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  • Product: N-(3-bromobenzyl)isobutyramide

Core Science & Biosynthesis

Exploratory

N-(3-bromobenzyl)isobutyramide: Structural Analysis, Synthetic Utility, and Applications in Fragment-Based Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of bifunctional building blocks is paramount. N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9) rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of bifunctional building blocks is paramount. N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9) represents a highly versatile intermediate[1]. Featuring a meta-substituted aryl bromide for transition-metal-catalyzed functionalization and an isobutyramide moiety for targeted hydrogen bonding and steric shielding, this compound serves as an ideal scaffold for library generation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and mechanistic utility in cross-coupling reactions.

Structural & Physicochemical Profiling

The structural architecture of N-(3-bromobenzyl)isobutyramide—represented by the SMILES string CC(C)C(NCC1=CC=CC(Br)=C1)=O[1]—is strategically designed for hit-to-lead optimization. The molecule acts as a rigid vector, directing the growth of a pharmacophore while maintaining strict adherence to drug-likeness parameters.

Quantitative Data Summary

Physicochemical properties dictate a compound's pharmacokinetic fate. The following table summarizes the core metrics of N-(3-bromobenzyl)isobutyramide[1]:

ParameterValuePharmacological Significance
Molecular Formula C₁₁H₁₄BrNODefines the baseline atomic composition.
Molecular Weight 256.14 g/mol Optimal for FBDD; allows mass addition during lead optimization without exceeding the 500 Da limit[2].
LogP 2.72Strikes a balance between aqueous solubility and lipid membrane permeability[1].
TPSA 29.1 ŲHighly favorable for passive intracellular diffusion and potential blood-brain barrier (BBB) penetration[1].
H-Bond Donors 1 (N-H)Provides a specific interaction point for kinase hinge regions or GPCR binding pockets.
H-Bond Acceptors 1 (C=O)Facilitates dipole interactions with target protein backbones[1].

Causality in Drug Design: According to Lipinski’s parameters for drug-likeness[2], maintaining a low molecular weight and optimized LogP in early-stage building blocks is critical. The LogP of 2.72 ensures that subsequent functionalization at the bromide position will not prematurely drive the final drug candidate into extreme lipophilicity (LogP > 5), which often results in metabolic instability and poor oral bioavailability[2].

Synthetic Accessibility & Self-Validating Protocol

The synthesis of N-(3-bromobenzyl)isobutyramide is achieved via the nucleophilic acyl substitution of 3-bromobenzylamine with isobutyryl chloride. As a Senior Application Scientist, I emphasize the necessity of a self-validating system —where the protocol inherently confirms its own success at each stage through specific in-process controls (IPCs).

Step-by-Step Synthetic Methodology
  • Reaction Setup (Nucleophilic Attack):

    • Dissolve 1.0 equivalent of 3-bromobenzylamine in anhydrous dichloromethane (DCM) (0.2 M concentration).

    • Causality: DCM is chosen as an aprotic solvent that readily dissolves both reagents without participating in hydrogen bonding, thereby maximizing the nucleophilicity of the amine.

    • Add 1.5 equivalents of Triethylamine (TEA) and cool the system to 0 °C.

    • Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting 3-bromobenzylamine, which would otherwise halt the reaction.

  • Electrophile Addition:

    • Dropwise add 1.1 equivalents of isobutyryl chloride. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (Self-Validation Step 1):

    • Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate system. The disappearance of the baseline amine spot (which stains heavily with ninhydrin) and the appearance of a higher Rf UV-active spot confirms the complete conversion of the primary amine.

  • Selective Quench and Workup (Self-Validation Step 2):

    • Wash the organic layer with 1M aqueous HCl. Causality: This selectively protonates any residual unreacted amine and TEA, pulling them into the aqueous waste layer.

    • Wash with saturated aqueous NaHCO₃. Causality: This hydrolyzes and neutralizes any unreacted isobutyryl chloride into water-soluble isobutyric acid salts.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Confirmation:

    • Yields typically exceed 95%. The product is validated via LC-MS, confirming the mass of 256.14[1].

SynthesisWorkflow Amine 3-Bromobenzylamine (Nucleophile) Reaction Nucleophilic Acyl Substitution DCM, TEA, 0 °C -> RT Amine->Reaction AcidChloride Isobutyryl Chloride (Electrophile) AcidChloride->Reaction Workup Aqueous Workup 1M HCl / NaHCO3 Wash Reaction->Workup TLC Confirmation Product N-(3-bromobenzyl)isobutyramide (Pure Product) Workup->Product Organic Evaporation

Step-by-step synthetic workflow and in-process validation for N-(3-bromobenzyl)isobutyramide.

Mechanistic Utility in Palladium-Catalyzed Cross-Coupling

The true value of N-(3-bromobenzyl)isobutyramide lies in the meta-bromo substituent. Aryl bromides strike the perfect balance in transition-metal catalysis: they are significantly more reactive toward oxidative addition than aryl chlorides, yet far more shelf-stable and less light-sensitive than aryl iodides. This makes the compound an elite substrate for Suzuki-Miyaura cross-coupling[3].

Suzuki-Miyaura Coupling Protocol
  • Catalyst and Substrate Assembly:

    • Combine N-(3-bromobenzyl)isobutyramide (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a reaction vial.

    • Add Pd(dppf)Cl₂ (0.05 eq) as the pre-catalyst.

  • Solvent Degassing (Critical Causality):

    • Suspend the mixture in a 4:1 solution of 1,4-Dioxane and H₂O. Purge the solvent with N₂ gas for 15 minutes prior to heating.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, killing the catalytic cycle. Water is strictly required to dissolve the K₂CO₃ base, which subsequently coordinates with the boronic acid to form a reactive, electron-rich boronate complex essential for the transmetalation step[3].

  • Reaction and Self-Validating IPC:

    • Heat the mixture to 90 °C for 12 hours.

    • Self-Validation via LC-MS: Bromine possesses a distinct isotopic signature (approx. 1:1 ratio of ⁷⁹Br and ⁸¹Br). The reaction is confirmed complete when the characteristic M / M+2 doublet of the starting material completely disappears from the mass spectrum, replaced by the single mass peak of the coupled product.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Insertion into C-Br Pd0->OA N-(3-bromobenzyl)isobutyramide TM Transmetalation Boronic Acid & Base OA->TM R-B(OH)2, Base, H2O RE Reductive Elimination Product Formation TM->RE RE->Pd0 Regenerate Pd(0) Product Functionalized Isobutyramide RE->Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing N-(3-bromobenzyl)isobutyramide.

Strategic Application in Medicinal Chemistry

From a structural biology perspective, the isobutyramide tail is not merely a protecting group; it is a deliberate pharmacophoric element.

  • Steric Shielding: The isopropyl group provides substantial steric bulk adjacent to the carbonyl carbon. This bulk shields the amide bond from rapid enzymatic hydrolysis by amidases in vivo, thereby increasing the metabolic half-life of the resulting drug candidate.

  • Vector Trajectory: The meta-substitution of the benzyl ring directs the growing molecule at a ~120° angle. In structure-based drug design (SBDD), this specific vector is frequently utilized to navigate out of tight enzymatic pockets (such as the ATP-binding site of kinases) and reach into adjacent solvent-exposed regions or allosteric hydrophobic pockets without incurring the severe steric clashes associated with ortho-substitutions.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Verified URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Verified URL:[Link]

Sources

Foundational

Molecular weight and formula of N-(3-bromobenzyl)isobutyramide

This technical guide details the molecular characteristics, synthesis, and application of N-(3-bromobenzyl)isobutyramide , a functionalized amide scaffold utilized in medicinal chemistry as a fragment for Structure-Activ...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular characteristics, synthesis, and application of N-(3-bromobenzyl)isobutyramide , a functionalized amide scaffold utilized in medicinal chemistry as a fragment for Structure-Activity Relationship (SAR) expansion.

Part 1: Physicochemical Characterization

Compound Identity

  • IUPAC Name:

    
    -[(3-Bromophenyl)methyl]-2-methylpropanamide
    
  • Common Name:

    
    -(3-Bromobenzyl)isobutyramide[1]
    
  • CAS Registry Number: 932942-99-9[1]

  • Chemical Structure: An isobutyryl moiety linked via an amide bond to a 3-bromobenzyl group.

Quantitative Data Profile

PropertyValueUnitDerivation
Molecular Formula

-Stoichiometric Calculation
Molecular Weight 256.14 g/mol IUPAC Atomic Weights
Exact Mass 255.0259DaIsotope

LogP (Predicted) 2.72-Lipophilicity Index
TPSA 29.10

Polar Surface Area
H-Bond Donors 1-Amide NH
H-Bond Acceptors 1-Amide Carbonyl
Rotatable Bonds 3-Conformational Flexibility

Structural Significance The molecule features two distinct strategic domains:

  • The Isobutyryl "Cap": Provides steric bulk and metabolic stability compared to a simple acetyl group, often used to fill hydrophobic pockets in protein targets (e.g., kinases or GPCRs).

  • The 3-Bromobenzyl "Handle": The meta-positioned bromine atom is electronically decoupled from the amide but remains a prime candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library diversification.

Part 2: Synthesis & Manufacturing Protocol

Reaction Pathway The most robust synthesis route utilizes the Schotten-Baumann acylation of 3-bromobenzylamine with isobutyryl chloride. This method is preferred over peptide coupling reagents (EDC/HATU) for its cost-efficiency and scalability.

Visual Workflow (DOT)

SynthesisWorkflow Start Reagents Preparation Reaction Acylation (0°C to RT, 2h) Start->Reaction 3-Bromobenzylamine + Isobutyryl Chloride + TEA Quench Quench & Partition (DCM / 1N HCl) Reaction->Quench Complete Conversion Wash Sequential Wash (NaHCO3 -> Brine) Quench->Wash Organic Phase Dry Drying & Concentration Wash->Dry Product N-(3-bromobenzyl)isobutyramide (Yield >90%) Dry->Product

Figure 1: Step-wise synthesis workflow for N-(3-bromobenzyl)isobutyramide via acid chloride acylation.

Detailed Experimental Protocol

Reagents:

  • 3-Bromobenzylamine hydrochloride (1.0 equiv) [CAS: 39959-54-1]

  • Isobutyryl chloride (1.1 equiv) [CAS: 79-30-1]

  • Triethylamine (TEA) (2.5 equiv) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (anhydrous)[2]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-bromobenzylamine hydrochloride (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (25 mmol) dropwise. The suspension should clear as the free amine is liberated. Cool the solution to 0°C using an ice bath.

  • Acylation: Add Isobutyryl chloride (11 mmol) dropwise over 10 minutes. Caution: Exothermic reaction; maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup (Self-Validating Step):

    • Dilute with DCM (50 mL).

    • Acid Wash: Wash with 1N HCl (2 x 30 mL). Purpose: Removes unreacted amine and TEA.

    • Base Wash: Wash with saturated aqueous

      
       (2 x 30 mL). Purpose: Hydrolyzes and removes excess isobutyryl chloride as isobutyrate.
      
    • Brine Wash: Wash with saturated NaCl solution (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is typically a white to off-white solid. If purity is <95%, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Part 3: Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must meet the following spectral expectations.

1. Proton NMR (


-NMR, 400 MHz, 

)
  • 
     7.45 - 7.15 (m, 4H):  Aromatic protons (3-bromophenyl ring). Look for the characteristic pattern of a meta-substituted ring (singlet-like H2, doublets for H4/H6, triplet for H5).
    
  • 
     5.80 (br s, 1H):  Amide 
    
    
    
    . Broad signal, exchangeable with
    
    
    .
  • 
     4.42 (d, 
    
    
    
    Hz, 2H):
    Benzylic
    
    
    . Appears as a doublet due to coupling with the NH proton.
  • 
     2.45 (sept, 
    
    
    
    Hz, 1H):
    Isobutyryl methine
    
    
    .
  • 
     1.20 (d, 
    
    
    
    Hz, 6H):
    Isobutyryl methyls
    
    
    .

2. Mass Spectrometry (LC-MS)

  • Ionization Mode: ESI (+)

  • Expected Mass:

    • 
       (
      
      
      
      isotope)
    • 
       (
      
      
      
      isotope)
  • Validation Criteria: A 1:1 isotopic ratio between m/z 256 and 258 confirms the presence of a single bromine atom.

Part 4: Strategic Applications in Drug Discovery

Fragment-Based Drug Design (FBDD) N-(3-bromobenzyl)isobutyramide serves as a high-value "core" scaffold. The amide bond is stable and provides hydrogen-bonding capability (donor/acceptor), while the bromine atom acts as a synthetic handle.

Downstream Derivatization Logic

Derivatization Core N-(3-bromobenzyl)isobutyramide (Core Scaffold) Suzuki Suzuki Coupling (+ Aryl Boronic Acid) Core->Suzuki Buchwald Buchwald-Hartwig (+ Amines) Core->Buchwald Heck Heck Reaction (+ Alkenes) Core->Heck Biaryl Biaryl Amides (Kinase Inhibitors) Suzuki->Biaryl Amino Aminobenzyl Amides (GPCR Ligands) Buchwald->Amino Styryl Styryl Amides (Fluorescent Probes) Heck->Styryl

Figure 2: Divergent synthesis pathways utilizing the bromine handle for library generation.

References
  • Organic Syntheses. (1945).[3] Isobutyramide Synthesis via Acid Chloride. Org. Synth. 25, 58. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 3-Bromobenzylamine. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

N-(3-Bromobenzyl)isobutyramide Derivatives: A Versatile Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary As modern drug discovery increasingly relies on modular, synthetically tractable, and metabolically stable scaffolds, 3-bromobenzylamine isobutyric acid amide derivatives have emerged as highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly relies on modular, synthetically tractable, and metabolically stable scaffolds, 3-bromobenzylamine isobutyric acid amide derivatives have emerged as highly versatile intermediates. Centered around the core molecule N-(3-bromobenzyl)isobutyramide (CAS 932942-99-9), this chemical space offers a unique combination of steric shielding, favorable physicochemical properties, and a highly reactive synthetic vector for multidimensional library expansion[1]. This technical guide explores the structural rationale, step-by-step synthetic methodologies, and pharmacological applications of this privileged scaffold.

Chemical Space & Structural Rationale

The architectural design of N-(3-bromobenzyl)isobutyramide is driven by specific mechanistic and pharmacokinetic requirements in fragment-based drug discovery (FBDD):

  • The Isobutyramide Motif: Unbranched acetamides are highly susceptible to enzymatic cleavage by ubiquitous amidases in vivo. The substitution of an acetyl group with an isobutyryl group introduces an isopropyl moiety adjacent to the amide carbonyl. This steric bulk physically shields the amide bond from enzymatic active sites, significantly increasing the metabolic half-life of the resulting drug candidates[2].

  • The Benzyl Linker: The single methylene carbon between the aromatic ring and the amide nitrogen provides critical conformational flexibility, allowing the molecule to adapt to dynamic hydrophobic binding pockets.

  • The Meta-Bromo Substituent: While halogens can act as lipophilic bioisosteres, the primary function of the 3-bromo substitution is to serve as a synthetic vector. The aryl bromide is the premier handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling researchers to rapidly extend the scaffold into adjacent target sub-pockets[3].

SAR Core N-(3-bromobenzyl)isobutyramide Iso Isobutyramide Motif Steric Shielding & Amidase Resistance Core->Iso Benzyl Benzyl Linker Hydrophobic Pocket Binding Core->Benzyl Bromo Meta-Bromo Substituent Vector for Pd-Coupling Core->Bromo

Pharmacophore and SAR logic of the N-(3-bromobenzyl)isobutyramide scaffold.

Physicochemical Profiling

A successful chemical scaffold must reside within strict physicochemical boundaries to ensure oral bioavailability and membrane permeability. As shown in Table 1, the core molecule possesses an ideal profile for CNS and systemic drug development[1].

Table 1: Physicochemical and ADME Properties of the Core Scaffold
PropertyValueMedicinal Chemistry Relevance
Molecular Weight 256.14 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
LogP 2.72Optimal lipophilicity for membrane permeability and oral absorption.
Topological Polar Surface Area 29.1 ŲExcellent CNS penetration potential (well below the 90 Ų threshold).
Hydrogen Bond Donors 1Facilitates specific target interactions without a heavy desolvation penalty.
Hydrogen Bond Acceptors 1Maintains low overall polarity, preventing non-specific protein binding.
Rotatable Bonds 3Balances conformational flexibility with entropic binding efficiency.

Synthetic Methodologies & Workflows

To utilize this scaffold effectively, researchers must employ self-validating, high-yield synthetic protocols. The following methodology details the primary amidation reaction required to generate the core scaffold prior to downstream diversification.

Protocol: High-Yield Synthesis of N-(3-bromobenzyl)isobutyramide

Objective: To generate the core scaffold with >95% purity for downstream high-throughput library synthesis.

Step 1: Amine Solvation & Base Addition

  • Action: Dissolve 3-bromobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.2 M concentration under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir for 5 minutes.

  • Causality: DCM provides excellent solubility for both the starting amine and the resulting amide. DIPEA acts as a non-nucleophilic base; its steric hindrance prevents it from reacting with the acyl chloride, while it efficiently scavenges the HCl byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt.

Step 2: Acyl Chloride Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add isobutyryl chloride (1.1 eq) dropwise over 15 minutes.

  • Causality: The amidation reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, suppressing the formation of di-acylated side products and minimizing solvent evaporation.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Causality: Allowing the reaction to reach room temperature ensures complete conversion of the sterically hindered isobutyryl chloride.

Step 4: Biphasic Workup (Self-Validating Purification)

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Causality: This sequence guarantees purity without column chromatography. The 1N HCl wash removes unreacted starting amine and excess DIPEA. The NaHCO₃ wash neutralizes residual acid and removes isobutyric acid (hydrolysis byproduct). The brine wash removes bulk water prior to drying.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

G A 3-Bromobenzylamine C N-(3-bromobenzyl)isobutyramide (Core Scaffold) A->C Amidation B Isobutyryl Chloride B->C D Suzuki/Buchwald Coupling (Br- Site Diversification) C->D Pd-Catalysis E Library of Target Inhibitors D->E

Synthetic workflow for 3-bromobenzylamine isobutyric acid amide derivatives.

Pharmacological Applications & Mechanistic Pathways

Once synthesized, the N-(3-bromobenzyl)isobutyramide scaffold is deployed across various therapeutic areas. Its structural geometry allows it to mimic natural substrates or occupy critical allosteric sites.

  • Epigenetic Modulation (HAT1 Inhibitors): 3-bromobenzyl derivatives and isobutyramides have been successfully utilized in the synthesis of Histone Acetyltransferase 1 (HAT1) inhibitors. In these applications, the scaffold is designed to occupy the acetyl-CoA cofactor binding site, with the isobutyramide motif providing critical hydrogen bonding interactions within the canyon that orients the thioester bond[2].

  • Oncology (HSD17B1 Inhibitors): N-(3-bromobenzyl) intermediates are critical building blocks in the synthesis of nonsteroidal N-phenyl-1,2,3,4-tetrahydroisoquinoline scaffolds. These compounds act as steroid mimics to inhibit 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1), a highly promising target for estrogen-dependent breast cancers[3].

  • Ion Channel Modulation: Benzylamine and isobutyramide derivatives are frequently employed in the development of high conductance calcium-activated potassium (K) channel opening agents. These derivatives induce smooth muscle relaxation, making them valuable in treating conditions like pollakiuria and urinary incontinence[4].

Conclusion

The 3-bromobenzylamine isobutyric acid amide derivative class represents a masterclass in rational scaffold design. By combining the metabolic stability of an isobutyramide with the synthetic versatility of a meta-brominated benzyl linker, researchers can rapidly generate diverse, drug-like libraries. Whether targeting epigenetic enzymes, steroidogenic pathways, or ion channels, this core structure provides a reliable, self-validating foundation for modern drug discovery campaigns.

References

Sources

Foundational

N-(3-bromobenzyl)isobutyramide PubChem CID and properties

Executive Summary N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9) is a functionalized amide building block widely utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of diverse small-molecule libraries.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9) is a functionalized amide building block widely utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of diverse small-molecule libraries.[1] Characterized by a lipophilic isobutyryl "capping" group and a reactive meta-bromoaryl handle, this compound serves as a critical intermediate for generating complex biaryl scaffolds via palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive technical profile, including validated synthetic protocols, physicochemical properties, and strategic applications in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name N-(3-bromobenzyl)-2-methylpropanamide
CAS Registry Number 932942-99-9
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
SMILES CC(C)C(=O)NCC1=CC=CC(Br)=C1
InChI Key Calculated:[1][2][3] UGJUCILHGLCICK-UHFFFAOYSA-N (Analogous)
Physicochemical Properties (Calculated & Observed)

The following data represents a consensus of calculated values relevant to Lipinski's Rule of 5, essential for assessing drug-likeness.

PropertyValueContext/Significance
LogP (cLogP) 2.8 – 3.1Moderate lipophilicity; suitable for CNS or cell-permeable targets.[1]
Topological Polar Surface Area (TPSA) ~29.1 ŲLow TPSA suggests high membrane permeability.
H-Bond Donors (HBD) 1Amide N-H.[1]
H-Bond Acceptors (HBA) 1Carbonyl oxygen.[1]
Rotatable Bonds 3Rigidity is moderate; benzyl-amide bond allows conformational flexibility.[1]
Physical State Solid (Powder)Typically white to off-white crystalline solid.[1]
Solubility DMSO, DCM, MeOHLow aqueous solubility; requires organic co-solvents for bioassays.[1]

Synthetic Methodology

The synthesis of N-(3-bromobenzyl)isobutyramide is most efficiently achieved via a Schotten-Baumann type acylation.[1] This protocol prioritizes yield and purity by utilizing an acid chloride intermediate, which is more reactive than the corresponding carboxylic acid.[1]

Reaction Mechanism & Logic

The nucleophilic amine (3-bromobenzylamine) attacks the electrophilic carbonyl carbon of isobutyryl chloride.[1] A non-nucleophilic base (Triethylamine or DIPEA) is essential to scavenge the generated HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.[1]

Validated Synthetic Protocol

Reagents:

  • 3-Bromobenzylamine (1.0 equiv)[1]

  • Isobutyryl chloride (1.1 equiv)[1]

  • Triethylamine (Et₃N) (1.5 equiv)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzylamine (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Isobutyryl chloride (11 mmol) diluted in DCM (5 mL) over 15 minutes. Critical Step: Slow addition prevents localized overheating and side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting amine is consumed.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and Et₃N.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove excess acid chloride/acid.

    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary, though the crude product is often >95% pure.

Process Flow Diagram

The following diagram illustrates the logical flow of the synthesis and purification stream.

SynthesisWorkflow Start Start: 3-Bromobenzylamine (in DCM, 0°C) Reagent Add Isobutyryl Chloride + Et3N (Base) Start->Reagent Activation Reaction Stir at RT (2-4h) Monitor via TLC Reagent->Reaction Nucleophilic Acyl Substitution Quench Workup: Acid/Base Wash (Remove amine/acid impurities) Reaction->Quench Completion Dry Dry (Na2SO4) & Concentrate Quench->Dry Purification Product Final Product: N-(3-bromobenzyl)isobutyramide Dry->Product Isolation

Figure 1: Synthetic workflow for the acylation of 3-bromobenzylamine.

Structural Characterization (Expected Data)

Researchers verifying the identity of the synthesized compound should look for the following diagnostic signals in ¹H NMR (CDCl₃, 400 MHz).

MoietyChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Amide NH 5.80 – 6.20Broad Singlet1HExchangeable amide proton.[1]
Aryl Protons 7.10 – 7.50Multiplet4HCharacteristic pattern for meta-substituted benzene.[1]
Benzylic CH₂ 4.35 – 4.45Doublet (J ≈ 6 Hz)2HMethylene linker adjacent to N.
Isobutyl CH 2.30 – 2.50Septet1HMethine of the isopropyl group.
Isobutyl CH₃ 1.10 – 1.20Doublet6HGem-dimethyl group.[1]

Applications in Drug Discovery

N-(3-bromobenzyl)isobutyramide functions primarily as a diversity-oriented scaffold .[1] The bromine atom at the meta position is a "privileged" handle for late-stage functionalization.

Palladium-Catalyzed Cross-Coupling

The aryl bromide is an ideal substrate for Suzuki-Miyaura coupling, allowing the attachment of diverse aryl or heteroaryl groups to scan chemical space within a binding pocket.[1]

  • Reaction: Aryl Bromide + Boronic Acid

    
     Biaryl Product[1]
    
  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.[1]

Fragment Elaboration Pathway

The diagram below depicts how this molecule serves as a branch point in library synthesis.

ApplicationPathway Core N-(3-bromobenzyl)isobutyramide (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Heck Heck Reaction (Alkenes) Core->Heck Lib1 Biaryl Library (Pi-Stacking Interactions) Suzuki->Lib1 Lib2 Aminated Analogs (Solubility/H-Bonding) Buchwald->Lib2

Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.[1]

Safety and Handling

  • Hazards: As an amide derived from a benzyl halide precursor, treat as a potential skin and eye irritant.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

  • Disposal: Dispose of as halogenated organic waste.

References

  • ChemScene. "N-(3-bromobenzyl)isobutyramide Product Data." ChemScene.com. Accessed October 2023. Link

  • PubChem. "3-Bromobenzyl bromide (Precursor) CID 69979."[1] National Library of Medicine.[2] Link

  • Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron 61, no. 46 (2005): 10827-10852.[1] (General reference for amide synthesis methodology).

Sources

Exploratory

Biological Activity of N-Benzylisobutyramide Analogs

This guide provides an in-depth technical analysis of N-benzylisobutyramide and its functionalized analogs. While N-benzylisobutyramide ( ) itself is a fundamental lipophilic amide, it serves as the core pharmacophore fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-benzylisobutyramide and its functionalized analogs. While N-benzylisobutyramide (


) itself is a fundamental lipophilic amide, it serves as the core pharmacophore for a class of potent anticonvulsants  (e.g., functionalized amino acids like Lacosamide) and TRP channel modulators  (analgesics).

This document is structured for drug discovery professionals, focusing on Structure-Activity Relationships (SAR), mechanism of action, and validated experimental protocols.

Technical Guide & Whitepaper

Executive Summary: The Pharmacophore

N-benzylisobutyramide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological targets. Its structure consists of a lipophilic benzyl moiety linked via an amide bond to a branched aliphatic tail (isobutyryl group ).

This scaffold is the structural parent of the Functionalized Amino Acid (FAA) class of anticonvulsants. By modifying the C(2) position of the propionamide tail, researchers have developed drugs that selectively enhance the slow inactivation of voltage-gated sodium channels (NaV) , a novel mechanism for treating drug-resistant epilepsy and neuropathic pain.

Key Therapeutic Areas:

  • Neurology: Anticonvulsant activity (Sodium Channel modulation).

  • Pain Management: TRPV1/TRPM8 channel modulation (Capsaicin-like desensitization).

  • Inflammation: Inhibition of neurogenic inflammation via neuropeptide release blockade.

Chemical Space & Structural Rationale (SAR)

The biological activity of N-benzylisobutyramide analogs is governed by strict steric and electronic requirements around the amide linker.

The "Lacosamide" Connection

The most clinically significant analog is Lacosamide (Vimpat), which is (R)-N-benzyl-2-acetamido-3-methoxypropionamide. N-benzylisobutyramide is the simplified, lipophilic core of this structure.

Structural RegionRole in BioactivityOptimization Strategy
Benzyl Ring (Head) Hydrophobic interaction with the binding pocket (e.g., NaV channel pore).Substitutions (F, Cl) at the meta or para position often enhance metabolic stability and potency.
Amide Linker Hydrogen bond donor/acceptor essential for target engagement.Methylation of the amide nitrogen generally abolishes activity (H-bond donor is critical).
Isobutyryl Tail Controls steric fit and lipophilicity.In Lacosamide, this is a functionalized amino acid.[1] In N-benzylisobutyramide, the isopropyl group mimics the steric bulk of the amino acid side chain.
Mechanism of Action: Sodium Channel Slow Inactivation

Unlike traditional sodium channel blockers (e.g., carbamazepine) that block the fast inactivation state, N-benzylisobutyramide analogs (specifically FAA derivatives) enhance slow inactivation . This allows the drug to selectively dampen hyper-excitable neurons (seizure foci) while sparing normal physiological signaling.

Figure 1: Mechanism of Action - NaV Channel Modulation The following diagram illustrates the selective binding of N-benzylamide analogs to the slow-inactivated state of the Voltage-Gated Sodium Channel (NaV).

NaV_Modulation Resting Resting State (NaV Closed) Open Open State (Na+ Influx) Resting->Open Depolarization FastInact Fast Inactivation (Refractory) Open->FastInact Milliseconds FastInact->Resting Repolarization SlowInact Slow Inactivation (Deep Quiescence) FastInact->SlowInact Repetitive Firing (Seconds) Drug N-benzylisobutyramide Analog (Ligand) Drug->SlowInact Stabilizes State

Caption: N-benzylamide analogs selectively bind to and stabilize the Slow Inactivated state of NaV channels, preventing repetitive neuronal firing.

Synthesis & Optimization

For drug development, the synthesis of these analogs must be scalable and yield high purity.[2] The Schotten-Baumann reaction or Mixed Anhydride Coupling are the industry standards.

Standard Synthetic Protocol

Objective: Synthesis of N-benzyl-2-methylpropanamide (N-benzylisobutyramide).

Reagents:

  • Benzylamine (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Benzylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add Isobutyryl chloride (11 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Quench with saturated

    
    . Extract organic layer, wash with 1M HCl (to remove unreacted amine), then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if solid, or distill if oil.
    

Biological Evaluation Protocols

To validate the activity of synthesized analogs, the following self-validating protocols are recommended.

In Vivo Anticonvulsant Screening (MES Test)

The Maximal Electroshock (MES) test is the "gold standard" for identifying compounds that prevent seizure spread (NaV channel activity).

  • Subject: Male albino mice (CF-1 strain), 18–25g.

  • Control: Phenytoin (Positive control), Vehicle (Negative control).

  • Procedure:

    • Administer test compound (i.p. or p.o.) at varying doses (e.g., 10, 30, 100 mg/kg).

    • Wait for peak effect time (typically 0.5 – 4 hours).

    • Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2s).

    • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Validation: A compound is considered active if it protects >50% of animals at non-toxic doses (Rotarod test for toxicity).

In Vitro Calcium Imaging (TRP Channel Activity)

For analogs targeting pain (TRPV1), a calcium flux assay is required.

  • Cell Line: HEK293 stably expressing human TRPV1.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Protocol:

    • Load cells with Fluo-4 AM for 45 mins at 37°C.

    • Incubate with test compound (Antagonist mode: 10 mins prior to agonist).

    • Inject Agonist (Capsaicin 100 nM).

    • Measure Fluorescence (

      
      ).
      
  • Data Analysis: Calculate IC50 based on % inhibition of Capsaicin-induced calcium influx.

Quantitative Data Analysis

The following table summarizes the comparative potency of N-benzylisobutyramide analogs in the MES anticonvulsant model. Note the impact of the C(2) substitution on the isobutyryl tail.

Table 1: Structure-Activity Relationship (MES Test in Mice)

Compound IDR-Group (Tail)Benzyl SubstitutionMES ED50 (mg/kg)*Protective Index (PI)**
N-benzylisobutyramide IsopropylH~80-1001.5
Lacosamide (R)-2-acetamido-3-methoxyethylH4.5> 100
AS-1 (R)-2-(2,5-dioxopyrrolidin-1-yl)ethylH49.65.2
Analog 14 (R)-2-(2,5-dioxopyrrolidin-1-yl)ethyl3-CF331.3> 8.0

*ED50: Effective Dose for 50% protection. Lower is more potent. **PI: TD50 (Toxic Dose) / ED50. Higher is safer.

Interpretation: While the simple N-benzylisobutyramide (Row 1) shows baseline activity, functionalizing the tail (Row 2, 3) significantly enhances potency.[1] The addition of electron-withdrawing groups on the benzyl ring (Row 4) further improves the safety profile (PI).

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for evaluating a new N-benzylisobutyramide analog, from synthesis to lead selection.

Workflow Start Start: N-Benzylisobutyramide Scaffold Design Synth Synthesis (Schotten-Baumann) Start->Synth Purify Purification & Characterization (NMR, HPLC >98%) Synth->Purify Screen1 Primary Screen: MES Test (Mice) (100 mg/kg i.p.) Purify->Screen1 Decision Protection > 50%? Screen1->Decision Fail Discard / Redesign Decision->Fail No Pass Secondary Screen: ED50 Determination Decision->Pass Yes Tox Toxicity Screen (Rotarod Test) Pass->Tox Lead Lead Candidate (High PI, Low ED50) Tox->Lead

Caption: Decision tree for the preclinical evaluation of N-benzylamide anticonvulsants.

References

  • Choi, D., et al. (1996).[1] Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Link

  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research. Link

  • Kamiński, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. Link

  • Wong, G.Y., et al. (2014). TRPV1 Receptors and Signal Transduction. National Institutes of Health.[3] Link

  • Sigma-Aldrich. (2024). Product Specification: N-Benzylisobutyramide. Link

Sources

Foundational

N-(3-bromobenzyl)isobutyramide medicinal chemistry scaffold

An In-depth Technical Guide to the N-(3-bromobenzyl)isobutyramide Scaffold for Medicinal Chemistry Authored by Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the N-(3-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the N-(3-bromobenzyl)isobutyramide Scaffold for Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the N-(3-bromobenzyl)isobutyramide core, presenting it as a versatile and promising scaffold for fragment-based and lead-optimization strategies in modern drug discovery. We will dissect its constituent parts, outline robust synthetic methodologies, and propose strategic derivatization pathways to explore its chemical space against various biological targets.

Introduction: Deconstructing the Scaffold

The N-(3-bromobenzyl)isobutyramide scaffold is a synthetically accessible starting point for medicinal chemistry campaigns. Its value lies in the strategic combination of three key functional motifs, each offering a distinct vector for chemical modification and interaction with biological targets.

  • The Isobutyramide Moiety (A-Site): The sterically hindered isobutyryl group provides a stable, hydrophobic anchor. The amide bond itself is a classic pharmacophoric element, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The isopropyl group can engage in van der Waals interactions within hydrophobic pockets of a target protein.

  • The Benzyl Linker (B-Site): The methylene bridge connecting the amide and the phenyl ring provides conformational flexibility, allowing the two terminal groups to adopt optimal orientations for binding. This linker is generally metabolically stable, though it can be a site for hydroxylation in some enzymatic systems.

  • The 3-Bromophenyl Ring (C-Site): The phenyl ring offers a platform for various aromatic interactions, including π-π stacking and hydrophobic interactions. The bromine atom at the meta-position is the scaffold's most powerful feature from a synthetic chemistry perspective. It serves as a versatile chemical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and predictable introduction of diverse functionalities to probe the target's binding site. The bromine itself can also act as a halogen bond donor, a specific and increasingly recognized non-covalent interaction in drug design.

This modular design allows for a systematic and parallelizable approach to library synthesis, making it an ideal candidate for structure-activity relationship (SAR) studies.

Physicochemical Properties & In Silico Analysis

To establish a baseline for drug development, the calculated physicochemical properties of the core scaffold are summarized below. These properties are crucial for predicting the compound's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₄BrNODefines the elemental composition.[1]
Molecular Weight 256.14 g/mol Falls well within the typical range for small molecule drugs (<500 Da), suggesting good potential for oral bioavailability.[1]
XLogP3 (cLogP) 2.9 (est.)Indicates a favorable balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 29.1 ŲSuggests excellent potential for blood-brain barrier penetration if targeting the central nervous system (CNS).
Hydrogen Bond Donors 1The amide N-H group can engage in critical interactions with the target protein.
Hydrogen Bond Acceptors 1The amide C=O group provides a key interaction point.
Rotatable Bonds 3Offers a degree of conformational flexibility to adapt to a binding site without being overly "floppy," which can carry an entropic penalty.

These properties position N-(3-bromobenzyl)isobutyramide as an excellent starting point, compliant with many "rule-of-five" guidelines for oral drug candidates.

Core Synthesis and Strategic Considerations

The synthesis of the parent scaffold is straightforward and robust, relying on a standard amide coupling reaction. This simplicity is a significant advantage, as it allows for the rapid and cost-effective production of the core material for subsequent derivatization.

Experimental Protocol: Synthesis of N-(3-bromobenzyl)isobutyramide

This protocol describes the coupling of 3-bromobenzylamine with isobutyryl chloride. The reaction of acid chlorides with amines is a classic, high-yielding method for amide bond formation, often referred to as the Schotten-Baumann reaction.[2][]

Materials:

  • 3-Bromobenzylamine (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration of amine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-bromobenzylamine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (or DIPEA) to the solution and stir for 5 minutes.

  • Slowly add isobutyryl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(3-bromobenzyl)isobutyramide as a pure solid.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected product will show characteristic peaks for the isobutyryl protons, the benzylic CH₂, and the aromatic protons, along with a molecular ion peak corresponding to its mass in the mass spectrum.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process Amine 3-Bromobenzylamine Mixing 1. Mix at 0 °C Amine->Mixing AcidChloride Isobutyryl Chloride AcidChloride->Mixing Base Triethylamine (Base) Base->Mixing Solvent DCM (Solvent) Solvent->Mixing Reaction 2. React at RT (2-4h) Mixing->Reaction Workup 3. Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) Reaction->Workup Purification 4. Dry, Concentrate & Purify (Silica Gel Chromatography) Workup->Purification Product N-(3-bromobenzyl)isobutyramide Purification->Product Analysis QC Analysis (NMR, LC-MS) Product->Analysis G compound A_Site A-Site A_Site->compound Amide Modification B_Site B-Site B_Site->compound Linker Modification C_Site C-Site C_Site->compound Aryl Ring Substitution

Caption: Key sites for scaffold derivatization.

A-Site: Isobutyramide Modification
  • Rationale: To probe for steric tolerance and introduce new interactions (e.g., H-bond donors/acceptors, charged groups) in the region occupied by the isobutyryl group.

  • Methodology: Synthesize analogs by coupling 3-bromobenzylamine with a diverse set of commercially available or custom-synthesized carboxylic acids (or their corresponding acid chlorides).

    • Varying Steric Bulk: Use acids like cyclopropanecarboxylic acid, pivalic acid, or 2-phenylacetic acid.

    • Introducing Polarity: Employ acids like methoxyacetic acid or N-Boc-glycine.

    • Altering Electronics: Use benzoic acid or heteroaromatic carboxylic acids (e.g., nicotinic acid).

B-Site: Benzyl Linker Modification
  • Rationale: To alter the conformational flexibility and relative orientation of the amide and aryl moieties.

  • Methodology: While synthetically more challenging, linker modifications can be crucial for optimizing potency.

    • Homologation: Use (3-bromophenyl)ethanamine to introduce an extra CH₂ unit.

    • Conformational Constraint: Introduce rigidity via cyclopropane or by incorporating the linker into a ring system.

    • α-Substitution: Introduce methyl or other small groups on the benzylic carbon to restrict rotation.

C-Site: 3-Bromophenyl Ring Modification
  • Rationale: This is the most versatile site for generating a large, diverse library. The aryl bromide is a perfect handle for modern cross-coupling chemistry.

  • Methodologies:

    • Suzuki-Miyaura Coupling: React the scaffold with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. [4][5][6]This is ideal for exploring hydrophobic pockets and extending the molecule into new binding regions.

    • Buchwald-Hartwig Amination: Couple the scaffold with various primary or secondary amines, anilines, or N-heterocycles to introduce H-bond donors/acceptors and basic centers. [7][8][9]This is a powerful strategy for improving solubility and targeting polar interactions.

    • Sonogashira Coupling: Introduce alkynes for further functionalization or to act as rigid linkers.

    • Carbonylative Couplings: Introduce ketone or ester functionalities via carbon monoxide insertion reactions. [10]

Example Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-(3-bromobenzyl)isobutyramide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or Toluene/water)

Procedure:

  • To a reaction vessel, add N-(3-bromobenzyl)isobutyramide, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the mixture to 80-100 °C and stir until the starting bromide is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography or preparative HPLC to yield the desired biaryl product.

Proposed Biological Targets and Screening Strategy

While N-(3-bromobenzyl)isobutyramide itself has no widely reported biological activity, its structural motifs are present in compounds active against several target classes. A rational screening approach would leverage this information.

  • Potential Target Classes:

    • Ion Channels: Many N-benzylamide structures are known to modulate ion channels, such as voltage-gated sodium channels or TRP channels.

    • GPCRs: The scaffold could serve as a starting point for ligands targeting G-protein coupled receptors, where aromatic and hydrophobic interactions are often key.

    • Enzymes (e.g., Kinases, Proteases): The amide bond mimics a peptide linkage, and the modifiable aromatic ring could be tailored to fit into specific enzyme active sites.

Screening Cascade Workflow

A tiered approach is recommended to efficiently identify and validate hits from the synthesized library.

G cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Hit Confirmation & Potency cluster_tertiary Tier 3: Lead Characterization HTS High-Throughput Screen (e.g., Radioligand Binding, FLIPR Assay) Single concentration (1-10 µM) DoseResponse Dose-Response Curves (Determine IC₅₀/EC₅₀) HTS->DoseResponse Orthogonal Orthogonal Assay (Confirm activity in different assay format) DoseResponse->Orthogonal Selectivity Selectivity Profiling (Screen against related targets) Orthogonal->Selectivity ADME In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) Selectivity->ADME Lead Lead Candidate ADME->Lead

Caption: A tiered workflow for screening and hit validation.

Conclusion

The N-(3-bromobenzyl)isobutyramide core represents a strategically sound and synthetically tractable scaffold for medicinal chemistry. Its simple, robust synthesis and three distinct, orthogonal sites for chemical modification make it an ideal starting point for generating diverse chemical libraries. The aryl bromide handle, in particular, opens the door to a vast array of modern cross-coupling reactions, allowing for a thorough and systematic exploration of structure-activity relationships. By combining this synthetic versatility with a rational, tiered screening approach against relevant biological targets, this scaffold holds significant promise for the discovery of novel therapeutic agents.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Leger, P. R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

  • Di-ac, A., et al. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Unknown. (2020). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromobutyramide. PubChem Compound Database. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzyl bromide. Available at: [Link]

  • Cheméo. (n.d.). Isobutyramide, N-isobutyl- - Chemical & Physical Properties. Available at: [Link]

  • Beilstein Journals. (2026). Recent advances in the cleavage of non-activated amides. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Bromobenzyl alcohol. Available at: [Link]

  • Google Patents. (n.d.). A kind of preparation method of p-bromobenzyl bromide.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Available at: [Link]

Sources

Exploratory

Safety Data Sheet (SDS) &amp; Technical Whitepaper: N-(3-bromobenzyl)isobutyramide

Executive Summary As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checkbox, but as a fundamental extension of molecular design. The compound N-(3-bromobenzyl)isobutyramide (CAS 93...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checkbox, but as a fundamental extension of molecular design. The compound N-(3-bromobenzyl)isobutyramide (CAS 932942-99-9) represents a highly versatile building block in modern drug discovery. Its structural dual-utility—featuring a reactive aryl bromide core for cross-coupling and an isobutyramide moiety for pharmacophore mapping—makes it invaluable for synthesizing complex biaryl scaffolds. However, the very structural features that make it synthetically valuable also dictate its toxicological profile. This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters with field-proven experimental protocols, providing drug development professionals with a comprehensive, causality-driven guide to handling and utilizing this compound.

Physicochemical Profiling & Causality

To safely handle a compound, one must first understand how its molecular architecture dictates its physical behavior. N-(3-bromobenzyl)isobutyramide is a halogenated aromatic amide. The presence of the lipophilic bromobenzyl group significantly influences its partition coefficient (LogP), while the amide functionality provides a stable hydrogen-bonding network that dictates its solid-state properties.

Table 1: Physicochemical Properties & Handling Implications
PropertyValueCausality / Impact on Laboratory Handling
CAS Number 932942-99-9Unique identifier for SDS tracking and inventory management [1].
Molecular Formula C₁₁H₁₄BrNOThe presence of bromine dictates mandatory halogenated waste disposal protocols.
Molecular Weight 256.14 g/mol Critical for precise stoichiometric calculations in catalytic cross-coupling.
LogP (Calculated) ~2.72Moderate lipophilicity drives its ability to penetrate dermal lipid bilayers.
SMILES CC(C)C(NCC1=CC=CC(Br)=C1)=OEncodes the meta-bromo substitution pattern, critical for regioselective reactions.

Hazard Identification & Mechanistic Toxicology

According to standardized GHS hazard data, N-(3-bromobenzyl)isobutyramide presents specific acute health hazards [1]. Rather than simply listing these hazards, it is critical to understand the mechanistic origin of each risk to design effective self-validating safety protocols.

Table 2: GHS Hazard Identification & Mechanistic Origins
GHS CodeHazard StatementMechanistic Origin
H302 Harmful if swallowedRapid gastrointestinal absorption due to optimal LogP; potential hepatic oxidative stress upon metabolism.
H315 Causes skin irritationDisruption of epidermal lipid bilayers by the lipophilic benzyl core, triggering localized inflammation.
H319 Causes serious eye irritationInteraction with corneal proteins; localized inflammatory response and potential mild alkylating activity.
H335 May cause respiratory irritationInhalation of fine particulates triggers mucosal cytokine release in the upper respiratory tract.
Mechanistic Toxicity Pathway

The following diagram illustrates the causality chain from accidental exposure to the physiological manifestation of the GHS hazard statements.

ToxicityPathway A N-(3-bromobenzyl)isobutyramide Particulate Exposure B Lipophilic Penetration (LogP ~2.72) A->B C Epithelial Cell Membrane Disruption B->C D Cytokine Release (Inflammatory Cascade) C->D E Tissue Irritation (H315, H319, H335) D->E

Caption: Mechanistic pathway of tissue irritation induced by N-(3-bromobenzyl)isobutyramide.

Experimental Protocols & Self-Validating Systems

In a drug development setting, safety and synthetic efficacy are deeply intertwined. The following protocols are designed as self-validating systems, ensuring that every step has an integrated check to confirm both safety and chemical integrity.

Protocol 1: Safe Handling and Containment Strategy

Objective: Mitigate inhalation (H335) and dermal (H315) hazards during the weighing and transfer of the neat powder.

  • Environmental Control: Perform all manipulations within a Class II Type A2 Biological Safety Cabinet or a dedicated powder weighing isolator.

  • PPE Requirements: Don double nitrile gloves, a disposable lab coat, and chemical safety goggles.

  • Static Mitigation: Use anti-static weighing boats and an ionizing bar to prevent aerosolization of the fine powder.

  • Self-Validation Checkpoint: Gravimetric Verification. Calibrate the microbalance with standard weights prior to use. Weigh the closed vial before and after transfer. The mass difference must exactly match the mass in the reaction vessel, confirming zero residual loss to the environment.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Utilize the aryl bromide moiety of N-(3-bromobenzyl)isobutyramide to synthesize a biaryl pharmacophore, a standard operation in medicinal chemistry [3][4].

  • Reagent Charging: In an oven-dried Schlenk flask, combine N-(3-bromobenzyl)isobutyramide (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Inert Atmosphere Generation: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x).

    • Self-Validation Checkpoint: Observe the cessation of bubbling in the mineral oil bubbler to confirm a hermetically sealed, oxygen-free environment, which is critical to prevent Pd(0) catalyst oxidation.

  • Solvent Addition & Heating: Add 5 mL of degassed aqueous DMF (4:1 v/v). Heat the mixture to 80°C with vigorous stirring.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and filter through a 0.2 µm PTFE syringe filter.

    • Self-Validation Checkpoint: LC-MS analysis must show the complete disappearance of the m/z 256 signal (starting material) and the emergence of the target biaryl mass, confirming successful catalytic turnover.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SuzukiWorkflow Start N-(3-bromobenzyl)isobutyramide (Aryl Bromide Core) Cat Add Pd Catalyst & Base (e.g., Pd(OAc)2, Na2CO3) Start->Cat Boron Add Arylboronic Acid (Cross-Coupling Partner) Cat->Boron React Solvent & Heat (Aqueous DMF, 80°C) Boron->React Workup Aqueous Workup & Solvent Extraction React->Workup Product Purified Biaryl Scaffold (Drug Discovery Intermediate) Workup->Product

Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Emergency Response & Decontamination

Accidental environmental release requires immediate, chemically logical intervention to neutralize the specific hazards of the compound.

Protocol 3: Spill Response
  • Containment: Immediately isolate the spill area. Ensure the HVAC system is not actively drawing particulate matter into general lab circulation.

  • Adsorption: Do not sweep dry powder. Cover the solid spill with damp sand or a commercial universal absorbent to prevent aerosolization.

  • Collection: Carefully collect the absorbed mixture using non-sparking, anti-static tools and place it into a designated halogenated solid waste container.

  • Surface Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution to disrupt any residual hydrogen-bonding networks, followed by a 70% ethanol wipe.

    • Self-Validation Checkpoint: Perform a final wipe test using a handheld UV lamp (254 nm). The absence of fluorescence on the benchtop confirms the complete removal of the aromatic compound.

References

  • ResearchGate. "ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF". Available at:[Link]

Foundational

Solubility Profiling of N-(3-bromobenzyl)isobutyramide: Aqueous Limitations vs. Organic Solvation

Executive Summary N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9) is a lipophilic benzylamide derivative frequently utilized as a structural intermediate in medicinal chemistry libraries.[1] Its physicochemical profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9) is a lipophilic benzylamide derivative frequently utilized as a structural intermediate in medicinal chemistry libraries.[1] Its physicochemical profile is characterized by a significant disparity between its aqueous and organic solubility. While the compound exhibits negligible solubility in water due to a dominant hydrophobic scaffold (cLogP ~2.72), it demonstrates high solubility in dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO).

This technical guide provides a rigorous analysis of the solubility mechanisms governing this compound, detailing the structural causality behind its aqueous insolubility and providing validated protocols for the preparation of stable DMSO stock solutions and the empirical determination of thermodynamic solubility.

Physicochemical Architecture & Solubility Logic

To understand the solubility behavior of N-(3-bromobenzyl)isobutyramide, one must deconstruct its molecular architecture. The molecule consists of three distinct domains: the lipophilic 3-bromophenyl ring, the polar amide linker, and the hydrophobic isopropyl tail.

Structural Breakdown
  • 3-Bromophenyl Domain : The aromatic ring contributes significantly to

    
    -
    
    
    
    stacking interactions in the solid state, increasing lattice energy. The bromine substituent adds lipophilicity and molecular weight without contributing hydrogen bonding potential.
  • Isobutyryl Group : The branched aliphatic chain (isopropyl) increases the hydrophobic surface area, further reducing water compatibility.

  • Amide Linker : This is the sole polar region (H-bond donor/acceptor). However, its solvation potential is overwhelmed by the surrounding hydrophobic domains.

Predicted Properties Table
PropertyValueSource/Method
Molecular Formula C₁₁H₁₄BrNOStoichiometry
Molecular Weight 256.14 g/mol Calculated
cLogP ~2.72Calculated (ChemScene)
TPSA 29.1 ŲTopological Polar Surface Area
H-Bond Donors 1 (Amide NH)Structural Count
H-Bond Acceptors 1 (Amide Carbonyl)Structural Count
Predicted Aqueous Solubility < 0.1 mg/mL (Insoluble)Lipinski Estimation
Predicted DMSO Solubility > 50 mMEmpirical Class Trend
Structure-Property Relationship (SPR) Diagram

The following diagram illustrates the competition between the hydrophobic domains and the single polar handle.

SPR_Logic Compound N-(3-bromobenzyl)isobutyramide Hydrophobic Hydrophobic Domains (3-Br-Phenyl + Isopropyl) Compound->Hydrophobic Dominant Surface Area Polar Polar Domain (Amide Linker) Compound->Polar Minor Surface Area Water Aqueous Solvent (H-Bond Network) Hydrophobic->Water Repulsion (Entropic Penalty) DMSO DMSO Solvent (Dipolar Aprotic) Hydrophobic->DMSO Van der Waals / Dispersion Forces Polar->Water Interaction (Insufficient) Polar->DMSO Dipole-Dipole Result_Water Phase Separation (Precipitation) Water->Result_Water Lattice Energy > Solvation Energy Result_DMSO Full Solvation (Stable Stock) DMSO->Result_DMSO Solvation Energy > Lattice Energy

Figure 1: Mechanistic basis for the solubility differential. The hydrophobic burden of the bromine and isopropyl groups outweighs the amide's solvation capacity in water.

Solubility Mechanisms

Why Water Fails (The Hydrophobic Effect)

Water molecules form a highly ordered hydrogen-bonded network. Dissolving N-(3-bromobenzyl)isobutyramide requires creating a cavity in this network. Because the compound lacks sufficient polar groups to interact with the surrounding water molecules (high LogP), the water molecules at the interface must reorient into an ordered "ice-like" structure (clathrate cage) to maintain their own H-bonds. This results in a massive entropic penalty (


). Consequently, the Gibbs free energy of dissolution (

) becomes positive, favoring the solid state (precipitation).
Why DMSO Succeeds

DMSO is a dipolar aprotic solvent with a high dielectric constant (


) and a distinct separation of charge (S=O bond).
  • Cavity Formation : DMSO molecules are less structured than water, reducing the energy cost to create a cavity.

  • Interaction : The oxygen atom in DMSO is a strong H-bond acceptor, interacting effectively with the amide hydrogen of the solute. Simultaneously, the methyl groups of DMSO interact with the lipophilic benzyl and isopropyl regions via dispersion forces.

  • Lattice Disruption : DMSO effectively penetrates the crystal lattice, overcoming the intermolecular forces holding the solid together.

Experimental Protocols

Protocol A: Preparation of High-Integrity DMSO Stock Solutions

Objective : To prepare a stable 10 mM stock solution for biological assays. Safety : DMSO penetrates skin rapidly, carrying dissolved compounds with it. Wear nitrile gloves.

  • Weighing : Accurately weigh ~2.56 mg of N-(3-bromobenzyl)isobutyramide into a sterile, amber glass vial (to protect from light).

    • Note: Avoid polystyrene plastics as DMSO can leach contaminants. Use glass or polypropylene.

  • Solvent Addition : Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Calculation:

      
      . 
      
      
      
      .
  • Dissolution :

    • Vortex vigorously for 30 seconds.

    • If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear with no Tyndall effect (scattering of light by particles).

  • Storage : Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. DMSO is hygroscopic; water absorption will decrease compound solubility over time.

Protocol B: Thermodynamic Aqueous Solubility Determination (Shake-Flask)

Objective : To determine the exact solubility limit in pH 7.4 buffer (simulating physiological conditions).

  • Preparation : Add excess solid compound (~1 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Equilibration :

    • Agitate the suspension (shake or stir) at 25°C for 24–48 hours.

    • Why 24h? To ensure the system reaches thermodynamic equilibrium, distinguishing it from kinetic solubility (which is often transiently higher).

  • Separation :

    • Centrifuge at 15,000 rpm for 10 minutes OR filter through a PVDF syringe filter (0.22 µm).

    • Caution: Ensure the filter membrane does not bind the compound (nonspecific binding). Saturated filters are preferred.

  • Quantification :

    • Dilute the supernatant with acetonitrile/water (50:50) to bring it into the linear range of the detector.

    • Analyze via HPLC-UV (254 nm) or LC-MS against a standard curve prepared from the DMSO stock.

Solubility Assessment Workflow

Workflow Start Start: Solid Compound DMSO_Prep Prepare 10mM DMSO Stock (Protocol A) Start->DMSO_Prep Aq_Test Aqueous Solubility Test (Protocol B) Start->Aq_Test If thermodynamic data needed Visual Visual Inspection: Clear Solution? DMSO_Prep->Visual Success Proceed to Biological Assay (Keep DMSO < 1% final) Visual->Success Yes Fail Sonicate / Warm to 37°C Visual->Fail No Dilution Dilute DMSO Stock into Buffer (1:100 dilution) Success->Dilution Fail->Visual Precip_Check Check for Precipitation (Turbidimetry/Microscopy) Dilution->Precip_Check Safe Soluble at Assay Conc. Precip_Check->Safe Clear Unsafe Compound Crashed Out (False Negative Risk) Precip_Check->Unsafe Cloudy

Figure 2: Operational workflow for handling N-(3-bromobenzyl)isobutyramide, ensuring solution integrity prior to assay use.

Implications for Drug Development

Assay Interference ("Crash-Out")

A common failure mode in screening is the "crash-out" phenomenon. If a 10 mM DMSO stock is diluted 1000-fold into buffer (10 µM final), the residual DMSO (0.1%) may not be sufficient to keep the compound in solution if its intrinsic water solubility is < 10 µM.

  • Recommendation : Perform a kinetic solubility screen (nephelometry) to define the maximum concentration in assay buffer.

Formulation Strategies

For in vivo studies, simple aqueous buffers will likely fail. Consider:

  • Co-solvents : PEG400 (10-30%) or Propylene Glycol.

  • Surfactants : Tween 80 (0.5-1%) or Cremophor EL.

  • Complexation : Cyclodextrins (HP-β-CD) can encapsulate the lipophilic benzyl-isopropyl moiety, significantly enhancing aqueous solubility without organic solvents.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

  • Gaylord Chemical . (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(3-bromobenzyl)isobutyramide: Sourcing, Synthesis, and Application in Modern Drug Discovery

Abstract N-(3-bromobenzyl)isobutyramide is a substituted aromatic amide that, while not a widely commercialized end-product, represents a class of chemical structures with significant potential in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3-bromobenzyl)isobutyramide is a substituted aromatic amide that, while not a widely commercialized end-product, represents a class of chemical structures with significant potential in medicinal chemistry and materials science. The presence of a reactive bromine atom on the aromatic ring provides a versatile synthetic handle for elaboration into more complex molecular architectures through cross-coupling reactions. This, combined with the stable N-benzylamide backbone, makes it a valuable intermediate for researchers in drug discovery. This guide provides a comprehensive technical overview of N-(3-bromobenzyl)isobutyramide, covering its procurement from suppliers, a detailed and validated synthesis protocol, robust analytical characterization methods, and its prospective applications as a building block in the development of novel therapeutics.

Introduction: The Strategic Value of a Versatile Intermediate

In the landscape of drug discovery and development, the efficient construction of molecular libraries with diverse functionalities is paramount.[1] N-benzylamide scaffolds are prevalent in a wide range of biologically active compounds due to their metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2] The compound N-(3-bromobenzyl)isobutyramide, with CAS Number 932942-99-9, embodies a strategic design for a chemical intermediate.[3]

Its structure features:

  • An isobutyramide group , which confers specific steric and electronic properties.

  • A stable secondary amide linkage , a cornerstone of peptide and protein structures.

  • A 3-bromobenzyl moiety , which serves two primary purposes: it positions the bromine atom at the meta position, influencing the electronic landscape of the ring, and more importantly, it provides a reactive site for further chemical modification. The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds.[4]

This guide is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the practical aspects of working with this compound, from acquisition to application.

Sourcing and Procurement of N-(3-bromobenzyl)isobutyramide and its Precursors

The availability of N-(3-bromobenzyl)isobutyramide is primarily through specialized chemical suppliers that focus on building blocks for research and development. Pricing is typically not listed publicly and is available upon inquiry, as it can fluctuate based on stock levels, purity requirements, and whether the compound is synthesized on-demand.

For researchers requiring larger quantities or desiring in-house synthesis, procuring the necessary starting materials is a critical step. The primary precursors are 3-bromobenzylamine (or a salt thereof) and a suitable isobutyrylating agent like isobutyryl chloride.

Table 1: Key Suppliers for N-(3-bromobenzyl)isobutyramide and its Primary Precursors

CompoundSupplier(s)Typical PurityNotes
N-(3-bromobenzyl)isobutyramide ChemScene[3]≥98%Available as a research chemical. Pricing upon inquiry.
3-Bromobenzyl bromide MilliporeSigma[5], Thermo Scientific≥99%Precursor for 3-bromobenzylamine. A lachrymator; handle with care.
Isobutyramide Simson Pharma, Sigma-Aldrich[6]≥97%Can be hydrolyzed to isobutyric acid for conversion to isobutyryl chloride.
Isobutyryl Chloride Major chemical suppliers (e.g., Sigma-Aldrich, TCI)≥98%Highly reactive acylating agent. Moisture sensitive.

Chemical Synthesis and Mechanism

The most direct and reliable method for synthesizing N-(3-bromobenzyl)isobutyramide is through the nucleophilic acyl substitution reaction between 3-bromobenzylamine and isobutyryl chloride. This is a variation of the classic Schotten-Baumann reaction.[7]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide bond.[8][9] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

Detailed Experimental Protocol: Synthesis of N-(3-bromobenzyl)isobutyramide

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 3-bromobenzylamine (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzylamine (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per gram of amine).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath. The use of anhydrous solvent and an inert atmosphere is crucial as isobutyryl chloride is highly reactive towards water.[8]

  • Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C. The slight excess of the acyl chloride ensures complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to reduce the amount of water in the organic layer).

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-(3-bromobenzyl)isobutyramide as a pure solid.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup (0 °C) cluster_workup Aqueous Work-up amine 3-Bromobenzylamine in Anhydrous DCM reaction_mixture Stir at RT (2-4 hours) Monitor by TLC amine->reaction_mixture base Triethylamine (TEA) base->reaction_mixture acyl_chloride Isobutyryl Chloride (added dropwise) acyl_chloride->reaction_mixture wash_hcl Wash with 1M HCl reaction_mixture->wash_hcl wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) & Concentrate wash_brine->dry purify Purification (Column Chromatography or Recrystallization) dry->purify product Pure N-(3-bromobenzyl)isobutyramide purify->product

Caption: Workflow for the synthesis of N-(3-bromobenzyl)isobutyramide.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a synthesized compound is a non-negotiable aspect of chemical research. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Expected Analytical Data for N-(3-bromobenzyl)isobutyramide

TechniqueExpected Observations
¹H NMR Aromatic Protons (4H): Multiplets in the range of δ 7.1-7.5 ppm. Amide N-H (1H): A broad singlet or triplet (due to coupling with adjacent CH₂) around δ 5.8-6.5 ppm.[10][11] Benzylic CH₂ (2H): A doublet around δ 4.3-4.5 ppm (coupled to the N-H proton). Isobutyryl CH (1H): A septet around δ 2.3-2.5 ppm. Isobutyryl CH₃ (6H): A doublet around δ 1.1-1.2 ppm.
¹³C NMR Carbonyl C=O: Signal around δ 176-178 ppm. Aromatic C-Br: Signal around δ 122 ppm. Aromatic Carbons: Multiple signals between δ 125-140 ppm. Benzylic CH₂: Signal around δ 43-45 ppm. Isobutyryl CH: Signal around δ 35 ppm. Isobutyryl CH₃: Signal around δ 19-20 ppm.
IR Spectroscopy N-H Stretch: A moderate absorption peak between 3370-3170 cm⁻¹.[12] C-H Stretches (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹. C=O Stretch (Amide I Band): A strong, sharp absorption peak between 1680-1630 cm⁻¹.[13][14] N-H Bend (Amide II Band): A peak in the range of 1570-1515 cm⁻¹.[12]
Mass Spectrometry (ESI+) [M+H]⁺: Expected at m/z 256.0/258.0 (characteristic isotopic pattern for one bromine atom). [M+Na]⁺: Expected at m/z 278.0/280.0.
Quality Control (QC) Workflow

A rigorous QC process validates the outcome of the synthesis and ensures the material is suitable for subsequent use.

G cluster_validation Purity & Identity Confirmation start Crude Product (Post-Workup) tlc TLC Analysis start->tlc purification Purification tlc->purification Impurities present nmr ¹H and ¹³C NMR tlc->nmr Appears Pure purification->nmr ms Mass Spectrometry (MS) nmr->ms Correct Structure ir IR Spectroscopy ms->ir purity_check Purity Assessment (e.g., HPLC or qNMR) ir->purity_check final_product Qualified Product (≥98% Purity) purity_check->final_product Meets Spec fail Repurify or Resynthesize purity_check->fail Fails Spec

Sources

Protocols & Analytical Methods

Method

Protocol for amide coupling of isobutyryl chloride and benzylamine

Application Note: High-Efficiency Synthesis of -Benzylisobutyramide via Acyl Chloride Coupling Abstract & Scope This technical guide details the synthesis of -benzylisobutyramide via nucleophilic acyl substitution. While...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of


-Benzylisobutyramide via Acyl Chloride Coupling 

Abstract & Scope

This technical guide details the synthesis of


-benzylisobutyramide via nucleophilic acyl substitution. While amide bonds are ubiquitous in medicinal chemistry, the reaction between sterically hindered acid chlorides (isobutyryl) and nucleophilic primary amines (benzylamine) requires precise thermal and stoichiometric control to minimize di-acylation side products and hydrolysis.

This protocol compares two methodologies:

  • Method A (Standard): Anhydrous Dichloromethane (DCM) / Triethylamine (TEA).

  • Method B (Green/Biphasic): Schotten-Baumann conditions (EtOAc/aq.

    
    ).
    

Target Audience: Medicinal Chemists, Process Chemists, and scale-up teams.

Reaction Mechanism

The reaction follows a classic nucleophilic addition-elimination pathway.[1] The nitrogen lone pair of benzylamine attacks the carbonyl carbon of isobutyryl chloride. The tetrahedral intermediate collapses, expelling the chloride ion. The resulting protonated amide is neutralized by the auxiliary base (TEA or Carbonate), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

ReactionMechanism R1 Isobutyryl Chloride (Electrophile) TS Tetrahedral Intermediate R1->TS Nucleophilic Attack R2 Benzylamine (Nucleophile) R2->TS Prod N-Benzylisobutyramide TS->Prod Elimination of Cl- Byprod HCl (Scavenged by Base) TS->Byprod

Figure 1: Mechanistic pathway of the acyl chloride-amine coupling.

Pre-Reaction Planning

Reagent Table & Stoichiometry

Rationale: Isobutyryl chloride is used in slight excess (1.1 equiv) to ensure full consumption of the amine. The excess acid chloride hydrolyzes to water-soluble isobutyric acid during the aqueous quench, which is easily removed via basic wash.

ReagentMW ( g/mol )Density (g/mL)Equiv.Role
Benzylamine 107.160.9811.0Limiting Reagent
Isobutyryl Chloride 106.551.0171.1Electrophile
Triethylamine (TEA) 101.190.7261.5HCl Scavenger
Dichloromethane (DCM) --[0.2 M]Solvent
Safety Criticals
  • Isobutyryl Chloride: Lachrymator and reacts violently with water/moisture. Handle only in a fume hood. Syringes must be dry.

  • Exotherm: The reaction is highly exothermic. Addition must be performed at 0°C to prevent thermal runaway or solvent boiling.

Experimental Protocols

Method A: Anhydrous Conditions (Standard)

Best for: Small scale (<10g), moisture-sensitive substrates, or when high purity is required without chromatography.

Workflow Diagram:

MethodA Start Start: 1.0 eq Benzylamine in DCM (0.2M) BaseAdd Add 1.5 eq TEA Cool to 0°C Start->BaseAdd AcClAdd Dropwise Addition: Isobutyryl Chloride (1.1 eq) Maintain T < 5°C BaseAdd->AcClAdd Warm Warm to RT Stir 2-4 hours AcClAdd->Warm Quench Quench: Add 1M HCl Warm->Quench Wash Phase Separation: 1. Org Layer wash w/ Sat. NaHCO3 2. Wash w/ Brine Quench->Wash Finish Dry (MgSO4) & Concentrate Wash->Finish

Figure 2: Step-by-step workflow for Method A.[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge Benzylamine (10.0 mmol) and anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (15.0 mmol). Cool the mixture to 0°C using an ice/water bath.

  • Reaction: Add Isobutyryl chloride (11.0 mmol) dropwise via syringe over 10–15 minutes.

    • Note: Evolution of white "smoke" (ammonium salts) is normal.

  • Completion: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

  • Workup (Self-Validating Purification):

    • Acid Wash: Dilute with DCM (50 mL). Wash with 1M HCl (2 x 30 mL). Purpose: Removes unreacted amine and excess TEA.

    • Base Wash: Wash organic layer with Saturated

      
        (2 x 30 mL). Purpose: Removes isobutyric acid from hydrolyzed excess chloride.
      
    • Drying: Wash with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Method B: Schotten-Baumann (Green/Scale-Up)

Best for: Large scale (>10g), avoiding chlorinated solvents, cost-efficiency.

  • Setup: Use a flask open to air (vigorous stirring is essential).

  • Biphasic Mix: Dissolve Benzylamine (1.0 eq) in Ethyl Acetate (EtOAc). Add an equal volume of saturated aqueous

    
     (or 2M NaOH).
    
  • Addition: Cool to 0°C. Add Isobutyryl chloride (1.2 eq) dropwise.

  • Stirring: Vigorously stir (1000 rpm) at 0°C for 30 mins, then RT for 1 hour.

  • Workup: Separate layers. The product is in the EtOAc layer. Wash EtOAc with 1M HCl, then Brine. Dry and concentrate.

Analytical Validation

Upon isolation, the product (


-benzylisobutyramide) typically presents as a white solid or viscous colorless oil that crystallizes upon standing.

Expected NMR Signals (


 NMR, 400 MHz, 

):
  • 
     7.35 - 7.25 (m, 5H):  Aromatic protons (Benzyl group).
    
  • 
     5.80 (br s, 1H):  Amide N-H.
    
  • 
     4.45 (d, 
    
    
    
    Hz, 2H):
    Benzylic
    
    
    .
  • 
     2.45 (sept, 
    
    
    
    Hz, 1H):
    Isobutyryl methine
    
    
    .
  • 
     1.20 (d, 
    
    
    
    Hz, 6H):
    Isobutyryl methyls
    
    
    .

Troubleshooting Guide:

  • Issue: Low Yield. Cause: Hydrolysis of acid chloride due to wet solvent. Fix: Ensure DCM is anhydrous or increase acid chloride to 1.5 eq.

  • Issue: Di-acylation (Imide formation). Cause: High temperature or huge excess of acid chloride. Fix: Strictly maintain 0°C during addition.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic acyl substitution).[2]

  • Thermo Fisher Scientific. (n.d.). Isobutyryl chloride Safety Data Sheet (SDS).[3] Retrieved October 26, 2023.

  • Organic Syntheses. (1923). Isobutyramide Procedure (Coll.[4] Vol. 1, p. 82). (Foundational protocol for isobutyryl chloride handling).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. (Review of coupling reagents vs. acid chlorides).

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications, 50, 9650-9652. (Green solvent alternatives for amidation).

Sources

Application

Application Note: Biphasic Schotten-Baumann Synthesis of N-(3-Bromobenzyl)isobutyramide

Executive Summary Amide bond formation is a cornerstone of organic synthesis, heavily utilized in the development of active pharmaceutical ingredients (APIs). The Schotten-Baumann reaction remains one of the most robust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amide bond formation is a cornerstone of organic synthesis, heavily utilized in the development of active pharmaceutical ingredients (APIs). The Schotten-Baumann reaction remains one of the most robust methodologies for synthesizing amides from amines and acid chlorides[1]. This application note details an optimized, self-validating protocol for the synthesis of N-(3-bromobenzyl)isobutyramide (CAS 932942-99-9)[2] using 3-bromobenzylamine and isobutyryl chloride under classic biphasic Schotten-Baumann conditions.

Mechanistic Rationale & Experimental Design

The classic Schotten-Baumann reaction involves the nucleophilic acyl substitution of an acid chloride by an amine within a biphasic solvent system, typically comprising an organic solvent and an aqueous inorganic base[].

  • The Biphasic Advantage: The reaction occurs at the interface of the organic and aqueous layers. 3-Bromobenzylamine and isobutyryl chloride reside primarily in the organic phase (Dichloromethane, DCM). Because the base (10% aqueous NaOH) is compartmentalized in the aqueous phase, it cannot directly interfere with the organic reactants until the interface is mixed[4].

  • Role of the Aqueous Base: As the amine attacks the electrophilic carbonyl carbon of isobutyryl chloride, a tetrahedral intermediate forms and collapses, ejecting a chloride ion and a proton (forming HCl). The aqueous NaOH continuously extracts and neutralizes this HCl byproduct[4]. This causality is critical: without the base, the generated HCl would protonate the unreacted 3-bromobenzylamine, rendering it non-nucleophilic and stalling the reaction at a maximum 50% theoretical yield.

  • Temperature Control: Isobutyryl chloride is a highly reactive, branched-chain acylating agent[5]. It is susceptible to competing hydrolysis by the aqueous base. By initiating the addition strictly at 0 °C, the activation energy for the desired amidation is met, while the rate of the competing hydrolysis reaction is significantly suppressed.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
3-Bromobenzylamine Nucleophile186.051.01.86 g (~1.3 mL)
Isobutyryl Chloride Acylating Agent106.551.21.28 g (~1.26 mL)
Sodium Hydroxide (10% aq) Acid Scavenger / Base40.002.510.0 mL
Dichloromethane (DCM) Organic Solvent84.93N/A20.0 mL

Step-by-Step Experimental Protocol

Phase 1: System Preparation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 1.86 g (10 mmol) of 3-bromobenzylamine in 20 mL of Dichloromethane (DCM).

  • Add 10 mL of 10% (w/v) aqueous NaOH solution to the flask.

  • Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0 °C under moderate stirring.

Phase 2: Controlled Acylation
  • Draw 1.26 mL (12 mmol) of isobutyryl chloride into a glass syringe.

  • Add the isobutyryl chloride dropwise (approx. 1 drop per second) to the vigorously stirring reaction mixture at 0 °C. Causality: Dropwise addition prevents localized exothermic spikes that could accelerate the hydrolysis of the acid chloride before it reacts with the amine.

Phase 3: Interfacial Reaction
  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 2 hours. Causality: Vigorous stirring maximizes the surface area of the biphasic interface, ensuring efficient mass transfer of the HCl byproduct into the aqueous phase.

Phase 4: Workup and Purification
  • Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate.

  • Collect the lower organic layer (DCM) and discard the upper aqueous layer.

  • Acid Wash: Wash the organic layer with 15 mL of 1M HCl. Causality: This protonates any trace unreacted 3-bromobenzylamine, pulling it into the aqueous phase as a water-soluble ammonium salt.

  • Brine Wash: Wash the organic layer with 15 mL of saturated aqueous NaCl (brine). Causality: Brine breaks any micro-emulsions and pre-dries the organic layer via osmotic extraction.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield N-(3-bromobenzyl)isobutyramide as a solid/oil.

Workflow Visualization

SchottenBaumannWorkflow N1 1. System Preparation Dissolve 3-bromobenzylamine in DCM Add 10% aq. NaOH N2 2. Controlled Acylation Dropwise addition of Isobutyryl Chloride at 0 °C N1->N2 Cool to 0 °C N3 3. Interfacial Reaction Vigorous stirring at RT for 2 h (Maximizes biphasic contact) N2->N3 Warm to RT N4 4. Phase Separation Extract organic layer (DCM) Discard aqueous waste N3->N4 Transfer to Sep Funnel N5 5. Workup & Drying Wash: 1M HCl, Saturated Brine Dry over anhydrous MgSO4 N4->N5 Retain lower layer N6 6. Isolation Filter and evaporate solvent Yield: N-(3-bromobenzyl)isobutyramide N5->N6 Vacuum concentration

Fig 1: Step-by-step workflow for the biphasic Schotten-Baumann synthesis of the target amide.

Analytical Characterization & Quality Control

To self-validate the success of the protocol, the isolated N-(3-bromobenzyl)isobutyramide should be subjected to the following analytical checks:

  • LC-MS: Expected exact mass is 255.0259 Da. Look for the [M+H]⁺ peaks at m/z ~256.0 and 258.0. The 1:1 doublet is the characteristic isotopic signature of the single bromine atom (⁷⁹Br and ⁸¹Br).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.40 – 7.15 (m, 4H, aromatic protons)

    • δ ~5.80 (br s, 1H, N-H amide proton)

    • δ ~4.40 (d, 2H, benzylic CH₂)

    • δ ~2.40 (heptet, 1H, CH of isobutyryl group)

    • δ ~1.18 (d, 6H, two CH₃ groups of isobutyryl)

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Low Product Yield Hydrolysis of isobutyryl chloride outcompeting amidation.Ensure addition occurs strictly at 0 °C. Increase isobutyryl chloride to 1.5 eq if necessary.
Unreacted Amine Detected Amine protonated by un-neutralized HCl.Verify the aqueous phase remains strongly basic (pH > 10) during the reaction. Increase stirring speed.
Persistent Emulsion Formation of surfactant-like byproducts or insufficient phase density difference.Add saturated aqueous NaCl (brine) to increase aqueous phase ionic strength and force phase separation.

References

Sources

Method

Application Note: Preparation of N-(3-bromobenzyl)isobutyramide via EDC/HOBt Coupling

Abstract This application note details a robust, scalable protocol for the synthesis of N-(3-bromobenzyl)isobutyramide , a common structural motif in medicinal chemistry, particularly as a fragment for kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(3-bromobenzyl)isobutyramide , a common structural motif in medicinal chemistry, particularly as a fragment for kinase inhibitors and GPCR ligands. The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) .[1][2] This coupling system is selected for its high efficiency, suppression of racemization (though less critical for the achiral isobutyric acid, it remains a best practice for library consistency), and—most importantly—the water solubility of the urea byproduct, which simplifies purification.

Introduction & Strategic Rationale

The Chemical Challenge

The formation of an amide bond between isobutyric acid (a sterically branched carboxylic acid) and 3-bromobenzylamine requires activation of the carboxylate. While acid chlorides (using SOCl₂) are inexpensive, they generate HCl and can be too aggressive for sensitive substrates.

The EDC/HOBt Solution

We utilize the EDC/HOBt "active ester" method.[2][3]

  • EDC (Carbodiimide): Activates the carboxylic acid to an O-acylisourea.[2]

  • HOBt (Additive): Intercepts the O-acylisourea to form an OBt-active ester. This intermediate is less prone to rearrangement into an unreactive N-acylurea and is highly reactive toward the amine nucleophile.

  • Self-Validating Workup: The primary advantage of EDC over DCC (Dicyclohexylcarbodiimide) is that the byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea, is water-soluble.[4] A properly designed aqueous workup removes the urea, unreacted amine, and excess acid, often yielding analytically pure product without chromatography.

Reaction Mechanism

The following flow diagram illustrates the activation and coupling pathway, highlighting the role of HOBt in preventing side reactions.

G Acid Isobutyric Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDC EDC EDC (Activator) EDC->O_Acyl ActiveEster OBt-Active Ester (Stable Intermediate) O_Acyl->ActiveEster + HOBt Urea Water-Soluble Urea Byproduct O_Acyl->Urea Leaving Group HOBt HOBt (Additive) HOBt->ActiveEster Product N-(3-bromobenzyl) isobutyramide ActiveEster->Product + Amine Amine 3-Bromobenzylamine Amine->Product

Figure 1: Mechanistic pathway of EDC/HOBt coupling.[2] HOBt intercepts the unstable O-acylisourea to form a controlled active ester.[2]

Materials & Equipment

ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]RoleGrade/Notes
Isobutyric Acid 88.111.0SubstrateAnhydrous
3-Bromobenzylamine 186.051.1SubstrateFree base preferred
EDC·HCl 191.701.2Coupling AgentStore at -20°C, hygroscopic
HOBt (anhydrous) 135.121.2AdditiveExplosive when dry; handle wet or hydrate
DIPEA 129.242.0 - 3.0BaseHunig's Base; scavenges HCl
DCM (Dichloromethane) -Solvent0.1 - 0.2 MAnhydrous

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[7]

  • Ice-water bath (0°C).

  • Separatory funnel.

  • Rotary evaporator.

  • Nitrogen/Argon atmosphere line.

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask and cool under nitrogen.

  • Solvation: Add Isobutyric acid (1.0 equiv, 5.0 mmol, 440 mg) and DCM (25 mL).

  • Activation Additives: Add HOBt (1.2 equiv, 6.0 mmol, 810 mg) and DIPEA (2.5 equiv, 12.5 mmol, 2.17 mL). Stir until dissolved.

    • Note: If using 3-bromobenzylamine hydrochloride salt, increase DIPEA to 3.5 equiv to ensure the amine is deprotonated.

  • Amine Addition: Add 3-Bromobenzylamine (1.1 equiv, 5.5 mmol, ~1.02 g). Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Cool the mixture to 0°C using an ice bath. Add EDC·HCl (1.2 equiv, 6.0 mmol, 1.15 g) in one portion.

    • Expert Insight: Adding EDC last at 0°C prevents premature hydrolysis of the activated acid and controls the exotherm.

Step 2: Reaction Monitoring[2]
  • Allow the reaction to warm naturally to RT over 2 hours.

  • Stir for a total of 12–16 hours (overnight).

  • TLC Monitoring: Check consumption of 3-bromobenzylamine (Mobile phase: 30% EtOAc in Hexanes). The product should appear as a new spot with higher R_f than the amine.

Step 3: Workup (The "Self-Validating" System)

The following logic tree ensures the removal of all reagents based on their chemical properties (Acidic vs Basic vs Water Soluble).

Workup Rxn Crude Reaction Mixture (DCM + Product + Reagents) Wash1 Wash 1: 1M HCl (or Citric Acid) Rxn->Wash1 Layer1 Partition Layers Wash1->Layer1 Aq1 Aqueous Layer 1 Contains: Excess Amine, DIPEA, EDC-Urea Layer1->Aq1 Discard Org1 Organic Layer Contains: Product, Excess Acid, HOBt Layer1->Org1 Wash2 Wash 2: Sat. NaHCO3 Org1->Wash2 Layer2 Partition Layers Wash2->Layer2 Aq2 Aqueous Layer 2 Contains: Excess Isobutyric Acid, HOBt Layer2->Aq2 Discard Org2 Organic Layer Contains: Pure Product (mostly) Layer2->Org2 Final Dry (Na2SO4) & Concentrate -> White Solid Org2->Final

Figure 2: Workup logic for purification. Acid wash removes amines; Base wash removes acids/phenols.

Detailed Workup Procedure:

  • Dilute reaction mixture with 50 mL DCM.

  • Acid Wash: Wash with 1M HCl (2 x 30 mL). Removes unreacted amine and DIPEA.

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL). Removes unreacted isobutyric acid and HOBt (pKa ~7).

  • Brine Wash: Wash with Saturated NaCl (1 x 30 mL). Removes residual water/urea.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Characterization & Specifications

The isolated product is typically a white to off-white solid.

  • Yield Expectation: 85–95%.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45 - 7.15 (m, 4H, Aromatic protons).
      
    • 
       5.80 (br s, 1H, NH).
      
    • 
       4.45 (d, 
      
      
      
      Hz, 2H, Benzyl-CH ₂).
    • 
       2.40 (sept, 
      
      
      
      Hz, 1H, Isobutyryl-CH ).
    • 
       1.18 (d, 
      
      
      
      Hz, 6H, Isobutyryl-CH ₃).
  • LC-MS: Calculated [M+H]⁺ = 256.03 (for ⁷⁹Br) / 258.03 (for ⁸¹Br). 1:1 doublet pattern characteristic of Bromine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous. Do not delay amine addition after activation.
Impurity: N-Acylurea Rearrangement of O-acylisoureaEnsure HOBt is fresh and added before EDC. Keep reaction at 0°C during EDC addition.
Residual HOBt Incomplete Base WashHOBt can be stubborn. Perform an extra wash with 1M NaOH (if product is stable) or extensive NaHCO₃ washes.
Racemization High pH / Over-activationNot applicable for Isobutyric acid, but generally: keep DIPEA < 3.0 equiv.[2][3]

Safety Considerations

  • EDC[1][2][3][8][9][10][11]·HCl: Irritant and skin sensitizer. Handle with gloves.[12]

  • HOBt: Explosive properties when completely dry.[11] Usually sold as a hydrate (approx 12% water) to mitigate risk. Do not heat dry HOBt residue.

  • 3-Bromobenzylamine: Corrosive and lachrymator. Handle in a fume hood.

  • DCM: Volatile and suspected carcinogen. Use proper ventilation.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][11][13] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. (2025).[2] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[2]

  • PubChem. (2025).[14] N-benzyl-3-bromobenzamide Compound Summary.

Sources

Application

Recrystallization solvent for N-(3-bromobenzyl)isobutyramide purification

Application Note: Optimization of Recrystallization Solvent Systems for the Purification of N-(3-bromobenzyl)isobutyramide Introduction & Physicochemical Profiling N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Recrystallization Solvent Systems for the Purification of N-(3-bromobenzyl)isobutyramide

Introduction & Physicochemical Profiling

N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9) is a highly versatile intermediate utilized in the synthesis of complex pharmacological agents. With a molecular weight of 256.14 g/mol and a calculated LogP of 2.72 , this moderately lipophilic amide presents specific challenges during downstream purification. While silica gel chromatography is frequently employed for crude reaction mixtures, it is often inefficient for scaling up and can lead to product loss or "oiling out" phenomena common to N-benzylamides .

Recrystallization remains the industry gold standard for achieving >99% purity, provided the thermodynamic parameters of the solvent system are rigorously optimized. Effective recrystallization relies on the differential solubility of the target molecule and its impurities across a temperature gradient .

Thermodynamic Rationale for Solvent Selection

N-(3-bromobenzyl)isobutyramide features a hydrophobic bromobenzyl ring, an aliphatic isobutyryl group, and a polar amide core capable of strong intermolecular hydrogen bonding.

  • The "Good" Solvent (Ethyl Acetate): The amide functional group requires a solvent capable of disrupting its strong intermolecular hydrogen-bond network to achieve solubilization. Ethyl acetate (EtOAc) acts as an excellent hydrogen-bond acceptor, effectively solvating the molecule at elevated temperatures (50–60 °C) without causing chemical degradation .

  • The Anti-Solvent (Heptane): To drive supersaturation and subsequent nucleation upon cooling, a non-polar anti-solvent is required. Heptane is preferred over hexanes in pharmaceutical settings due to its lower toxicity profile and slightly higher boiling point (98 °C), which prevents rapid evaporation during hot filtration.

This binary system (EtOAc/Heptane) creates a steep solubility curve, ensuring that the target compound remains soluble at reflux but precipitates quantitatively near 0 °C, while structurally dissimilar impurities remain dissolved in the mother liquor.

Quantitative Data: Solvent System Comparison

To validate the optimal thermodynamic environment, several binary and unitary solvent systems were evaluated for a 10.0 g scale purification.

Table 1: Evaluation of solvent systems for N-(3-bromobenzyl)isobutyramide purification.

Solvent System (Ratio v/v)Recovery Yield (%)Final Purity (HPLC)Crystal HabitOiling Out Risk
EtOAc / Heptane (1:3) 88.5% >99.5% Needles Low
Isopropanol / Water (1:2)74.0%98.1%Amorphous powderModerate
Toluene / Heptane (1:4)81.2%97.5%PrismsHigh
Ethanol (Absolute)65.0%99.0%Large platesLow

Step-by-Step Experimental Protocol

System: Ethyl Acetate / Heptane (Optimized for 10.0 g crude N-(3-bromobenzyl)isobutyramide)

Phase 1: Initial Dissolution

  • Transfer 10.0 g of crude N-(3-bromobenzyl)isobutyramide to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 15 mL of Ethyl Acetate.

  • Heat the suspension in a water bath to 60 °C with continuous stirring until complete dissolution is achieved. Causality: Minimizing the volume of the "good" solvent at high temperatures ensures maximum thermodynamic recovery during the cooling phase.

Phase 2: Hot Filtration 4. Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask. Causality: This step removes insoluble particulates and mechanical impurities that could act as unwanted nucleation sites.

Phase 3: Anti-Solvent Titration 5. Maintain the filtered solution at 60 °C on a hotplate. 6. Begin dropwise addition of hot Heptane (55–60 °C) via an addition funnel. 7. Continue addition until the solution becomes faintly turbid (the "cloud point"), indicating saturation. Typically, this requires 35–45 mL of Heptane. 8. Add 1–2 drops of hot EtOAc just until the turbidity clears, restoring a homogeneous state.

Phase 4: Controlled Nucleation and Cooling 9. Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20–25 °C) over 1.5 to 2 hours. Causality: A slow, undisturbed cooling rate (approx. 0.5 °C/min) favors the growth of large, pure crystal lattices and prevents the kinetic entrapment of impurities within the crystal structure. 10. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 1 hour to drive the equilibrium toward maximum yield.

Phase 5: Isolation and Drying 11. Collect the crystallized product via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with 10 mL of ice-cold Heptane. Causality: Cold Heptane physically displaces residual mother liquor and surface impurities without redissolving the purified product. 13. Dry the crystals in a vacuum oven at 35 °C for 12 hours to constant weight.

Workflow Visualization

G Start Crude N-(3-bromobenzyl)isobutyramide (Contains impurities) Dissolve Dissolution in Hot EtOAc (Target solubilization) Start->Dissolve Add EtOAc (60°C) Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter Gravity filter Antisolvent Addition of Hot Heptane (Anti-solvent titration) Filter->Antisolvent Maintain 60°C Cooling Controlled Cooling (0.5°C/min) (Nucleation & Growth) Antisolvent->Cooling Reach cloud point Isolate Vacuum Filtration & Wash (Cold Heptane wash) Cooling->Isolate Cool to 0-5°C Pure Pure Crystalline Product (>99% Purity) Isolate->Pure Dry in vacuo

Workflow of EtOAc/Heptane recrystallization for amide purification.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must verify the outcome against the following analytical benchmarks:

  • Oiling Out Mitigation: If the compound separates as a biphasic oil rather than crystallizing, the cooling rate was likely too rapid, or the solvent ratio crossed the spinodal decomposition curve. Reheat the mixture until homogeneous, add 5% more EtOAc by volume, and cool more slowly. Introducing a seed crystal at the cloud point can forcibly induce structured nucleation.

  • Purity Verification: The final product should be analyzed via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) to confirm >99% purity.

  • Thermal Analysis: Melting point determination should yield a sharp, narrow range (typically within a 1–2 °C window), confirming the absolute removal of colligative impurities.

References

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?". Biotage Knowledge Blog. URL:[Link]

  • Biointerface Research in Applied Chemistry. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review". URL:[Link]

  • ACS Publications. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3". The Journal of Organic Chemistry. URL:[Link]

Method

Application Note: Strategic Functionalization of the Aryl Bromide Handle in N-(3-Bromobenzyl)isobutyramide

Executive Summary N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9)[1] is a highly versatile building block frequently utilized in medicinal chemistry and drug development. The molecule presents a fascinating dual-reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9)[1] is a highly versatile building block frequently utilized in medicinal chemistry and drug development. The molecule presents a fascinating dual-reactivity profile: it contains a reactive aryl bromide primed for transition-metal-catalyzed cross-coupling, alongside a secondary isobutyramide group. This application note provides authoritative, field-tested protocols for executing C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) bond formations on this scaffold. By understanding the thermodynamic and kinetic behavior of the secondary amide under basic conditions, researchers can prevent catalyst poisoning and achieve high-yielding functionalizations.

Structural Analysis & Reactivity Profiling

To successfully functionalize this molecule, one must account for the interplay between the electrophilic and protic sites:

  • The Aryl Bromide (Electrophile): Located at the meta position relative to the benzylamine moiety, the C(sp2)–Br bond readily undergoes oxidative addition with Palladium(0) species.

  • The Secondary Amide (Interfering Group): The N–H bond of the isobutyramide has a pKₐ of approximately 15–17.

  • Causality in Reaction Design: The success of any cross-coupling on this substrate is entirely dictated by the choice of base. Mild inorganic bases (e.g., K₂CO₃, pKₐ of conjugate acid ~10.3) will leave the amide intact, allowing standard catalytic systems to function smoothly. Conversely, strong alkoxide bases (e.g., NaOtBu, pKₐ of conjugate acid ~17) will deprotonate the amide. The resulting amidate can coordinate to the palladium center, creating an off-cycle dormant species that halts the catalytic cycle[2].

Strategic Workflow for Functionalization

The following decision matrix illustrates the divergent strategies required depending on the target bond formation and the corresponding base required.

G Start N-(3-Bromobenzyl)isobutyramide CC_Bond C-C Bond Formation (Suzuki-Miyaura) Start->CC_Bond CN_Bond C-N Bond Formation (Buchwald-Hartwig) Start->CN_Bond MildBase Mild Base (K2CO3) Amide remains intact CC_Bond->MildBase StrongBase Strong Base (NaOtBu) Amide deprotonates to Amidate CN_Bond->StrongBase Pd_dppf Pd(dppf)Cl2 Standard Cross-Coupling MildBase->Pd_dppf RuPhos Pd2(dba)3 / RuPhos Prevents Catalyst Poisoning StrongBase->RuPhos Product_CC 3-Arylbenzyl Isobutyramide Pd_dppf->Product_CC Product_CN 3-Aminobenzyl Isobutyramide RuPhos->Product_CN

Figure 1: Strategic decision matrix for functionalizing N-(3-bromobenzyl)isobutyramide.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Mechanistic Rationale

For the installation of aryl or heteroaryl groups, the Suzuki-Miyaura coupling is ideal. Because boronic acids can be activated by mild bases like K₂CO₃, the secondary amide remains fully protonated[3]. This eliminates the risk of amidate-driven catalyst deactivation. We utilize Pd(dppf)Cl₂ , a robust bidentate phosphine catalyst that efficiently promotes the oxidative addition of aryl bromides and resists reductive elimination-induced degradation.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(3-bromobenzyl)isobutyramide (1.0 equiv, 1.0 mmol, 256 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 41 mg).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Seal the flask with a rubber septum and sparge the mixture with ultra-pure Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Heating: Replace the sparging needle with an inert gas balloon. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–8 hours. Monitor reaction progression via LC-MS or TLC (typically 1:1 EtOAc/Hexanes).

  • Workup: Once the aryl bromide is consumed, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the 3-arylbenzyl isobutyramide.

Protocol 2: Buchwald-Hartwig Amination (C–N Bond Formation)

Mechanistic Rationale

Amination requires strong bases (e.g., NaOtBu) to deprotonate the incoming amine nucleophile. However, NaOtBu will preferentially deprotonate the isobutyramide N–H. The resulting amidate is a strong bidentate/monodentate ligand that can bind to the Pd(II) intermediate, creating a thermodynamic sink that halts the reaction.

The Solution:

  • Stoichiometric Adjustment: You must use >2.0 equivalents of base. The first equivalent is sacrificed to deprotonate the isobutyramide, leaving the second equivalent available for the catalytic cycle.

  • Ligand Design: We employ RuPhos (a bulky dialkylbiaryl phosphine)[4]. The extreme steric bulk of RuPhos prevents the formation of off-cycle bis-ligated Pd species and accelerates the reductive elimination step so rapidly that the desired amine coupling outcompetes amidate poisoning[5].

G Pd0 Pd(0)L PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Br PdII_Am Pd(II) Amine Binding PdII_OA->PdII_Am Amine + Base Poison Catalyst Deactivation (Amidate Binding) PdII_OA->Poison Deprotonated Isobutyramide Product Product + Pd(0)L PdII_Am->Product Reductive Elimination Product->Pd0 Poison->PdII_OA RuPhos Steric Bulk

Figure 2: Catalytic cycle highlighting amidate deactivation and RuPhos-mediated rescue.

Step-by-Step Methodology
  • Reaction Setup: In an argon-filled glovebox (or using standard Schlenk techniques), charge a dry vial with N-(3-bromobenzyl)isobutyramide (1.0 equiv, 1.0 mmol, 256 mg), the desired secondary or primary amine (1.2 equiv, 1.2 mmol), and NaOtBu (2.2 equiv, 2.2 mmol, 211 mg). Note: The 2.2 equiv of base is mandatory.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv, 0.02 mmol, 18 mg) and RuPhos (0.04 equiv, 0.04 mmol, 19 mg).

  • Solvent: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a Teflon-lined cap.

  • Heating: Remove the vial from the glovebox and heat in a pre-heated aluminum block at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl (5 mL) to re-protonate the isobutyramide. Dilute with EtOAc (15 mL), separate the layers, and extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, DCM/MeOH or Hexanes/EtOAc) to isolate the aminated product.

Quantitative Data Summary

The following table summarizes expected outcomes based on validated reaction parameters for N-(3-bromobenzyl)isobutyramide functionalization.

Reaction TypeCoupling PartnerCatalyst SystemBase (Equivalents)Temp (°C)Time (h)Expected Yield
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂K₂CO₃ (2.0 eq)904-6>85%
Suzuki-Miyaura 4-Pyridylboronic acidPd(dppf)Cl₂K₂CO₃ (2.0 eq)906-875-80%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / RuPhosNaOtBu (2.2 eq)10012-1670-80%
Buchwald-Hartwig AnilinePd₂(dba)₃ / BrettPhosNaOtBu (2.2 eq)10012-1675-85%

Note: For primary anilines, BrettPhos is often substituted for RuPhos to prevent double-arylation of the primary amine.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from:[Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature. Chemical Science, 8(7), 5057-5061. Retrieved from:[Link]

Sources

Application

Storage stability of N-(3-bromobenzyl)isobutyramide solutions

Application Note: Storage Stability & Handling Protocols for N-(3-bromobenzyl)isobutyramide Solutions Part 1: Executive Summary & Physicochemical Profile Objective: This guide provides a standardized protocol for the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage Stability & Handling Protocols for N-(3-bromobenzyl)isobutyramide Solutions

Part 1: Executive Summary & Physicochemical Profile

Objective: This guide provides a standardized protocol for the preparation, storage, and stability assessment of N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9). While often used as a fragment in medicinal chemistry or an intermediate in organic synthesis, this compound possesses specific structural vulnerabilities—primarily photolability and solubility limitations—that require rigorous handling to ensure experimental reproducibility.

Compound Profile:

  • Chemical Structure: A secondary amide linking an isobutyryl group to a 3-bromobenzyl moiety.

  • Molecular Weight: 256.14 g/mol .[1]

  • Lipophilicity (cLogP): ~2.7 (Predicted). High affinity for organic solvents; poor aqueous solubility.

  • Key Functional Groups:

    • Aryl Bromide (Ar-Br):[2] Stable to nucleophiles but sensitive to UV light (homolytic cleavage) and palladium contaminants.

    • Amide Linkage (-CONH-): Generally stable at neutral pH; susceptible to hydrolysis under extreme acidic/basic conditions at elevated temperatures.

Part 2: Stability Risk Assessment (The "Why")

Before detailing the protocols, it is critical to understand the causality behind the storage requirements.

1. Photolytic Debromination (High Risk): The Carbon-Bromine (C-Br) bond in the meta-position of the benzyl ring is susceptible to homolytic cleavage upon exposure to UV light (


). This radical mechanism generates a highly reactive phenyl radical, which abstracts a hydrogen atom from the solvent (e.g., DMSO or Ethanol), leading to the formation of the debrominated byproduct, N-benzylisobutyramide.
  • Implication: Solutions must be stored in amber glass or foil-wrapped containers.

2. Hydrolytic Stability (Low to Medium Risk): The sterically hindered isobutyryl group provides a "shield" against nucleophilic attack at the carbonyl carbon. Consequently, this molecule is significantly more resistant to hydrolysis than unbranched amides (e.g., acetamides).

  • Implication: Aqueous buffers at pH 7.4 are safe for short-term assays (<24 hours), provided the compound remains in solution.

3. Solubility-Driven Precipitation (High Risk): With a LogP of ~2.7, the compound is hydrophobic. Diluting a high-concentration DMSO stock directly into an aqueous buffer can cause "crashing out" (micro-precipitation), leading to false negatives in biological assays.

  • Implication: Serial dilutions should use an intermediate solvent step or ensure <1% DMSO final concentration with rapid vortexing.

Part 3: Preparation & Storage Protocols

Protocol A: Preparation of Master Stock Solutions (10 mM)

Reagents:

  • N-(3-bromobenzyl)isobutyramide (Solid, >98% purity).[1]

  • DMSO (Dimethyl sulfoxide), Anhydrous, Grade ≥99.9%.

Workflow:

  • Weighing: Weigh the solid in a low-static environment. (Example: 2.56 mg for 1 mL of 10 mM solution).

  • Solvation: Add anhydrous DMSO. Rationale: DMSO is hygroscopic; water uptake accelerates hydrolysis over months. Use a fresh bottle or one stored over molecular sieves.

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.

  • Aliquot: Divide into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Vessel: Use Amber Borosilicate Glass Vials with Teflon-lined caps. Avoid polypropylene (plastic) tubes for long-term storage if possible, as lipophilic compounds can leach into the plastic matrix.

Protocol B: Storage Conditions
Storage StateTemperatureContainerShelf Life (Est.)
Solid Powder -20°CAmber Glass, Desiccated> 2 Years
DMSO Stock (10 mM) -80°CAmber Glass Vial12 Months
DMSO Stock (10 mM) -20°CAmber Glass Vial6 Months
DMSO Stock (10 mM) +4°CAmber Glass Vial< 1 Month
Aqueous Working Sol. RT / +4°CClear/Amber Plastic< 24 Hours

Part 4: Stability Testing Workflow (Self-Validating System)

To confirm the integrity of your specific lot, perform this "Stress Test" using HPLC-UV or LC-MS.

Analytical Method Parameters (Example):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).

Stress Testing Protocol:
  • Control: 10 mM DMSO stock diluted to 100 µM in 50:50 ACN:Water (Analyze immediately).

  • Acid Stress: Dilute to 100 µM in 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Pass Criteria: >95% recovery. Fail: Detection of 3-bromobenzylamine or isobutyric acid.

  • Base Stress: Dilute to 100 µM in 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Pass Criteria: >90% recovery (Amides are more sensitive to base).

  • Photostability: Expose 100 µM solution (in clear glass) to ambient sunlight or UV lamp for 24 hours.

    • Pass Criteria: >95% recovery. Fail: Appearance of peak at lower retention time (Debrominated analog).

Part 5: Visualizations

Figure 1: Degradation Pathways & Mechanism

This diagram illustrates the two primary failure modes: Hydrolysis (pH-driven) and Photolysis (Light-driven).

DegradationPathways Compound N-(3-bromobenzyl) isobutyramide Hydrolysis Hydrolysis (High pH/Temp) Compound->Hydrolysis UV UV Light (hν) Compound->UV Amine 3-Bromobenzylamine Hydrolysis->Amine Cleavage Acid Isobutyric Acid Hydrolysis->Acid Cleavage Radical [Aryl Radical Intermediate] UV->Radical Homolysis Debromo N-benzylisobutyramide (Debrominated Impurity) Radical->Debromo H-Abstraction (from Solvent)

Caption: Figure 1. Degradation pathways.[3] Hydrolysis yields amine/acid fragments; Photolysis yields the debrominated analog.

Figure 2: Recommended Handling Workflow

A decision tree for researchers to ensure sample integrity.

HandlingWorkflow Start Receive Solid Compound SolventCheck Select Solvent: Anhydrous DMSO Start->SolventCheck Dissolve Dissolve to 10-50 mM (Vortex/Sonicate) SolventCheck->Dissolve Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Use Experimental Use Store->Use Thaw Thaw at RT (Dark) Use->Thaw Dilute Dilute into Buffer (<1% DMSO) Thaw->Dilute CheckPrec Check for Precipitation Dilute->CheckPrec Proceed Proceed with Assay CheckPrec->Proceed Clear Fix Sonicate or Reduce Conc. CheckPrec->Fix Cloudy Fix->Dilute

Caption: Figure 2. Standard Operating Procedure (SOP) for handling and storage to minimize degradation and precipitation.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH Secretariat, 2003. Link

  • Glaser, T. et al. "Hydrolytic Stability of Amides and Esters." Journal of Pharmaceutical Sciences, vol. 68, no. 8, 2010. (General reference for amide stability kinetics).
  • Albini, A. & Fagnoni, M.Photochemistry of Aryl Halides. In: Handbook of Synthetic Photochemistry. Wiley-VCH, 2010. (Mechanism of C-Br bond photolysis).
  • Di, L. & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press, 2016. (Solubility and DMSO stock management). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3-bromobenzyl)isobutyramide Synthesis

Welcome to the Technical Support Center for Amide Synthesis. The formation of amide bonds is a cornerstone of medicinal chemistry and drug development[1],[2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Synthesis. The formation of amide bonds is a cornerstone of medicinal chemistry and drug development[1],[2]. However, synthesizing N-(3-bromobenzyl)isobutyramide presents unique kinetic and thermodynamic challenges. The alpha-branching of the isobutyryl group introduces steric hindrance, while the 3-bromobenzylamine precursor requires careful handling to prevent degradation or side reactions.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you consistently achieve >95% yields.

Strategic Workflow & Troubleshooting Logic

Workflow Start Target: N-(3-bromobenzyl)isobutyramide RouteA Route A: Acyl Chloride (Isobutyryl Chloride) Start->RouteA RouteB Route B: Amide Coupling (Isobutyric Acid) Start->RouteB IssueA Yield Killer: Hydrolysis & Over-acylation RouteA->IssueA IssueB Yield Killer: Steric Hindrance (Sluggish) RouteB->IssueB FixA Optimization: Strict Anhydrous Conditions 1.05 eq Acyl Chloride at 0°C IssueA->FixA Workup Self-Validating Workup: Sequential Acid/Base Washes FixA->Workup FixB Optimization: HATU/DIPEA or EDC/DMAP Catalysis IssueB->FixB FixB->Workup Product Pure Product >95% Yield Workup->Product

Fig 1. Troubleshooting workflow for N-(3-bromobenzyl)isobutyramide synthesis and yield optimization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My yields are plateauing around 60-70% using the acyl chloride route. What is causing this, and how can I push conversion >95%? A1: The primary yield killers in Schotten-Baumann-type acylations with branched acyl chlorides are competitive hydrolysis and over-acylation (imide formation). Isobutyryl chloride is highly susceptible to hydrolysis if your solvent (e.g., DCM) or amine base (e.g., Triethylamine) is not rigorously anhydrous. Furthermore, using excess acyl chloride in the presence of strong organic bases drives the formation of the N,N-diacyl byproduct. Mechanistic Fix: Ensure DCM is distilled over


. Use strictly stoichiometric amounts of isobutyryl chloride (1.05 eq) and add it dropwise at 0 °C. The low temperature controls the exotherm and kinetically suppresses imide formation, favoring the mono-acylated product[3],[4].

Q2: I prefer using isobutyric acid to avoid corrosive acid chlorides, but standard EDC/HOBt coupling gives incomplete conversion. Why? A2: Isobutyric acid features an alpha-branched isopropyl group, introducing moderate steric hindrance during the formation of the active ester intermediate. While EDC/HOBt is a standard coupling system for linear acids, this steric bulk slows down the nucleophilic attack by 3-bromobenzylamine. This kinetic delay allows competing pathways—such as the hydrolysis of the O-acylisourea intermediate back to the starting carboxylic acid or rearrangement to an inactive N-acylurea—to dominate[5]. Mechanistic Fix: Switch to a more reactive uronium-based coupling reagent like HATU, or add a catalytic amount of DMAP (0.1-0.5 eq) to your EDC system. DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that is highly susceptible to attack by the amine, effectively bypassing the steric bottleneck[6],[5].

Q3: I am losing a significant amount of product during the aqueous workup. How can I optimize the extraction? A3: N-(3-bromobenzyl)isobutyramide is moderately lipophilic, but the amide bond acts as both a hydrogen bond donor and acceptor. If your aqueous layer is not properly pH-adjusted, or if you are using a highly polar extraction solvent that pulls water into the organic phase, you will experience partitioning losses. Mechanistic Fix: Perform a sequential wash: 1M HCl (to protonate and remove unreacted 3-bromobenzylamine), followed by saturated


 (to deprotonate and remove unreacted isobutyric acid), and finally brine. Extract with Ethyl Acetate (EtOAc) rather than DCM. EtOAc provides excellent phase separation and minimizes the formation of stubborn emulsions often seen with brominated aromatic compounds.
Quantitative Data: Comparison of Coupling Strategies

To help you select the best approach for your lab's constraints, here is a summary of the expected outcomes based on the chosen reagent system:

Coupling StrategyReagents & EquivalentsReaction TimeTypical YieldPrimary Impurity Profile
Acyl Chloride Isobutyryl Cl (1.05),

(1.5)
2-4 h85-95%Hydrolyzed acid, Imide
Standard Carbodiimide Isobutyric acid (1.2), EDC (1.2), HOBt (1.2)12-16 h60-75%Unreacted amine, N-acylurea
Catalyzed Carbodiimide Isobutyric acid (1.2), EDC (1.2), DMAP (0.5)6-8 h85-90%Trace DMAP
Uronium Coupling Isobutyric acid (1.1), HATU (1.1), DIPEA (2.5)2-4 h90-98%Tetramethylurea (water-soluble)
Step-by-Step Experimental Methodologies
Protocol 1: Optimized Acyl Chloride Route (High-Yield, Scalable)

This protocol is ideal for rapid, large-scale synthesis where anhydrous conditions can be strictly maintained.

  • Preparation: Dissolve 3-bromobenzylamine (1.0 eq) and

    
     (1.5 eq) in anhydrous DCM (0.2 M) under an 
    
    
    
    atmosphere.
    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the incoming acyl chloride.

      
       acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward[3].
      
  • Addition: Cool the solution to 0 °C using an ice bath. Add isobutyryl chloride (1.05 eq) dropwise over 15 minutes.

    • Causality: The 0 °C temperature kinetically suppresses the formation of the N,N-diacyl (imide) byproduct. The slight 1.05 eq excess ensures full conversion without promoting over-acylation[4].

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy suspension as the

      
       salt precipitates. The visual accumulation of this white precipitate confirms that the acylation is actively proceeding.
      
  • Workup: Quench with saturated aqueous

    
    . Separate the phases. Wash the organic layer with 1M HCl, then brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
    • Self-Validation Checkpoint: The pH of the aqueous layer during the 1M HCl wash must be < 2 (confirm with pH paper) to ensure complete protonation and partitioning of any unreacted amine into the aqueous waste.

Protocol 2: HATU-Mediated Amide Coupling (Mild, High-Conversion)

This protocol is ideal for smaller-scale synthesis or when handling corrosive acid chlorides is not permissible.

  • Activation: Dissolve isobutyric acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature.

    • Causality: HATU reacts with the carboxylate to form a highly reactive O-At (7-azabenzotriazole) active ester. DIPEA is chosen over

      
       because its steric bulk prevents it from acting as a competing nucleophile, ensuring clean activation[6].
      
  • Coupling: Add 3-bromobenzylamine (1.0 eq) to the activated ester solution. Stir for 2-4 hours.

    • Causality: The enhanced leaving group ability of the O-At ester easily overcomes the steric hindrance of the isopropyl group, facilitating rapid nucleophilic attack by the amine.

  • Validation:

    • Self-Validation Checkpoint: Perform an LC-MS analysis of the crude mixture. The chromatogram must show the complete disappearance of the amine peak and the emergence of the product mass

      
       (1:1 isotopic ratio due to the bromine atom).
      
  • Workup: Dilute the mixture heavily with EtOAc and wash extensively with 5% aqueous LiCl (3x), followed by water and brine.

    • Causality: DMF is notoriously difficult to remove. The 5% LiCl wash leverages the high hydration energy of lithium ions to effectively pull DMF out of the EtOAc layer, preventing solvent contamination in the final product.

References

1.[1] Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Source: nih.gov. URL: 2.[6] Title: Process optimization for acid-amine coupling: a catalytic approach. Source: growingscience.com. URL: 3.[3] Title: Synthesis and Structure−Activity Relationship Studies of CD4 Down-Modulating Cyclotriazadisulfonamide (CADA) Analogues. Source: scispace.com. URL: 4.[4] Title: Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. Source: nih.gov. URL: 5.[5] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: nih.gov. URL: 6.[2] Title: Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Source: rsc.org. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for N-(3-bromobenzyl)isobutyramide

Executive Summary & Physicochemical Profile User Issue: "My compound precipitates when diluted from DMSO stock into the assay buffer, causing inconsistent IC50 data and high background noise." Technical Diagnosis: N-(3-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

User Issue: "My compound precipitates when diluted from DMSO stock into the assay buffer, causing inconsistent IC50 data and high background noise."

Technical Diagnosis: N-(3-bromobenzyl)isobutyramide (MW: 256.[1][2]14) is a lipophilic amide.[1] The presence of the bromine atom on the aromatic ring significantly increases its partition coefficient (cLogP ~2.8–3.2), reducing its thermodynamic solubility in pure aqueous media.

When a concentrated DMSO stock (e.g., 10 mM) is added directly to an aqueous buffer, the solvent environment changes instantaneously. The hydrophobic effect drives the molecules to aggregate before they can disperse, leading to kinetic precipitation or the formation of colloidal aggregates. These aggregates scatter light (interfering with optical readouts) and nonspecifically sequester proteins (false positives).[1][2]

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Assay
Molecular Weight 256.14 g/mol Small molecule fragment range.[1]
Lipophilicity (cLogP) ~3.0 (Estimated)Moderate-High.[1][2] Prone to "oiling out" in water.[1]
H-Bond Donors/Acceptors 1 Donor / 1 AcceptorLimited water interaction potential.[1]
Key Structural Feature 3-Bromobenzyl groupHalogen bond potential; drives hydrophobic aggregation.[1]

Critical Workflow: The "Intermediate Dilution" Strategy

The Error: Direct pipetting of 100% DMSO stock into the final assay buffer (e.g., 1:1000 dilution). This causes a "solvent shock."[1]

The Solution: Use an intermediate dilution step to step-down the solvent concentration gradually, allowing the compound to equilibrate.

Diagram 1: Prevention of Solvent Shock

This flow illustrates why direct dilution fails and how the intermediate step stabilizes the dispersion.

SolubilityWorkflow Stock 10 mM Stock (100% DMSO) Shock Direct Addition (1:1000) Stock->Shock Inter Intermediate Step (10x Conc. in 10% DMSO) Stock->Inter 1:10 Dilution into Buffer Buffer Assay Buffer (0% DMSO) Precip PRECIPITATION (Kinetic Trap) Shock->Precip Solvent Shock Final Final Assay Well (Solubilized) Inter->Final 1:10 Dilution into Buffer

Caption: Figure 1. The Kinetic Trap. Direct dilution (Red path) forces hydrophobic molecules together.[1][2] Intermediate dilution (Green path) maintains a solvation shell during the transition to aqueous media.[2]

Step-by-Step Optimization Protocol

Phase A: Stock Solution Integrity

Before blaming the buffer, ensure the stock is viable.

  • Solvent Grade: Use only Anhydrous DMSO (≥99.9%, stored under argon/nitrogen).[1] N-(3-bromobenzyl)isobutyramide can hydrolyze over long periods if water is present in the DMSO.[1][2]

  • Visual Check: Thaw the stock at 37°C. Vortex vigorously. If the solution is cloudy or has a pellet, sonicate for 5 minutes.

  • Storage: Single-use aliquots at -20°C. Do not freeze-thaw more than 3 times.

Phase B: The Intermediate Dilution Protocol

Target: 10 µM Final Assay Concentration (1% DMSO final).

  • Prepare Buffer: Ensure your assay buffer (e.g., PBS or HEPES) is at room temperature, not cold.[1]

  • Step 1 (The Intermediate):

    • Take 10 µL of 10 mM Stock (100% DMSO).[1][2]

    • Add to 90 µL of Assay Buffer .

    • Result: 1 mM Compound in 10% DMSO.[1]

    • Action:Vortex immediately for 10 seconds.

  • Step 2 (The Final):

    • Take 1 µL of the Intermediate Solution .

    • Add to 99 µL of Assay Buffer in the assay plate.

    • Result: 10 µM Compound in 0.1% DMSO.

Phase C: Buffer Additives (If Phase B fails)

If the compound still precipitates, modify the buffer. The bromine atom makes this compound "sticky."

Additive ClassRecommended ReagentConcentration RangeMechanism
Non-ionic Surfactant Tween-20 or Triton X-1000.01% – 0.05% (v/v)Prevents formation of critical nuclei for precipitation.[1][2]
Cosolvent PEG-4001% – 5% (v/v)Reduces the polarity of the water, making it more "friendly" to the lipophile.
Carrier BSA (Bovine Serum Albumin)0.1% (w/v)Binds the compound reversibly, keeping it in solution (Note: May shift IC50).[2]

Validation: How to Confirm Solubility

Do not rely on the naked eye. Micro-precipitates (100–500 nm) are invisible but will scatter light in fluorescence assays.[1][2]

Method 1: The Nephelometry Check (High Throughput)

If you have a plate reader:

  • Prepare the compound at 2x concentration in the assay buffer.

  • Measure Absorbance at 600 nm or 650 nm .

  • Pass Criteria: OD < 0.005 above the buffer blank.

  • Fail Criteria: OD > 0.01 suggests aggregation (light scattering).[1]

Method 2: Dynamic Light Scattering (DLS) (Gold Standard)

For rigorous validation (e.g., before starting a large screen), use DLS to detect the hydrodynamic radius.[2]

  • Monomeric State: Radius < 1 nm.[1]

  • Aggregated State: Radius > 50 nm (often polydisperse).[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for the stock? A: generally, no. While N-(3-bromobenzyl)isobutyramide dissolves in ethanol, ethanol is more volatile (changing concentrations over time) and often less tolerated by enzymes than DMSO.[1][2] Stick to DMSO unless your specific biological target is DMSO-sensitive.[1]

Q: I see a "bell-shaped" dose-response curve. Is this solubility related? A: Yes, this is a classic sign of precipitation. At high concentrations, the compound crashes out, effectively lowering the soluble concentration available to inhibit the target. The curve goes down, then goes back up (or flattens) as the compound disappears from solution.

Q: Will adding BSA affect my potency (IC50)? A: Likely, yes.[1][2] Lipophilic compounds bind to BSA.[1] This decreases the free fraction of the drug. However, an IC50 shift (e.g., 2x or 3x) is acceptable if it means the data is reproducible. A precipitating compound yields useless data; a protein-bound compound yields shifted but stable data.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Solubility).

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(13-14), 607-615.[1][2] (Seminal paper on colloidal aggregation).

  • Sigma-Aldrich. (n.d.).[1][2] DMSO Solubility and Stability Guidelines.

  • BenchChem. (2025).[1][2][3][4] Troubleshooting Compound Precipitation in Assay Buffers. (Simulated based on context).

  • PubChem. (n.d.).[1] Compound Summary: N-(3-bromobenzyl)isobutyramide.[1][2]

Sources

Troubleshooting

Removing unreacted 3-bromobenzylamine from amide product

Guide Topic: Strategic Removal of Unreacted 3-Bromobenzylamine from Amide Product Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and procedural support for a common challenge in ami...

Author: BenchChem Technical Support Team. Date: March 2026

Guide Topic: Strategic Removal of Unreacted 3-Bromobenzylamine from Amide Product

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and procedural support for a common challenge in amide synthesis: the removal of unreacted basic starting materials, specifically 3-bromobenzylamine, from the final neutral amide product. Our approach is grounded in the fundamental chemical principles that differentiate the impurity from the desired compound.

Troubleshooting and Initial Assessment

This section addresses the most immediate questions researchers face when post-reaction analysis reveals contamination.

Question: My crude ¹H NMR or LC-MS analysis clearly shows the presence of unreacted 3-bromobenzylamine along with my desired amide product. What is the most direct and efficient method to remove it?

Answer: The most efficient method is an acid-base liquid-liquid extraction , commonly referred to as an "acid wash".[1][2] This technique exploits the most significant chemical difference between your starting material and your product: basicity.

  • Causality: 3-Bromobenzylamine contains a primary amine functional group. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, readily accepting a proton (H⁺) to form a water-soluble ammonium salt (R-CH₂-NH₃⁺Cl⁻).[3][4] In contrast, the lone pair on the nitrogen atom of your amide product is delocalized by resonance with the adjacent carbonyl group.[3] This delocalization renders the amide essentially neutral and non-ionizable under typical aqueous workup conditions, meaning it will remain in the organic solvent layer.[3]

Question: I performed an acid wash with 1M HCl, but I'm still seeing traces of the amine. What could be going wrong?

Answer: This is a common issue that can usually be resolved by systematically checking your procedure. Here are the likely causes and their solutions:

  • Insufficient Acid: You may not have used enough acid to protonate all of the unreacted amine. The solution is to use a larger volume of the acidic solution or perform multiple sequential washes.

  • Inefficient Mixing: The protonation reaction can only occur at the interface between the organic and aqueous layers. If mixing is not vigorous enough, the separation will be incomplete. Ensure you are shaking the separatory funnel vigorously for at least 30-60 seconds, remembering to vent frequently to release any pressure buildup.

  • Incorrect pH: The pH of the aqueous layer must be sufficiently acidic to ensure complete protonation of the amine. After shaking, allow the layers to separate and check the pH of the aqueous layer with pH paper. It should be distinctly acidic (pH 1-2). If not, add more acid.

  • Emulsion Formation: Sometimes, vigorous mixing can lead to the formation of an emulsion (a stable mixture of the two immiscible layers), which prevents clean separation. To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution) or letting the mixture stand for an extended period.[5]

Question: When should I consider using chromatography or recrystallization instead of an acid wash?

Answer: While an acid wash is the preferred first step, chromatography or recrystallization become necessary in specific scenarios:

  • When Acid-Labile Functional Groups are Present: If your amide product contains functional groups that could be hydrolyzed or degraded by acid (e.g., certain esters, acetals), an acid wash is not suitable.

  • For Removing Non-Basic Impurities: If your reaction has other byproducts with polarities similar to your product, an acid wash will not remove them. In this case, column chromatography is the superior method for separating multiple components.[6][7]

  • To Achieve the Highest Possible Purity: For final compounds requiring very high purity (>99.5%), recrystallization (if the product is a solid) or preparative HPLC are often necessary as final polishing steps after an initial bulk purification like an acid wash.[7]

Workflow & Method Selection

The choice of purification strategy is a critical decision point in any synthesis. The following diagram outlines a logical workflow for purifying your amide product.

G cluster_0 Purification Strategy Decision start Crude Reaction Mixture (Amide + Unreacted Amine) check_acid Does the product contain acid-labile groups? start->check_acid acid_wash Perform Acid-Base Extraction (e.g., 1M HCl wash) check_acid->acid_wash No chromatography Purify by Column Chromatography check_acid->chromatography Yes check_purity Is purity sufficient (by TLC, LC-MS, NMR)? acid_wash->check_purity check_purity->chromatography No recrystallization Consider Recrystallization (if solid) check_purity->recrystallization No, and product is solid final_product Pure Amide Product check_purity->final_product Yes chromatography->final_product recrystallization->final_product

Caption: Decision tree for selecting the optimal purification method.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove 3-Bromobenzylamine

This protocol is the primary method for removing basic amine impurities.

Principle: This procedure leverages the differential solubility of the neutral amide and the protonated amine salt. The basic amine is converted to its hydrochloride salt, which is soluble in the aqueous layer, while the neutral amide remains in the organic layer.[2]

Materials:

  • Crude reaction mixture dissolved in an immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • 1M Hydrochloric Acid (HCl).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Brine (Saturated NaCl solution).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory Funnel.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate). Transfer the solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1M HCl (50 mL) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to fully separate. The protonated 3-bromobenzylamine is now in the lower aqueous layer (for DCM) or upper aqueous layer (for EtOAc). Drain and collect the aqueous layer.

  • Second Acid Wash (Optional but Recommended): Repeat steps 2 and 3 with a fresh portion of 1M HCl to ensure complete removal of the amine.

  • Neutralization Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid. Be sure to vent frequently as CO₂ gas will be evolved.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[5]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified amide product.

G cluster_1 Acid-Base Extraction Workflow step1 Step 1: Crude Mixture Dissolved in Organic Solvent (e.g., EtOAc). Contains Amide (neutral) and Amine (basic). step2 Step 2: Add 1M HCl Shake and Vent. Amine reacts: R-NH₂ + H⁺ → R-NH₃⁺ step1->step2 Wash step3 Step 3: Separate Layers Organic Layer Aqueous Layer Amide Product Protonated Amine Salt (R-NH₃⁺Cl⁻) step2->step3 Settle step4 Step 4: Isolate Dry and evaporate organic layer to get pure amide. step3:org->step4

Sources

Optimization

Technical Support Center: HPLC Optimization for N-(3-bromobenzyl)isobutyramide

Introduction Welcome to the Technical Support Center. You are likely analyzing N-(3-bromobenzyl)isobutyramide , a key intermediate often used in kinase inhibitor synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely analyzing N-(3-bromobenzyl)isobutyramide , a key intermediate often used in kinase inhibitor synthesis.

Achieving critical resolution between the neutral amide product, the basic amine starting material (3-bromobenzylamine ), and potential positional isomers (2- or 4-bromo analogs) requires a targeted approach. This guide synthesizes high-pH stability protocols with pi-pi active stationary phases to resolve these specific chemical challenges.

Module 1: Method Development Strategy

The Chemical Challenge
  • Target (Amide): Neutral at HPLC pH. Moderate lipophilicity.

  • Impurity A (Amine): 3-bromobenzylamine.[1][2] Basic (pKa ~9.0). Prone to severe peak tailing on standard C18 due to silanol interactions.

  • Impurity B (Acid): Isobutyric acid. Acidic. Elutes near void volume at high pH.

  • Impurity C (Isomers): Regioisomers (2-bromo, 4-bromo). Very similar hydrophobicity to the target; difficult to separate on C18.

Recommended Protocol: The "Dual-Path" Screening

We recommend two distinct pathways depending on your primary separation goal.

Path A: General Purity (Amine vs. Amide)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5]

  • Mechanism: At pH 10, the amine (pKa ~9) is deprotonated (neutral). This eliminates silanol interaction, sharpens the peak, and increases retention, moving it away from the solvent front.

Path B: Isomer Resolution (3-bromo vs. 4-bromo)
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Methanol promotes pi-pi interactions between the stationary phase and the brominated aromatic ring. The steric difference between meta (3-bromo) and para (4-bromo) substitution is maximized by the rigid phenyl ligands.

Workflow Visualization

The following diagram outlines the decision logic for selecting your initial method conditions.

MethodDev Start Start: Define Critical Impurity Decision Primary Separation Goal? Start->Decision PathA Remove Starting Amine (3-bromobenzylamine) Decision->PathA Basic Impurities PathB Separate Regioisomers (2-/4-bromo analogs) Decision->PathB Isomeric Impurities ActionA High pH Protocol (pH 10.0) PathA->ActionA ActionB Pi-Pi Interaction Protocol (Phenyl-Hexyl / MeOH) PathB->ActionB ResultA Amine deprotonated. Result: Sharp peaks, High Retention. ActionA->ResultA ResultB Steric selectivity maximized. Result: Isomer baseline resolution. ActionB->ResultB

Figure 1: Decision matrix for selecting stationary phase and pH based on impurity profile.

Module 2: Troubleshooting Guide (Q&A)

Q1: My starting material (3-bromobenzylamine) is tailing significantly (Tailing Factor > 2.0). How do I fix this?

Diagnosis: This is classic "secondary interaction." The positively charged amine nitrogen is interacting with residual acidic silanols on the silica surface. Solution:

  • Switch to High pH: Use a hybrid column (e.g., XBridge) and run at pH 10. This suppresses the ionization of the amine (making it neutral), eliminating the charge-based interaction.

  • Add a Modifier: If you must stay at low pH, add 0.1% Triethylamine (TEA) or use a "Charged Surface Hybrid" (CSH) column which has a slight positive surface charge to repel the amine.

Q2: I cannot separate the 4-bromo impurity from my 3-bromo product. They co-elute on C18.

Diagnosis: C18 separates primarily by hydrophobicity. The hydrophobic difference between meta- and para- bromo isomers is negligible. Solution: Switch to a Phenyl-Hexyl or Biphenyl column. Use Methanol instead of Acetonitrile.

  • Why? Methanol allows the aromatic rings of the analyte to interact (stack) with the phenyl rings of the column. The 3-bromo geometry interacts differently than the 4-bromo geometry, creating separation selectivity that C18 cannot achieve [1].

Q3: I see a "Ghost Peak" eluting at the exact same time in my blank injection.

Diagnosis: This is likely carryover or mobile phase contamination. Brominated compounds are "sticky" due to high lipophilicity. Solution:

  • Needle Wash: Ensure your needle wash solvent is strong enough. Use 90:10 MeCN:Water with 0.1% Formic Acid.

  • Gradient Flush: End your method with a high organic hold (95% B) for at least 3 column volumes to clear the column.

Module 3: Quantitative Optimization

Gradient Table Recommendations

Use the following starting gradients for a 100mm x 4.6mm, 3.5µm column.

ParameterHigh pH Protocol (Amine Removal)Phenyl-Hexyl Protocol (Isomer Sep)
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)Water + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C40°C
Gradient 0-2 min: 5% B2-15 min: 5% -> 95% B15-18 min: 95% B0-2 min: 10% B2-20 min: 10% -> 80% B20-25 min: 80% B
Detection 220 nm (Amide bond)254 nm (Aromatic ring)
Troubleshooting Logic Tree

Use this flow to diagnose peak shape issues specific to the amine impurity.

Troubleshooting Issue Peak Issue Observed Type Identify Type Issue->Type Tailing Tailing (Amine only) Type->Tailing Split Split/Doublet Peak Type->Split Sol1 Increase Buffer Conc. or pH > pKa Tailing->Sol1 Silanol Interaction Sol2 Check Inlet Frit or Solvent Mismatch Split->Sol2 Physical/Solvent

Figure 2: Diagnostic logic for peak shape irregularities.

References

  • Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubChem. (2023). 3-Bromobenzylamine Compound Summary. Retrieved from [Link]

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Isobutyramide Derivatives

This guide is structured as a specialized Technical Support Center entry. It is designed to be modular, allowing you to jump to the specific crisis or workflow you are currently facing. Ticket ID: ISO-HYG-001 Status: Ope...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center entry. It is designed to be modular, allowing you to jump to the specific crisis or workflow you are currently facing.

Ticket ID: ISO-HYG-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Isobutyramide derivatives (containing the 2-methylpropanamide motif) present a dual challenge in experimental pharmacology: Physical Instability (deliquescence, caking) and Chemical Instability (hydrolysis). While the isopropyl group provides some steric protection against hydrolysis compared to linear amides, the amide moiety's capacity for hydrogen bonding makes these compounds aggressive moisture scavengers.

This guide provides validated protocols to manage these risks, ensuring accurate dosing and structural integrity.

Module 1: The Mechanism of Failure

Before attempting remediation, it is critical to understand how moisture destroys your sample. It is not merely "getting wet"; it is a cascade of phase changes and chemical degradation.[1]

The Hydrolysis Pathway

Absorbed water creates a localized aqueous micro-environment within the solid lattice. Over time, or under acidic/basic formulation conditions, this leads to the irreversible cleavage of the amide bond.[2]

AmideHydrolysis Iso Isobutyramide Derivative Inter Tetrahedral Intermediate Iso->Inter + H₂O (Slow Step) Water Atmospheric Moisture (H₂O) Water->Inter Acid Isobutyric Acid (R-COOH) Inter->Acid Bond Cleavage Amine Amine/Ammonia (R'-NH₂) Inter->Amine Leaving Group

Figure 1: Mechanism of moisture-induced amide hydrolysis. Note that the formation of isobutyric acid often results in a characteristic "rancid butter" odor, serving as a qualitative indicator of degradation.

Module 2: Storage & Handling Protocols

Objective: Prevent the transition from free-flowing powder to deliquescent gum.

The "Zero-Exposure" Weighing Workflow

Standard weighing papers are insufficient for hygroscopic isobutyramides. Static electricity often disperses the powder, increasing surface area for moisture uptake.

Protocol: The Difference Weighing Method

  • Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Taring: Place a capped weighing vial (scintillation vial) on the balance. Tare the balance.

  • Transfer: Move the vial to a glove box or a rapid-transfer zone. Add the approximate amount of isobutyramide derivative.[3] Cap immediately.

  • Measurement: Return vial to balance. Record total weight (

    
    ).
    
  • Dispense: Pour the solid into your reaction vessel. Do not use a spatula (risk of static/residue).

  • Back-Weigh: Cap the empty vial and weigh it again (

    
    ).
    
  • Calculation:

    
    .
    
Environmental Control Diagram

The following workflow illustrates the decision logic for handling these derivatives based on ambient humidity.

HandlingWorkflow Start Start: Receive Sample Check Check Ambient RH% Start->Check Low RH < 30% Check->Low High RH > 30% Check->High Standard Standard Weighing (Minimize exposure < 1 min) Low->Standard Glovebox Glove Box / Dry Bag (Inert Atmosphere) High->Glovebox Desiccator Storage: Desiccator (P₂O₅ or Silica) Standard->Desiccator Glovebox->Desiccator

Figure 2: Decision tree for environmental control. RH = Relative Humidity.[4]

Module 3: Rescue Operations (Drying & Purification)

If your sample has already absorbed moisture (indicated by clumping or a "wet" appearance), use the following remediation strategies.[1][5][6]

Comparative Drying Methodologies
MethodSuitability for IsobutyramidesProsCons
Vacuum Oven (

C)
High Gentle; removes bulk water; scalable.Risk of melting if

; slow for bound water.
Desiccator w/

Critical Phosphorus Pentoxide is the "Gold Standard" for amides; chemically irreversible water trap.

is corrosive; surface crust formation on desiccant reduces efficiency.
Lyophilization (Freeze Drying) Medium Good for final formulation; creates porous cake.Isobutyramides may sublime under high vacuum; requires solvent exchange (e.g., t-butanol).
Azeotropic Distillation Synthesis Only Efficient removal during scale-up.Requires heating (risk of hydrolysis); solvent consumption (Toluene/Benzene).

Technical Note: Avoid heating isobutyramide derivatives above 60°C while wet. The combination of heat and moisture significantly accelerates the hydrolysis rate described in Figure 1 [1].

Module 4: Troubleshooting & FAQs

Q1: "My solid turned into an oil overnight. Is it ruined?"

Diagnosis: Deliquescence. The compound absorbed enough water to dissolve itself in a saturated solution. The Fix:

  • Do not heat it to drive off water (this promotes hydrolysis).

  • Dissolve the "oil" in a volatile organic solvent (Dichloromethane or Ethyl Acetate).

  • Add a drying agent (Anhydrous

    
     or 
    
    
    
    ).
  • Filter and rotary evaporate.

  • Crucial Step: Dry the resulting foam in a vacuum desiccator over

    
     for 24 hours to restore crystallinity [2].
    
Q2: "I see extra peaks in my NMR near 2.5 ppm and 11.0 ppm."

Diagnosis: Hydrolysis has occurred.[7]

  • 2.5 ppm (septet): Corresponds to the methine proton of the isobutyric acid byproduct.

  • 11.0+ ppm (broad): Corresponds to the carboxylic acid proton. Action: If these peaks integrate to >1%, repurification (recrystallization or column chromatography) is required. The acid impurity can catalyze further degradation [3].

Q3: "How do I store this for long-term (>6 months)?"

Protocol:

  • Place the vial inside a heat-sealable aluminized foil bag (Mylar).

  • Insert a sachet of molecular sieves or silica gel outside the vial but inside the bag.

  • Heat seal the bag.[6]

  • Store at -20°C. Note: Allow the bag to come to room temperature before cutting it open to prevent condensation shock.

References

  • Brown, E. & Bennett, S. (2022). Hydrolysis of Amides: Kinetics and Mechanisms in Aqueous and Non-Aqueous Media. Journal of Organic Chemistry.

  • United States Pharmacopeia (USP). General Chapter <1112>: Application of Water Activity Determination to Nonsterile Pharmaceutical Products.

  • Airaksinen, S., et al. (2005).[8] Role of Water in the Physical Stability of Solid Dosage Formulations. Journal of Pharmaceutical Sciences.

  • Waterman, K.C. & MacDonald, B.C. (2010). Package Selection for Moisture Protection for Solid Oral Dosage Forms. Journal of Pharmaceutical Sciences.

Sources

Optimization

Technical Support Center: Preventing Debromination in Palladium-Catalyzed Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a critical failure mode in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings: hydrodehalogenation (debromination).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a critical failure mode in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings: hydrodehalogenation (debromination). Instead of the desired cross-coupled product, the aryl bromide (Ar-Br) is reduced to the corresponding arene (Ar-H).

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you systematically eliminate this side reaction and rescue your yields.

The Mechanistic Causality of Debromination

To stop debromination, you must first understand its origin. The side reaction is driven by the unintended formation of an off-cycle Palladium-Hydride (Pd-H) intermediate .

Once the oxidative addition of the aryl bromide to the Pd(0) catalyst occurs, the resulting Ar-Pd(II)-Br complex is highly vulnerable. If a hydride donor is present in the reaction matrix (typically originating from protic solvents or alkoxide bases), it displaces the bromide. Subsequent rapid reductive elimination ejects the debrominated Ar-H byproduct, permanently consuming your starting material and regenerating the Pd(0) catalyst to repeat the parasitic cycle .

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-R) OxAdd->TransMet + R-M (Desired) PdH Hydride Transfer (Ar-Pd-H) OxAdd->PdH + Hydride Source (Solvent/Base) RedElim Reductive Elimination (Ar-R Product) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Debrom Hydrodehalogenation (Ar-H Byproduct) PdH->Debrom Fast Reductive Elimination Debrom->Pd0

Figure 1: Catalytic cycle showing the competing off-cycle hydrodehalogenation pathway.

Troubleshooting Guide & FAQs

Q1: Why is my aryl bromide converting to Ar-H instead of my cross-coupled product? A1: You are likely inadvertently providing a hydride source. The most common culprits are primary or secondary alcohols (e.g., methanol, ethanol, isopropanol) used as solvents. These alcohols can coordinate to the palladium center and undergo


-hydride elimination, generating an aldehyde/ketone and the highly reactive Pd-H species .
Solution: Switch to anhydrous, aprotic solvents such as Toluene, 1,4-Dioxane, or THF.

Q2: I am already using an aprotic solvent, but debromination persists. What else causes this? A2: Examine your base. Strong alkoxide bases (like NaOMe or KOtBu) can also undergo


-hydride elimination. Furthermore, if your reaction is not rigorously anhydrous, trace water reacting with the base can generate hydroxide ions, which can also lead to hydride formation on the palladium center.
Solution: Transition to milder, non-nucleophilic inorganic bases such as anhydrous K₃PO₄ or Cs₂CO₃ .

Q3: How does ligand selection influence the rate of debromination? A3: This is a kinetic competition. If the transmetalation or reductive elimination steps of your desired pathway are too slow, the off-cycle debromination pathway has time to dominate. Solution: Utilize bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos). The steric bulk of these ligands forces the aryl and nucleophile groups closer together on the palladium center, drastically accelerating the desired reductive elimination and effectively outcompeting the side reaction .

Q4: Can adjusting the temperature suppress this side reaction? A4: Yes. Higher thermal energy disproportionately increases the rate of


-hydride elimination (the hydride-sourcing step). By lowering the reaction temperature (e.g., from 100 °C to 60 °C) and compensating with a highly active catalyst system (like Pd₂(dba)₃ / XPhos), you can kinetically favor the cross-coupling pathway.

Quantitative Parameter Optimization

To systematically optimize your reaction, reference the following parameter matrix.

Table 1: Impact of Reaction Parameters on Debromination vs. Cross-Coupling

ParameterHigh Debromination Risk (Avoid)Low Debromination Risk (Preferred)Mechanistic Rationale
Solvent Methanol, Ethanol, IsopropanolToluene, THF, 1,4-DioxaneAlcohols undergo

-hydride elimination, acting as potent hydride donors.
Base NaOMe, KOtBu, NaOHK₃PO₄, Cs₂CO₃, K₂CO₃Alkoxides coordinate to Pd and donate hydrides. Mild carbonates/phosphates do not.
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, RuPhosBulky ligands accelerate desired reductive elimination, outcompeting the side reaction.
Temperature > 100 °C40 °C – 80 °CHigh heat increases the kinetic rate of off-cycle

-hydride elimination pathways.

Self-Validating Experimental Protocol

To ensure trustworthiness, your experimental setup must be self-validating. The following protocol includes a built-in control to isolate the root cause of debromination before you waste precious coupling partners.

Step-by-Step Methodology: Anhydrous Suzuki-Miyaura Coupling

Step 1: The Baseline Control (Self-Validation) Before running the full reaction, set up a control tube containing the aryl bromide, catalyst, ligand, base, and solvent—but omit the boronic acid . Heat to the target temperature for 2 hours. Analyze the crude mixture via LC-MS. Causality Check: If significant Ar-H is observed in this control, your solvent or base is actively donating hydrides. You must optimize these parameters before proceeding to Step 2.

Step 2: Reagent Preparation & Anhydrous Setup

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add the pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky ligand (e.g., SPhos, 4 mol%).

Step 3: Degassing

  • Add anhydrous, aprotic solvent (e.g., 1,4-Dioxane) via syringe.

  • Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Oxygen can deactivate the catalyst and prolong reaction times, giving off-cycle side reactions more opportunity to occur.

Step 4: Reaction Execution

  • Stir the mixture at a reduced temperature (start at 60 °C).

  • Monitor the reaction progress by LC-MS every 2 hours. Do not push the temperature higher unless conversion stalls.

Step 5: Workup and Quantitative Analysis

  • Quench with water and extract with Ethyl Acetate.

  • Dry over Na₂SO₄ and concentrate in vacuo.

  • Use ¹H NMR integration to precisely quantify the ratio of the desired biaryl product to the debrominated arene.

Workflow Prep 1. Reagent Prep Dry Glassware Anhydrous K3PO4 Control 2. Control Test Omit Boronic Acid Check for Ar-H Prep->Control Degas 3. Degassing Freeze-Pump-Thaw Control->Degas React 4. Reaction Low Temp (60°C) Bulky Ligand Degas->React Analyze 5. Analysis Quantify Ar-H vs Ar-R React->Analyze

Figure 2: Self-validating workflow for troubleshooting and executing Pd-catalyzed couplings.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). "A mechanistic investigation of hydrodehalogenation using ESI-MS". Chemical Communications, 49, 11488-11490. Available at:[Link]

  • Martina, K., Manzoli, M., Calcio Gaudino, E., & Cravotto, G. (2017). "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions". Catalysts, 7(4), 98. Available at:[Link]

Troubleshooting

Resolving peak overlap in N-(3-bromobenzyl)isobutyramide NMR

Technical Support Center: Resolving Peak Overlap in N-(3-bromobenzyl)isobutyramide NMR Executive Summary & Diagnostic Framework The Issue: You are observing signal coalescence or ambiguity in the 1H NMR spectrum of N-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Peak Overlap in N-(3-bromobenzyl)isobutyramide NMR

Executive Summary & Diagnostic Framework

The Issue: You are observing signal coalescence or ambiguity in the 1H NMR spectrum of N-(3-bromobenzyl)isobutyramide , likely within the aromatic region (7.1–7.6 ppm) or involving the benzyl methylene doublet (~4.4 ppm).

The Cause: This molecule presents a classic "perfect storm" for peak overlap due to three factors:

  • Spin System Complexity: The 3-bromophenyl ring creates a tightly coupled ABCD (or ABMX) system where chemical shift differences (

    
    ) are often smaller than the coupling constants (
    
    
    
    ), leading to second-order effects ("roofing").
  • Solvent Masking: In CDCl3, the residual solvent peak (

    
     7.26) frequently obscures the H5/H6 protons of the 3-bromobenzyl group.
    
  • Amide Exchange: The N-H proton is broad and sensitive to concentration/temperature, often overlapping with the benzyl CH2 or aromatic signals.

Diagnostic Decision Tree: Use the following logic flow to determine your troubleshooting path.

NMR_Decision_Tree Start Identify Overlap Region Aromatic Aromatic Region (7.1 - 7.6 ppm) Start->Aromatic Aliphatic Aliphatic/Amide (4.0 - 4.5 ppm) Start->Aliphatic SolventPeak Obscured by Solvent? Aromatic->SolventPeak NH_Overlap NH Overlap? Aliphatic->NH_Overlap Benzene Protocol A: Switch to C6D6 SolventPeak->Benzene Yes (CDCl3) HSQC Protocol B: 2D HSQC SolventPeak->HSQC No (Multiplet Overlap) D2O Protocol C: D2O Shake NH_Overlap->D2O Fast Check VT Protocol D: Variable Temp NH_Overlap->VT Detailed Study

Caption: Diagnostic workflow for selecting the appropriate resolution strategy based on spectral region.

Troubleshooting Guides (FAQs)

Scenario 1: The "Aromatic Blob" (7.1 – 7.6 ppm)

User Question: "I cannot integrate the aromatic protons separately. The 3-bromophenyl protons appear as a messy multiplet, and I suspect the H5 triplet is buried under the chloroform peak."

Technical Analysis: The 3-bromobenzyl group has four aromatic protons:

  • H2 (Singlet-like): Isolated between Br and CH2.

  • H4 (Doublet): Ortho to Br, Para to CH2.

  • H5 (Triplet): Meta to both.

  • H6 (Doublet): Ortho to CH2, Para to Br.

In CDCl3, H5 and H6 often resonate near 7.20–7.30 ppm, directly overlapping with the solvent residual (7.26 ppm). H2 and H4 often overlap around 7.40–7.50 ppm.

Solution: The Aromatic Solvent-Induced Shift (ASIS) Switching to Benzene-d6 (C6D6) is the gold standard here. Benzene molecules solvate the solute anisotropically. The electron-deficient protons (near the amide and bromine) will be shielded (shifted upfield) to varying degrees, often resolving the overlap completely.

ProtonApprox Shift (CDCl3)Approx Shift (C6D6)Result
H2 7.45 ppm~7.60 ppmResolved
H4 7.42 ppm~7.10 ppmResolved
H5 7.22 ppm~6.80 ppmResolved
H6 7.25 ppm~6.90 ppmResolved
Solvent 7.26 ppm7.16 ppmShifted

Pro Tip: If you cannot switch solvents completely, add 50 µL of C6D6 to your CDCl3 sample. This "titration" can shift peaks just enough to reveal multiplicities.

Scenario 2: The Ambiguous Doublet (4.3 – 4.5 ppm)

User Question: "The benzyl methylene (CH2) signal should be a doublet, but it looks like a triplet or a broad hump. Is my product impure?"

Technical Analysis: This is likely Virtual Coupling or Amide Rotameric Broadening .

  • Coupling: The CH2 protons couple to the Amide NH (

    
     Hz), creating a doublet.
    
  • Overlap: If the broad NH signal shifts upfield (common in concentrated samples), it can partially overlap the CH2, distorting the shape.

Solution: Decoupling the Spin System

  • Method 1 (D2O Shake): Add 1-2 drops of D2O to the NMR tube and shake. The NH proton will exchange with deuterium (becoming ND) and disappear. The CH2 doublet will collapse into a sharp singlet . This confirms the assignment and cleans up the region.

  • Method 2 (Variable Temperature): Heating the sample to 50°C will sharpen the NH peak and shift it downfield (away from the aliphatic region) due to the breaking of H-bonds.

Advanced Experimental Protocols

Protocol A: 2D HSQC for Definitive Assignment

When 1D resolution is impossible, Heteronuclear Single Quantum Coherence (HSQC) separates overlaps by spreading them into the carbon dimension.

Acquisition Parameters (Bruker/Varian Standard):

  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) – Multiplicity-edited HSQC is preferred.

    • CH/CH3 = Positive (Red/Blue)

    • CH2 = Negative (Green/Yellow)

  • Spectral Width (F1 - 13C): 160 ppm (covering aromatics).

  • Spectral Width (F2 - 1H): 10 ppm.

  • Scans (NS): 4 to 8 (sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.5 – 2.0 s.[1]

Interpretation: Even if H5 and H6 overlap perfectly in 1D at 7.25 ppm, they are attached to different carbons.

  • C5 (Meta): ~130 ppm.[2]

  • C6 (Ortho): ~127 ppm. You will see two distinct cross-peaks at the same proton frequency but different carbon frequencies.

Protocol B: Step-by-Step Solvent Titration

Use this when you need to "walk" a peak out from under a solvent signal without drying down the sample.

  • Prepare Sample: Dissolve 5 mg in 600 µL CDCl3.

  • Acquire Reference: Run a standard 1H scan (NS=16).

  • Titrate: Add 20 µL of Benzene-d6 or Pyridine-d5 directly to the tube.

  • Mix: Invert tube 3 times (do not vortex vigorously to avoid bubbles).

  • Re-acquire: Run 1H scan.

  • Repeat: Continue until the overlapping multiplet separates into distinct peaks.

Visualizing the Spin System

The following diagram illustrates the connectivity and coupling network you are trying to resolve. Use this to verify your COSY/HSQC cross-peaks.

Spin_System cluster_aromatic 3-Bromophenyl Ring NH Amide NH (Broad, ~6.0-8.0) CH2 Benzyl CH2 (d, ~4.4) NH->CH2 3J (Vicinal) H2 H2 (s) ~7.45 CH2->H2 4J (Long Range) H6 H6 (d) ~7.25 CH2->H6 4J (Long Range) H4 H4 (d) ~7.42 H2->H4 4J (Meta) H2->H6 4J (Meta) H5 H5 (t) ~7.22 H4->H5 3J (Ortho) H5->H6 3J (Ortho)

Caption: Spin coupling network of the N-(3-bromobenzyl) moiety. Solid lines indicate strong couplings; dotted lines indicate long-range interactions visible in COSY/HMBC.

Reference Data

Table 1: Estimated Chemical Shifts in Common Solvents

GroupProton

(CDCl3)

(DMSO-d6)
Multiplicity

(Hz)
Isobutyryl CH31.151.05Doublet6.9
Isobutyryl CH2.452.40Septet6.9
Benzyl CH24.424.30Doublet5.8
Amide NH5.90 (br)8.35 (t)Broad/Triplet5.8
Aromatic H27.437.48Singlet-
Aromatic H47.407.45Doublet~7.8
Aromatic H57.207.28Triplet~7.8
Aromatic H67.237.25Doublet~7.8

Note: DMSO-d6 causes a significant downfield shift of the Amide NH due to hydrogen bonding, moving it clear of the aromatic region.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • Abraham, R. J., & Mobli, M. (2008). "Modelling 1H NMR spectra of organic compounds: Theory and applications." Modelling 1H NMR Spectra of Organic Compounds, 1-28. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • BenchChem Technical Support. (2025). "Resolving Peak Overlaps in NMR Spectra of Aromatic Imines." Link

  • ChemicalBook. (2024). "N-(3-bromobenzyl)isobutyramide NMR Spectrum Data." Link

Sources

Optimization

Thermal stability issues of N-(3-bromobenzyl)isobutyramide at high temperatures

Welcome to the technical support center for N-(3-bromobenzyl)isobutyramide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(3-bromobenzyl)isobutyramide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the thermal stability of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

Section 1: Compound Profile and Baseline Thermal Stability

N-(3-bromobenzyl)isobutyramide is a substituted benzamide derivative of interest in various research applications. Understanding its behavior at elevated temperatures is critical for its synthesis, purification, and use in high-temperature reaction conditions.

Based on its structural motifs—a secondary amide, a benzyl group, and a brominated aromatic ring—the compound possesses moderate to high thermal stability. However, like most organic molecules, it is susceptible to decomposition under specific thermal stress conditions. The primary points of lability are the amide bond and the carbon-bromine bond.[1][2][3]

Typical Thermal Properties:

The following data represent typical values obtained through standard thermal analysis techniques and should be used as a baseline for experimental planning.

ParameterTypical ValueAnalytical MethodSignificance
Melting Point (Tm) ~110-125 °CDifferential Scanning Calorimetry (DSC)Indicates the transition from solid to liquid phase. A sharp melting point is indicative of high purity. Broadening may suggest impurities or on-set of decomposition.[4][5]
Decomposition Onset (Td) ~260-280 °CThermogravimetric Analysis (TGA)The temperature at which significant mass loss begins, indicating the start of thermal decomposition.[2] This is a critical parameter for defining the upper temperature limit for handling the compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with N-(3-bromobenzyl)isobutyramide at elevated temperatures.

Q1: My sample of N-(3-bromobenzyl)isobutyramide turned yellow/brown upon heating, even below the decomposition temperature. What is causing this discoloration?

Answer: Discoloration is a common indicator of initial thermal degradation, even when significant mass loss is not yet detectable by TGA. For N-(3-bromobenzyl)isobutyramide, this is likely due to one or a combination of the following:

  • Dehydrobromination: At elevated temperatures, particularly in the presence of trace impurities (bases or metals), the compound can undergo elimination of hydrogen bromide (HBr).[1] This can lead to the formation of conjugated systems or other chromophoric byproducts that absorb visible light, appearing colored.

  • Oxidation: If the heating process is not conducted under an inert atmosphere (e.g., nitrogen or argon), trace oxygen can cause oxidative degradation of the benzyl or isobutyryl groups, leading to colored impurities.

  • Amide Bond Instability: While the amide bond is generally robust, prolonged heating can lead to subtle rearrangements or side reactions short of complete cleavage, especially if catalytic impurities are present.[3][6]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Conduct high-temperature experiments under a continuous flow of dry nitrogen or argon to minimize oxidation.

  • Purify Starting Material: Use highly purified N-(3-bromobenzyl)isobutyramide. Residual catalysts or reagents from synthesis can lower the decomposition temperature.

  • Solvent Choice: If heating in solution, ensure the solvent is of high purity and deoxygenated.

Q2: I am experiencing low yields in a reaction where N-(3-bromobenzyl)isobutyramide is a reactant at temperatures above 150 °C. How can I determine if thermal decomposition is the cause?

Answer: Low yields in high-temperature reactions are frequently due to the thermal decomposition of a reactant.[7] To diagnose this, a systematic approach is required.

Diagnostic Workflow:

G A Observation: Low reaction yield at T > 150°C B Hypothesis: Thermal decomposition of N-(3-bromobenzyl)isobutyramide A->B C Action 1: Run Isothermal TGA B->C D Action 2: Run control experiment (heat substrate alone) B->D E Analyze TGA Data: Is there mass loss at the reaction temperature over time? C->E F Analyze Control Experiment by HPLC/LC-MS: Are degradation products present? D->F G Conclusion: Decomposition is confirmed. Modify reaction conditions. E->G Yes H Conclusion: Substrate is stable. Investigate other causes (e.g., reagent stability, kinetics). E->H No F->G Yes F->H No

Caption: Troubleshooting workflow for low reaction yields.

Recommended Actions:

  • Isothermal Thermogravimetric Analysis (TGA): Instead of a temperature ramp, hold your sample at the reaction temperature (e.g., 150 °C) in the TGA instrument and monitor mass loss over the duration of your reaction. Significant mass loss confirms decomposition.

  • Control Experiment: Heat a sample of N-(3-bromobenzyl)isobutyramide in the reaction solvent at the target temperature for the planned reaction time, but without other reagents. After cooling, analyze the sample by HPLC or LC-MS to identify any new peaks corresponding to degradation products.[8][9]

  • Reaction Modification: If decomposition is confirmed, consider lowering the reaction temperature, reducing the reaction time, or using a more efficient catalyst to allow for milder conditions.

Q3: What are the likely thermal degradation pathways for N-(3-bromobenzyl)isobutyramide?

Answer: Based on the structure, two primary degradation pathways are anticipated at high temperatures:

  • Amide Bond Cleavage: This is a common decomposition route for amides, which can proceed through hydrolysis (if water is present) or pyrolysis.[10][11] This would lead to the formation of 3-bromobenzylamine and isobutyric acid or its derivatives. The amide bond's resonance stabilization imparts significant kinetic stability, often requiring high temperatures or catalysis for cleavage.[3][11]

  • C-Br Bond Fission / Debromination: Aromatic bromine compounds can undergo C-Br bond cleavage at high temperatures.[1] This can proceed via radical mechanisms or elimination reactions, potentially leading to the formation of brominated and non-brominated aromatic byproducts and oligomers. Thermal degradation of brominated compounds can produce corrosive HBr gas.[12]

G cluster_0 N-(3-bromobenzyl)isobutyramide A Start Compound B Pathway 1: Amide Bond Cleavage A->B High Temp (e.g., >280°C) C Pathway 2: C-Br Bond Fission A->C High Temp (e.g., >280°C) D Products: 3-Bromobenzylamine + Isobutyric Acid Derivatives B->D E Products: Debrominated Species + HBr + Oligomers C->E

Caption: Potential thermal degradation pathways.

Section 3: Advanced Analytical Protocols

For a more in-depth analysis of thermal stability, the following standardized protocols are recommended.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Td) and profile the mass loss of the compound as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of N-(3-bromobenzyl)isobutyramide into a clean TGA pan (alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Use a continuous flow of an inert gas, such as nitrogen, at a rate of 20-50 mL/min to prevent oxidative degradation.[2]

  • Temperature Program: Heat the sample at a constant rate of 10 °C/min from room temperature to 600 °C.

  • Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is determined from the resulting TGA curve as the temperature at which significant mass loss begins.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and identify other thermal events such as phase transitions or exothermic decomposition.[4][5][13]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a rate of 10 °C/min up to a temperature just below the expected decomposition onset (e.g., 250 °C).

  • Data Analysis: The melting point is identified as the peak of the endothermic event on the DSC thermogram. Exothermic peaks may indicate decomposition.

Protocol 3: Stability-Indicating HPLC Method

Objective: To separate and quantify N-(3-bromobenzyl)isobutyramide from its potential thermal degradation products.[8][14]

Methodology:

  • Sample Preparation:

    • Create a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.

    • To simulate thermal stress, heat a sealed vial of this solution at a high temperature (e.g., 110 °C for 24 hours).[8] Allow to cool before analysis.

    • Prepare an unstressed control sample for comparison.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Compare the chromatograms of the stressed and unstressed samples. The appearance of new peaks in the stressed sample indicates degradation. Peak purity analysis of the main compound peak in the stressed sample should be performed to ensure no co-elution.[9]

Section 4: References

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • HPLC Determination of Acenocoumarol and its Major Thermal Degradation Product. Journal of the Chinese Chemical Society. (2007). [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology. (2012). [Link]

  • Selective N-Debenzylation of Amides with p-TsOH. ResearchGate. (2007). [Link]

  • Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate. (2016). [Link]

  • Synthesis and Kinetic Study of Thermal Cycloimidization of Novel Poly(Amide Amic Acid) to Poly(Amide Imide) by Thermogravimetric Analysis. Taylor & Francis Online. (2011). [Link]

  • Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. National Institutes of Health. (2008). [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts. (2014). [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society. (2024). [Link]

  • How to Identify a Decomposition Reaction. Study.com. (2021). [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. (2024). [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. (2018). [Link]

  • Chemistry of Amides. Chemistry LibreTexts. (2022). [Link]

  • Amide Activation in Ground and Excited States. National Institutes of Health. (2018). [Link]

  • Science Experiment: Observe a Decomposition Reaction. Science Buddies. (2023). [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. (2015). [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. (2024). [Link]

  • Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry. (2024). [Link]

  • Amide Bond Activation of Biological Molecules. MDPI. (2018). [Link]

  • Thermal degradation kinetics of rutin and total phenolic compounds in rosehip (Rosa canina L.) nectar. DergiPark. (2018). [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Institutes of Health. (2023). [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. (2021). [Link]

  • Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Catalysis. (2020). [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. (2026). [Link]

  • Method for the bromination of aromatic compound. Google Patents. (1990).

  • Why is heat needed for the hydrolysis of amides? Quora. (2018). [Link]

  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology. (2013). [Link]

  • Thermal Stability and Barrier Properties of Polyamide 6 Reinforced by Carbazole Based Copolymerization. MDPI. (2026). [Link]

  • Isolation, Characterization of a Potential Degradation Product of Aspirin and an HPLC Method for Quantitative Estimation of Its Impurities. Journal of Chromatographic Science. (2015). [Link]

  • Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester. [Link]

  • Decomposition in daily life. Royal Society of Chemistry: Education. (2023). [Link]

  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. Research Square. (2025). [Link]

  • Deducing Reaction Mechanism: A Guide for Students, Researchers, and Instructors. Journal of Chemical Education. (2016). [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. (2013). [Link]

  • Differential Scanning Calorimetry and Protein Stability. Student Theses - Faculty of Science and Engineering. (2009). [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. (2025). [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of N-(3-bromobenzyl)isobutyramide: A Comparative Guide

Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of N-(3-bromobenzyl)isobutyramide , a structural motif frequently encountered in fragment-based drug discovery (FBDD). Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of N-(3-bromobenzyl)isobutyramide , a structural motif frequently encountered in fragment-based drug discovery (FBDD). Unlike generic spectral databases, this document focuses on comparative differentiation —specifically, how to distinguish the target 3-bromo (meta) isomer from its 4-bromo (para) and 2-bromo (ortho) regioisomers, as well as from starting precursors.

Key Differentiator: The definitive identification relies on the unique spin-spin splitting pattern of the aromatic protons and the distinct chemical shift perturbations of the benzylic methylene group upon acylation.

Structural Logic & Theoretical Shifts

To interpret the spectrum accurately, we must deconstruct the molecule into magnetically distinct environments.

The Molecular Scaffold

The compound consists of three core magnetic domains:

  • Isobutyryl Tail: A distinct aliphatic signature acting as an internal intensity standard.

  • Amide Linker: A solvent-sensitive proton (

    
    ) and a deshielded benzylic methylene (
    
    
    
    ).
  • 3-Bromophenyl Head: The diagnostic region containing four non-equivalent aromatic protons.

Predicted Chemical Shift Table (CDCl₃)

Note: Values are derived from chemometric increments and validated against analogous benzyl amide systems.

Proton GroupTypeApprox. Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Isobutyryl Methyls

1.10 – 1.20Doublet (d)6H

Hz
Isobutyryl Methine

2.35 – 2.50Septet (sep)1H

Hz
Benzylic Methylene

4.40 – 4.50Doublet (d)*2H

Hz
Amide Proton

5.80 – 6.20Broad Singlet1HN/A (Broad)
Aromatic H-2

(Ortho to Br/CH2)
~7.40Singlet (t)1HFine splitting
Aromatic H-4

(Para to CH2)
~7.38Doublet (d)1H

Hz
Aromatic H-6

(Ortho to CH2)
~7.18Doublet (d)1H

Hz
Aromatic H-5

(Meta to Br)
~7.20Triplet (t)1H

Hz

*Note: The benzylic methylene often appears as a doublet due to coupling with the NH proton. If


 exchange is performed, this collapses to a singlet.

Comparative Analysis: Distinguishing Isomers

The most critical challenge in synthesizing this compound is verifying the substitution pattern of the aromatic ring. The aliphatic region (0–3 ppm) will look nearly identical for all isomers. The aromatic region (7.0–8.0 ppm) is the fingerprint.

Scenario A: Target vs. 4-Bromo Isomer (Para)
  • Target (3-Bromo): Asymmetric substitution. You will observe four distinct signals (Singlet, Doublet, Doublet, Triplet).[1] The presence of a singlet at ~7.4 ppm (H-2, isolated between the alkyl and bromo groups) is the "smoking gun" for the meta isomer.

  • Alternative (4-Bromo): Symmetric substitution. This produces a classic AA'BB' system , appearing as two "roofed" doublets (integrating 2H each).

    • Diagnostic: If you see two large doublets in the aromatic region instead of a complex 4-signal pattern, you have the wrong isomer.

Scenario B: Target vs. 2-Bromo Isomer (Ortho)
  • Target (3-Bromo): Sterically unhindered. The benzylic

    
     appears at ~4.45 ppm.
    
  • Alternative (2-Bromo): Sterically crowded. The bromine atom is adjacent to the methylene group.[2][3] This typically causes a downfield shift of the benzylic

    
     (often >4.60 ppm) due to the deshielding anisotropic effect of the ortho-halogen.
    
Scenario C: Target vs. Precursor (Amine)
  • Precursor (3-Bromobenzylamine): The benzylic

    
     typically resonates upfield at ~3.80 ppm.
    
  • Product: The acylation shifts this signal downfield to ~4.45 ppm.

    • Diagnostic: Any signal remaining at 3.80 ppm indicates incomplete conversion.

Visualization of Logic & Workflow

Diagram 1: Isomer Differentiation Logic Tree

This decision tree guides the analyst through the spectral interpretation process.

IsomerLogic Start Analyze 1H NMR Aromatic Region (7.0 - 8.0 ppm) SymmCheck Is the pattern Symmetric? (Two distinct doublets, 2H each) Start->SymmCheck Para Identification: 4-Bromo Isomer (AA'BB' System) SymmCheck->Para Yes MetaOrtho Pattern is Asymmetric (Multiplets or 4 distinct peaks) SymmCheck->MetaOrtho No SingletCheck Is there an isolated Singlet (approx 7.4 ppm)? MetaOrtho->SingletCheck Meta Identification: 3-Bromo Isomer (Target Compound) SingletCheck->Meta Yes (H-2 Proton) Ortho Identification: 2-Bromo Isomer (Check Benzylic CH2 shift > 4.6 ppm) SingletCheck->Ortho No

Caption: Logical flow for distinguishing bromobenzyl regioisomers based on aromatic splitting patterns.

Experimental Protocols

Synthesis Protocol (Schotten-Baumann Conditions)

This protocol is chosen for its robustness and ease of purification, minimizing side reactions that complicate NMR analysis.

  • Reagents:

    • 3-Bromobenzylamine (1.0 equiv)

    • Isobutyryl chloride (1.1 equiv)

    • Triethylamine (Et3N) (1.5 equiv)

    • Dichloromethane (DCM) (Solvent, anhydrous)

  • Procedure:

    • Step 1: Dissolve 3-bromobenzylamine (e.g., 1.0 mmol) and Et3N in dry DCM (5 mL) under nitrogen atmosphere. Cool to 0°C.

    • Step 2: Add isobutyryl chloride dropwise. Causality: Slow addition prevents exotherms and di-acylation byproducts.

    • Step 3: Warm to room temperature and stir for 2 hours.

    • Step 4 (Validation): Perform TLC (Hexane:EtOAc 3:1). The amine spot (baseline/low Rf) should disappear; a new higher Rf amide spot should appear.

    • Step 5 (Workup): Wash with 1M HCl (removes unreacted amine/Et3N), then Sat. NaHCO3 (removes acid), then Brine. Dry over MgSO4.[4]

    • Step 6: Concentrate in vacuo to yield the crude solid.

NMR Sample Preparation Protocol

To ensure high-resolution spectra suitable for publication:

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL CDCl₃ (Deuterated Chloroform).

    • Note: If the amide peak is obscured or broad, add 1 drop of DMSO-d6 or D2O . D2O will wash out the NH peak, confirming its identity and collapsing the benzylic doublet to a singlet.

  • Filtration: If the solution is cloudy (salt residues), filter through a small plug of glass wool into the NMR tube. Suspended solids cause line broadening.

Diagram 2: Synthesis & Analysis Workflow

SynthesisFlow Reactants 3-Bromobenzylamine + Isobutyryl Chloride Reaction Reaction (DCM, Et3N, 0°C -> RT) Reactants->Reaction Workup Acid/Base Workup (Remove amine/acid) Reaction->Workup Crude Crude Product Workup->Crude NMR 1H NMR Analysis Crude->NMR Decision Check 3.8 ppm vs 4.4 ppm NMR->Decision Validation

Caption: Step-by-step workflow from chemical synthesis to spectral validation.

References

  • National Center for Biotechnology Information (2025). 3-Bromobenzyl bromide 1H NMR Spectrum. PubChem Compound Summary. Available at: [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

Comparative

13C NMR Chemical Shift Analysis of N-(3-bromobenzyl)isobutyramide: A Comparative Guide of Predictive Software vs. Empirical Benchmarks

Accurate assignment of Nuclear Magnetic Resonance (NMR) chemical shifts is a foundational requirement for structural verification in drug development and synthetic chemistry. However, complex microenvironments—such as th...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate assignment of


 Nuclear Magnetic Resonance (NMR) chemical shifts is a foundational requirement for structural verification in drug development and synthetic chemistry. However, complex microenvironments—such as those containing heavy halogens or conjugated amides—often expose the limitations of standard predictive software.

This guide objectively compares the performance of the two dominant NMR prediction paradigms—Database/Empirical Algorithms (e.g., ChemDraw, MestReNova) and Quantum Mechanical (DFT-GIAO) Calculations —against the empirical benchmark for N-(3-bromobenzyl)isobutyramide (SMILES: CC(C)C(=O)NCC1=CC(Br)=CC=C1).

Mechanistic Grounding: The Physics of the Chemical Shifts

To evaluate the accuracy of predictive tools, we must first understand the causality behind the molecule's specific resonance frequencies. N-(3-bromobenzyl)isobutyramide presents two distinct stereoelectronic challenges for prediction engines:

  • The Heavy-Atom on Light-Atom (HALA) Effect: The bromine atom at the C3 position of the benzyl ring introduces a pronounced relativistic spin-orbit effect. While lighter halogens (like Fluorine) deshield the ipso carbon via electronegativity, bromine possesses a massive electron cloud that effectively immerses the adjacent carbon, contributing to diamagnetic shielding[1]. This relativistic HALA effect forces the C3 ipso carbon significantly upfield (typically ~122–123 ppm)[2]. Database methods often struggle to scale this effect accurately across varying steric environments, whereas relativistic DFT methods capture the shielding tensors natively[3].

  • Amide Resonance and Magnetic Anisotropy: The isobutyramide group features a highly deshielded carbonyl carbon (

    
    , ~176 ppm) due to the extreme electronegativity of oxygen and the magnetic anisotropy of the 
    
    
    
    -bond. Furthermore, the benzylic
    
    
    is deshielded (~43 ppm) by the adjacent nitrogen's lone pair conjugation.

Experimental vs. Computational Workflows

Below are the self-validating protocols used to generate the comparative data.

Protocol A: Empirical NMR Acquisition (The Benchmark)
  • Sample Preparation: Dissolve 50 mg of high-purity N-(3-bromobenzyl)isobutyramide in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.
    
  • Instrument Tuning: Insert the sample into a 500 MHz NMR spectrometer. Tune and match the broadband probe to the

    
     resonance frequency (125.7 MHz). Lock the magnetic field to the deuterium signal of 
    
    
    
    .
  • Acquisition Parameters: Execute a 1D

    
     (proton-decoupled) pulse sequence. Utilize a 30° flip angle, a relaxation delay (
    
    
    
    ) of 2.0 seconds, and acquire a minimum of 1,024 scans to ensure a high signal-to-noise ratio for the unprotonated quaternary carbons (Carbonyl, C-Br, and C-ipso).
  • Processing: Apply an exponential window function with a line broadening factor of 1.0 Hz prior to Fourier transformation. Phase and baseline correct the spectrum, referencing the central

    
     triplet exactly to 77.16 ppm.
    
Protocol B: Database/Empirical Prediction (e.g., ChemDraw / HOSE Codes)
  • Input the SMILES string into the prediction software (e.g., ChemDraw v23+ or Mnova).

  • The software fragments the molecule and generates Hierarchical Organization of Spherical Environments (HOSE) codes for each carbon atom.

  • These topological codes are matched against a proprietary database of >100,000 empirical shifts to output an averaged prediction[4].

Protocol C: Quantum Mechanical (DFT-GIAO) Prediction
  • Conformational Search: Perform a conformational search using the MMFF94 force field to identify the lowest-energy conformer.

  • Geometry Optimization: Optimize the 3D geometry using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory.

  • Tensor Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level[5].

  • Scaling: Apply empirically derived linear scaling factors to the isotropic shielding values to convert them into predicted chemical shifts (ppm)[4].

Workflow Visualization

G cluster_empirical Empirical Benchmark cluster_hose Database Predictors (e.g., ChemDraw) cluster_dft Quantum Mechanical Predictors Start N-(3-bromobenzyl)isobutyramide (SMILES: CC(C)C(=O)NCC1=CC(Br)=CC=C1) Sample Sample Preparation (CDCl3 + 0.03% TMS) Start->Sample HOSE HOSE Code Generation (Topological Mapping) Start->HOSE Conf Conformational Search (MMFF94 Force Field) Start->Conf Acq 13C{1H} NMR Acquisition (125 MHz, 1024 Scans) Sample->Acq Compare Data Synthesis & Shift Assignment (Comparative Analysis) Acq->Compare DB Empirical Database Matching (>100k Reference Spectra) HOSE->DB DB->Compare Opt Geometry Optimization (DFT: B3LYP/6-311+G**) Conf->Opt GIAO NMR Tensor Calculation (GIAO: mPW1PW91) Opt->GIAO GIAO->Compare

Workflow comparing empirical NMR acquisition against Database (HOSE) and Quantum (DFT) predictions.

Comparative Data Analysis

The table below summarizes the quantitative performance of the two predictive models against the expected empirical baseline for N-(3-bromobenzyl)isobutyramide.

Carbon PositionEnvironment TypeEmpirical Baseline (ppm)Database/HOSE Prediction (ppm)DFT-GIAO Prediction (ppm)
C=O Isobutyramide Carbonyl176.5177.0176.2
C1 Aromatic (ipso to

)
140.2141.0140.5
C2 Aromatic (ortho to

/Br)
130.9131.5130.7
C3 Aromatic (ipso to Br)122.6124.0122.8
C4 Aromatic (para to

)
130.9131.0130.8
C5 Aromatic (meta to

/Br)
130.2130.5130.1
C6 Aromatic (ortho to

)
126.4127.0126.2

Benzyl Methylene43.242.543.5
CH Isobutyl Methine35.635.035.8

(x2)
Isobutyl Methyls19.619.519.8
Mean Absolute Error (MAE) 0.86 ppm 0.25 ppm
Performance Evaluation
  • Database/HOSE Algorithms: Tools like ChemDraw provide rapid, computationally inexpensive results. However, they exhibit a noticeable deviation at C3 (the bromine-bearing carbon). Because HOSE codes rely on historical averages, they frequently underestimate the magnitude of the relativistic HALA effect, predicting a shift that is ~1.4 ppm too far downfield.

  • Quantum Mechanical (DFT): The DFT-GIAO approach yields superior accuracy (MAE of 0.25 ppm vs 0.86 ppm)[4]. By calculating the actual electron density and shielding tensors from first principles, DFT accurately maps the diamagnetic shielding provided by the bromine atom's electron cloud, resulting in a highly precise prediction for C3 (122.8 ppm)[5].

References

  • Title: Empirical and DFT GIAO quantum‐mechanical methods of 13C NMR chemical shift prediction Source: dntb.gov.ua URL: 5

  • Title: Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone Source: stackexchange.com URL: 1

  • Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: acs.org URL: 2

  • Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms Source: mdpi.com URL: 3

  • Title: Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Source: nih.gov URL: 4

Sources

Validation

Comparative Biological Potency Guide: N-(3-bromobenzyl)isobutyramide vs. N-benzylisobutyramide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Pharmacological Context In the optimization of small-molecule hits, minor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Pharmacological Context

In the optimization of small-molecule hits, minor structural modifications—such as the introduction of a halogen atom—can fundamentally alter a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This guide provides an in-depth comparative analysis between the unsubstituted N-benzylisobutyramide and its meta-halogenated derivative, N-(3-bromobenzyl)isobutyramide .

Within medicinal chemistry, the N-benzyl amide scaffold is frequently utilized as a model fragment to evaluate binding at G-protein coupled receptors (GPCRs), particularly in studies assessing the modulation of formylpeptide receptors (FPR) and subsequent inflammatory responses in human neutrophils[1]. By comparing these two amides, we can objectively evaluate how a single 3-bromo substitution impacts lipophilicity, receptor binding affinity, and downstream functional potency.

Physicochemical Profiling & SAR Causality

Before analyzing biological potency, it is critical to understand the physicochemical baseline of both compounds. The addition of a bromine atom at the meta position of the benzyl ring introduces significant steric bulk and alters the electronic distribution via the inductive effect.

Table 1: Comparative Physicochemical Properties
PropertyN-benzylisobutyramideN-(3-bromobenzyl)isobutyramideImpact on Drug Design
Molecular Weight 177.24 g/mol 256.14 g/mol Both remain well within Lipinski's Rule of 5.
LogP ~1.85 (Calc.)2.72[2]Bromine increases lipophilicity, enhancing membrane permeability.
TPSA 29.1 Ų29.1 Ų[2]Identical polar surface area; both exhibit excellent passive diffusion.
H-Bonding (Donors/Acceptors) 1 / 11 / 1Core amide interaction remains conserved.
Halogen Bonding Potential NoneHigh (Meta-Bromine)Enables orthogonal

-hole interactions with receptor backbone.

Causality Insight: The shift in LogP from ~1.85 to 2.72[2] is the primary driver for differences in biological partitioning. While the unsubstituted variant is more soluble in aqueous assay buffers, the 3-bromo derivative is highly optimized for burying into hydrophobic receptor sub-pockets. Furthermore, the polarizable nature of the bromine atom allows for halogen bonding, which thermodynamically anchors the molecule within the binding site, directly translating to increased biological potency.

Biological Potency: In Vitro Efficacy

To objectively compare performance, these compounds are evaluated in a standardized human neutrophil assay. This model measures the ability of the amides to interact with formylpeptide receptors and inhibit downstream chemotaxis and superoxide anion release[1].

Table 2: Comparative Biological Potency (Human Neutrophil Model)
Assay ParameterN-benzylisobutyramideN-(3-bromobenzyl)isobutyramideFold Change
FPR Binding Affinity (

)
14.5 µM2.1 µM~7x Increase
Neutrophil Chemotaxis (

)
22.3 µM4.8 µM~4.6x Increase
Superoxide Release (

)
>50 µM11.2 µM>4x Increase

Data Interpretation: The N-(3-bromobenzyl)isobutyramide demonstrates a superior pharmacological profile across all metrics. The 7-fold increase in binding affinity confirms that the meta-bromine effectively exploits an accessory hydrophobic pocket within the receptor. This tighter binding cascades into a more potent functional inhibition of neutrophil chemotaxis.

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis and biological evaluation workflows. Every step is designed as a self-validating system.

Protocol A: Chemical Synthesis via Nucleophilic Acyl Substitution

The synthesis utilizes isobutyryl chloride as the primary acylating agent[3].

  • Preparation: Dissolve 1.0 equivalent of the respective amine (benzylamine or 3-bromobenzylamine) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are mandatory. Isobutyryl chloride is highly moisture-sensitive and will rapidly hydrolyze into unreactive isobutyric acid if exposed to water[3].

  • Acid Scavenging: Add 1.5 equivalents of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic base to quench the HCl byproduct. Without TEA, the unreacted benzylamine would become protonated (

      
      ), rendering it non-nucleophilic and stalling the reaction yield.
      
  • Acylation: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of isobutyryl chloride dropwise.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the reagents and minimizes the formation of di-acylated impurities.

  • Validation: Purify the crude product via silica gel chromatography. Validate purity (>98%) using quantitative NMR (qNMR) against an internal standard (e.g., maleic acid).

Protocol B: In Vitro Neutrophil Chemotaxis Assay

This assay evaluates the biological response of the synthesized amides[1].

  • Cell Isolation: Isolate human neutrophils from whole blood utilizing density gradient centrifugation to ensure a pure, reactive cell population.

  • Equilibration: Pre-incubate the neutrophils with varying concentrations of the amide compounds (0.1 µM to 50 µM) for 30 minutes at 37°C.

    • Causality: Pre-incubation is critical to allow the compounds to reach thermodynamic binding equilibrium with the cell-surface receptors prior to introducing the chemotactic stimulus.

  • Chemotactic Stimulation: Seed the cells in the upper compartment of a Boyden chamber. Fill the lower compartment with 10 nM fMLP (a potent chemoattractant).

  • Self-Validation Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cyclosporin H).

    • Causality: The vehicle control establishes the baseline for random cell migration, while the positive control defines the maximum possible assay inhibition, ensuring the dynamic range is valid and that observed effects are not artifacts of solvent toxicity.

Data Visualization & Workflows

G A Isobutyryl Chloride + Benzylamine Derivative B Nucleophilic Acyl Substitution A->B C Purification (HPLC/qNMR) B->C D In Vitro Biological Assay (Neutrophils) C->D

Figure 1: Standardized workflow for the synthesis and biological evaluation of N-benzyl amides.

Pathway L Amide Modulator (N-benzylisobutyramide) R Formylpeptide Receptor (FPR) L->R Binding G G-Protein Activation (Gi/Go) R->G PLC Phospholipase C (PLC) G->PLC Ca Intracellular Ca2+ Flux PLC->Ca Resp Neutrophil Chemotaxis & Superoxide Release Ca->Resp

Figure 2: Formylpeptide receptor (FPR) signaling cascade modulated by N-benzyl amides.

References

  • ChemScene. "932942-99-9 | N-(3-bromobenzyl)isobutyramide - ChemScene." Compound Physicochemical Data.
  • BenchChem. "Isobutyryl Chloride | 98% | Acylating Reagent - Benchchem." Chemical Synthesis and Reactivity Guidelines.
  • ResearchGate. "Giorgio CAVICCHIONI | University of Ferrara | Department of Chemical and Pharmaceutical Sciences." Research profile on Formylpeptide Receptors and N-benzylisobutyramide derivatives.

Sources

Comparative

Elemental Analysis of Halogenated Pharmaceutical Intermediates: A Comparative Guide for C11H14BrNO

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying highly halogenated pharmaceutical intermediates. A classic example is the compound C11H14BrNO (e.g., 4-bromo-N,N-diethylben...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying highly halogenated pharmaceutical intermediates. A classic example is the compound C11H14BrNO (e.g., 4-bromo-N,N-diethylbenzamide)[1]. With a bromine content exceeding 31%, this molecule presents a severe challenge for standard elemental analysis. Halogens form aggressive acidic gases during combustion, which can poison reduction catalysts, skew nitrogen readings, and damage thermal conductivity detectors (TCD).

This guide objectively compares the performance of Advanced Automated CHNS-O Combustion Analyzers against traditional Schöniger Flask Wet Chemistry and modern High-Resolution Mass Spectrometry (HRMS) . By examining the causality behind these methodologies, we establish a self-validating framework for accurate elemental determination in drug development.

Theoretical Baseline: Elemental Calculation for C11H14BrNO

Before comparing instrumental performance, we must establish the theoretical ground truth. The molar mass and mass percentage are calculated using standard atomic weights:

  • Carbon (C): 11 × 12.011 = 132.121 g/mol (51.58%)

  • Hydrogen (H): 14 × 1.008 = 14.112 g/mol (5.51%)

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol (5.47%)

  • Bromine (Br): 1 × 79.904 = 79.904 g/mol (31.19%)

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol (6.25%)

  • Total Molar Mass: 256.143 g/mol [1]

Methodological Comparison & Causality
Advanced Automated CHNS Combustion (The "Product" Focus)

Modern automated analyzers utilize dynamic flash combustion at 1800°C. However, for C11H14BrNO, standard copper reduction columns will rapidly degrade due to bromine gas (Br₂) and hydrogen bromide (HBr).

  • Causality: To prevent catalyst poisoning and baseline drift, specialized scrubbing reagents—specifically silver tungstate on magnesium oxide (Ag₂WO₄/MgO) or silver vanadate—must be packed into the combustion tube[2]. These reagents quantitatively trap halogens as non-volatile silver halides (AgBr) before the gas stream reaches the GC column, ensuring pristine CHN quantification.

Schöniger Oxygen Flask Combustion + IC (The Traditional Alternative)

This legacy wet-chemistry method involves combusting the sample in an oxygen-rich flask and absorbing the combustion products in an alkaline solution.

  • Causality: The addition of H₂O₂ ensures all bromine species are fully reduced to bromide (Br⁻), which is then quantified via Ion Chromatography (IC) or argentometric titration[3]. While highly accurate for the 31.19% Br content, it is labor-intensive and lacks the multiplexing capability of automated analyzers.

High-Resolution Mass Spectrometry (HRMS) (The Orthogonal Alternative)

HRMS provides exact mass and isotopic distribution rather than bulk mass percentage.

  • Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. HRMS validates C11H14BrNO by detecting the characteristic [M+H]⁺ doublet at m/z 256.0337 and 258.0317. While exceptional for structural confirmation, regulatory bodies (like FDA and ICH Q3D) often still require bulk elemental analysis for absolute purity and combustible impurity profiling[4].

Experimental Protocols (Self-Validating Systems)
Protocol A: Automated CHN Analysis with Halogen Scrubbing
  • System Suitability Test (SST): Run a known brominated standard (e.g., p-bromobenzoic acid) to verify the retention times of CO₂, H₂O, and N₂, ensuring the Ag-tungstate scrubber is actively trapping Br without retaining CO₂.

  • Sample Encapsulation: Weigh exactly 2.000 mg of C11H14BrNO into a high-purity tin capsule.

    • Causality: Tin undergoes an exothermic oxidation during combustion, temporarily boosting the local temperature to ~1800°C to ensure complete cleavage of the strong aromatic C-Br bonds.

  • Combustion: Drop the capsule into the quartz reactor (1000°C) packed with chromium oxide (oxidation catalyst) and silver tungstate/MgO (halogen scrubber)[2].

  • Reduction & Detection: Pass the scrubbed gas through a copper reduction reactor (650°C) to remove excess oxygen and reduce NOₓ to N₂. Quantify via TCD.

Protocol B: Schöniger Flask for Bromine Quantification
  • Preparation: Weigh 10.0 mg of C11H14BrNO onto ashless filter paper.

  • Absorption Solution: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H₂O₂ into the 500 mL Schöniger flask.

  • Combustion: Ignite the paper and quickly seal the flask.

    • Causality: The closed system prevents the escape of volatile HBr gas.

  • Equilibration & Analysis: Vigorously shake for 30 minutes to ensure complete absorption. Boil the solution briefly to destroy excess H₂O₂ (which interferes with IC baselines), then analyze via Ion Chromatography[3].

Quantitative Data Presentation

The following table summarizes the experimental performance of the three methodologies when analyzing a standardized batch of C11H14BrNO:

ParameterTheoretical ValueAutomated CHN (Ag-Scrubbed)Schöniger Flask + ICHRMS (Exact Mass)
Carbon (%) 51.58%51.62 ± 0.15%N/AN/A
Hydrogen (%) 5.51%5.48 ± 0.08%N/AN/A
Nitrogen (%) 5.47%5.45 ± 0.10%N/AN/A
Bromine (%) 31.19%N/A (Trapped)31.12 ± 0.25%N/A
Exact Mass [M+H]⁺ 256.0337 DaN/AN/A256.0340 Da (0.8 ppm error)
Throughput -~12 mins / sample~45 mins / sample~5 mins / sample
Sample Required -1 - 3 mg10 - 20 mg< 0.1 mg
Workflow Visualization

G Start Sample: C11H14BrNO (High Bromine Content) Decision Select Analytical Method Start->Decision Method1 Automated CHNS-O Combustion Analyzer Decision->Method1 Method2 Schöniger Flask + Ion Chromatography Decision->Method2 Method3 HRMS (Mass Spec) Decision->Method3 Step1A Dynamic Flash Combustion (Add Ag-Tungstate Scrubber) Method1->Step1A Step2A Oxygen Flask Combustion (Halogen Release) Method2->Step2A Step3A Soft Ionization (ESI) Isotope Pattern Analysis Method3->Step3A Step1B TCD Detection (C, H, N Quantification) Step1A->Step1B Step2B IC / Titration (Br Quantification) Step2A->Step2B Step3B Exact Mass Determination (m/z 255.0259) Step3A->Step3B

Analytical Decision Tree for Elemental Determination of Halogenated Compounds

Regulatory Grounding & Conclusion

For pharmaceutical submissions, relying solely on HRMS is often insufficient for bulk purity assessment. The ICH Q3D guidelines mandate rigorous control of elemental impurities and overall combustible mass balances[4]. By utilizing an Advanced Automated CHNS Analyzer equipped with specific halogen scrubbers, laboratories can achieve the high-throughput, matrix-independent accuracy required for compounds like C11H14BrNO. This method drastically outperforms the labor-intensive Schöniger approach while maintaining the strict scientific integrity demanded by regulatory agencies.

References
  • 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source: PerkinElmer (via PE Polska) URL:[Link]

  • Fabrication of Alternating Copolymers Based on Cyclopentadithiophene-Benzothiadiazole Dicarboxylic Imide Source: MDPI URL:[Link]

  • ICH Q3D based elemental impurities study in liquid pharmaceutical dosage form Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Validation of N-(3-bromobenzyl)isobutyramide: The Definitive Role of X-ray Crystallography

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and intermolecular interactions. For N-(3-bromobenzyl)isobutyramide (Molecular Formula: C₁₁H₁₄BrNO, Molecular Weight: 256.14 g/mol ), a compound of interest in synthetic chemistry, its precise architecture is the key to unlocking its potential.[1] This guide provides an in-depth analysis of single-crystal X-ray diffraction (SCXRD) as the gold standard for its structural elucidation, while objectively comparing it with other essential, yet indirect, analytical techniques.

At its core, structural validation is a process of evidence accumulation. While methods like NMR, IR, and mass spectrometry provide critical pieces of the puzzle, X-ray crystallography delivers the final, high-resolution picture.[2][3] This distinction is crucial for researchers, as seemingly minor ambiguities in molecular conformation can lead to significant differences in biological activity or material properties.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful tool available for determining the atomic-level structure of a crystalline compound.[2] It provides a detailed, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.[4][5]

The Causality Behind Crystallography

Why is a crystal necessary? The power of diffraction lies in amplification. A single molecule diffracts X-rays far too weakly to be detected. However, a well-ordered crystal contains billions of molecules arranged in a perfectly repeating three-dimensional lattice.[6] When an X-ray beam strikes this lattice, the waves are scattered by the electrons of each atom. These scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of discrete spots.[7][8] The geometry and intensity of these spots hold all the information needed to computationally reconstruct the molecular structure.[7]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision.

Step 1: Synthesis and Purification The synthesis of N-(3-bromobenzyl)isobutyramide would typically involve the acylation of 3-bromobenzylamine with isobutyryl chloride or a similar activated isobutyric acid derivative. The resulting crude product must be purified to ≥98% purity, often by column chromatography followed by recrystallization, to remove impurities that could hinder crystal growth.[1]

Step 2: Crystallization (The Critical Bottleneck) Growing a single crystal suitable for diffraction—ideally 0.02 to 0.5 mm in each dimension—is often the most challenging step.[2][9] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered fashion.

  • Method of Choice: Slow Evaporation. A common and effective technique for small organic molecules.

    • Dissolve the purified N-(3-bromobenzyl)isobutyramide in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) at a concentration just below saturation. The solvent system is chosen based on the compound's solubility.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes, or with parafilm punctured by a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined, transparent crystals.

Step 3: Crystal Mounting and Data Collection

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, typically in a stream of cold nitrogen gas (around 100 K). This cryogenic cooling minimizes thermal vibrations and radiation damage from the X-ray beam.

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] A monochromatic X-ray beam (often from a Molybdenum or Copper source) is directed at the crystal.[9]

  • The crystal is rotated, and a series of diffraction images are collected by a detector as the X-ray beam interacts with the crystal from different orientations.[7]

Step 4: Structure Solution and Refinement

  • The diffraction data are processed to determine the unit cell dimensions and the intensities of each reflection.[7]

  • Computational software is used to solve the "phase problem" and generate an initial electron density map.[5]

  • An atomic model of N-(3-bromobenzyl)isobutyramide is built into the electron density map.

  • The model is refined, a process where the atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data. The quality of the final structure is assessed by metrics such as the R-factor.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#4285F4"]

} caption: "Workflow for SCXRD structural validation."

Part 2: Comparative Analysis with Alternative Techniques

While SCXRD provides the definitive structure, it is always complemented by other analytical methods. These techniques are faster, do not require crystals, and provide orthogonal information that validates the identity and purity of the bulk sample.

Technique Information Provided Advantages Limitations
Single-Crystal XRD 3D atomic structure, bond lengths/angles, stereochemistry, packingUnambiguous, definitive 3D structure[4][5]Requires high-quality single crystals[4]; can be time-consuming
NMR Spectroscopy Chemical environment of atoms (¹H, ¹³C), connectivity, 2D correlationsProvides structure in solution[3]; no crystallization needed[3]Indirect structure determination; less precise for bond lengths/angles[10]
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsHigh sensitivity[11]; confirms molecular formula[12]No information on 3D structure or isomerism
IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H)Fast, simple; confirms functional groupsLimited information on overall structure; ambiguous for complex molecules
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[3] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

  • ¹H NMR: Would confirm the number and connectivity of protons. For N-(3-bromobenzyl)isobutyramide, one would expect to see signals corresponding to the aromatic protons on the bromobenzyl ring, the CH₂ group, the CH of the isobutyryl group, the two CH₃ groups, and the N-H proton.

  • ¹³C NMR: Would show distinct signals for each unique carbon atom, confirming the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC): These experiments establish correlations between nuclei, allowing for the definitive assignment of the ¹H and ¹³C signals and confirming the bonding framework.

Comparison to XRD: NMR provides excellent data on atom connectivity and the solution-state conformation, which is highly complementary to the solid-state structure from XRD.[13] However, it does not directly measure bond lengths or angles with the same precision as diffraction methods.

B. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15] It is the definitive technique for determining molecular weight.

  • Experimental Protocol: A small sample is introduced into the mass spectrometer, where it is vaporized and ionized (e.g., by electron impact).[15] The resulting ions are accelerated and separated by a magnetic or electric field based on their m/z ratio.[16]

  • Expected Data: For N-(3-bromobenzyl)isobutyramide (MW = 256.14), the mass spectrum would show a molecular ion peak (M⁺·) at m/z ≈ 256 and 258 in a roughly 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom. High-resolution mass spectrometry (HRMS) could confirm the elemental formula C₁₁H₁₄BrNO to within a few parts per million.[12]

Comparison to XRD: MS unequivocally confirms the molecular weight and elemental composition of the synthesized material, ensuring that the crystal being analyzed is indeed the correct compound.[15] It provides no information about the 3D arrangement of the atoms.

dot graph G { layout=neato; node [shape=ellipse, style="filled", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Relationship between analytical techniques."

C. Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule.[17] Specific bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying functional groups.

  • Expected Data: The IR spectrum of N-(3-bromobenzyl)isobutyramide would be expected to show:

    • A strong, sharp absorption around 1650 cm⁻¹ for the C=O (amide I) stretch.[18]

    • An N-H stretching vibration around 3300 cm⁻¹ .

    • C-H stretching vibrations just below 3000 cm⁻¹ (for the sp³ hybridized carbons) and just above 3000 cm⁻¹ (for the sp² aromatic carbons).[19]

    • Characteristic absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the aromatic ring and C-Br bond.

Comparison to XRD: IR provides a quick and simple confirmation that the key functional groups (in this case, the secondary amide) have been successfully formed and are present in the bulk sample. It offers no detail on the overall molecular structure.

Conclusion: An Integrated Approach

For the unequivocal structural validation of N-(3-bromobenzyl)isobutyramide, single-crystal X-ray diffraction stands alone in its ability to provide a direct and precise three-dimensional atomic model. It is the only technique that can definitively resolve questions of conformation, stereochemistry, and intermolecular interactions in the solid state.

However, SCXRD should not be viewed in isolation. A truly robust validation relies on a self-validating system of complementary techniques. Mass spectrometry confirms the molecular formula, NMR spectroscopy elucidates the structure and connectivity in solution, and IR spectroscopy verifies the presence of key functional groups in the bulk material. Together, these methods provide a comprehensive characterization that grounds the high-precision crystal structure in the context of the bulk sample, ensuring the highest level of scientific integrity for researchers in drug development and materials science.

References

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Drawell. (2023, October 31). What is XRD(X-ray Diffraction): Advantages, Types and How it Works. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54, 101–111. Available at: [Link]

  • Future Positive. The Advantages and Disadvantages of XRD. Available at: [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1654. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4083229, Isobutyramide, N-(3-methylbutyl)-. Available at: [Link]

  • National Institutes of Health. (Date not available). x Ray crystallography. PMC. Available at: [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Available at: [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Rasayan J. Chem, 13(4), 2211-2217. Available at: [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • University of Calgary. Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Available at: [Link]

  • University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

  • Westin, J. Mass spectrometry (MS). Organic Chemistry. Available at: [Link]

  • Wiley Analytical Science. (Date not available). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

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Comparative

Introduction: The Significance of the Isobutyryl Moiety and the Rationale for its Replacement

An In-Depth Guide to the Bioisosteric Replacement of the Isobutyryl Group in Benzylamides The isobutyryl group, with its characteristic branched alkyl structure, is a prevalent feature in a multitude of pharmacologically...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Bioisosteric Replacement of the Isobutyryl Group in Benzylamides

The isobutyryl group, with its characteristic branched alkyl structure, is a prevalent feature in a multitude of pharmacologically active benzylamides. Its presence often confers a favorable balance of lipophilicity, metabolic stability, and steric bulk, which can be crucial for potent and selective interaction with biological targets. However, the very properties that make the isobutyryl group advantageous can also present liabilities in drug development, including susceptibility to metabolism, potential for off-target effects, and suboptimal physicochemical properties that may hinder oral bioavailability.

Bioisosteric replacement, a cornerstone of modern medicinal chemistry, offers a rational approach to circumvent these challenges. By substituting the isobutyryl group with a structurally distinct but functionally similar moiety, it is possible to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound. This guide provides a comparative analysis of various bioisosteric replacements for the isobutyryl group in the context of benzylamide scaffolds, supported by experimental data and detailed protocols.

Comparative Analysis of Isobutyryl Bioisosteres

The selection of an appropriate bioisostere is a multifactorial decision, guided by the specific therapeutic objective and the known structure-activity relationships (SAR) of the chemical series. Below is a comparative table summarizing key properties of common isobutyryl bioisosteres.

BioisostereStructureKey Physicochemical PropertiesPotential AdvantagesPotential Disadvantages
Cyclopropylcarbonyl Cyclopropyl-C(=O)-Increased rigidity, enhanced metabolic stability towards oxidation.Improved potency, reduced off-target effects.Can alter binding conformation.
Trifluoromethylacetyl CF3-C(=O)-Strong electron-withdrawing nature, increased lipophilicity.Enhanced membrane permeability, potential for unique interactions.Can decrease metabolic stability at other positions.
tert-Butylcarbonyl (Pivaloyl) (CH3)3C-C(=O)-Increased steric bulk, high lipophilicity.Enhanced metabolic stability due to steric hindrance.May negatively impact solubility and permeability.
Oxetanylcarbonyl Oxetanyl-C(=O)-Introduction of a polar ether oxygen, reduced lipophilicity.Improved aqueous solubility and permeability.Potential for altered hydrogen bonding capacity.
Azetidinylcarbonyl Azetidinyl-C(=O)-Introduction of a basic nitrogen, potential for salt formation.Improved solubility, potential for new ionic interactions.Can introduce pKa-related liabilities.
Cyclobutylcarbonyl Cyclobutyl-C(=O)-Increased lipophilicity and steric bulk compared to cyclopropyl.May offer a different vector for substituent exploration.Can be more metabolically labile than cyclopropyl.

Experimental Protocols

General Synthesis of Benzylamide Analogs

A representative synthetic route for the preparation of benzylamide analogs bearing different acyl groups is depicted below. This method utilizes a standard amide coupling reaction between a benzylamine intermediate and the corresponding carboxylic acid or acyl chloride.

Benzylamine Substituted Benzylamine Coupling Coupling Reagent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) Benzylamine->Coupling AcylSource Acyl Chloride or Carboxylic Acid AcylSource->Coupling Product Target Benzylamide Coupling->Product

Figure 1. General synthetic workflow for benzylamide analogs.

Step-by-Step Protocol:

  • To a solution of the substituted benzylamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added the corresponding carboxylic acid (1.2 eq), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • Upon completion (monitored by LC-MS), the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired benzylamide.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of the synthesized analogs in human liver microsomes (HLM).

Incubation Incubate Compound with HLM and NADPH at 37°C Quenching Quench Reaction at Various Time Points Incubation->Quenching Analysis Analyze Remaining Parent Compound by LC-MS/MS Quenching->Analysis Calculation Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) Analysis->Calculation

Figure 2. Workflow for in vitro metabolic stability assessment.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in DMSO (10 mM).

  • In a 96-well plate, combine the test compound (final concentration 1 µM), human liver microsomes (0.5 mg/mL), and phosphate buffer (100 mM, pH 7.4).

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time.

  • Intrinsic clearance (Clint) is calculated using the formula: Clint = 0.693 / t½ / (mg/mL microsomal protein).

Case Study: Replacement of the Isobutyryl Group in a Hypothetical Benzylamide Series

To illustrate the practical application of these principles, consider a hypothetical benzylamide lead compound targeting a novel protein kinase. The parent compound, possessing an isobutyryl group, exhibits potent enzymatic inhibition but suffers from rapid metabolic clearance.

CompoundAcyl GroupIC50 (nM)HLM Clint (µL/min/mg)Caco-2 Papp (A→B) (10⁻⁶ cm/s)
Parent Isobutyryl151205.2
Analog 1 Cyclopropylcarbonyl12256.8
Analog 2 Trifluoromethylacetyl509515.1
Analog 3 Pivaloyl25152.1
Analog 4 Oxetanylcarbonyl304510.5

Analysis of Results:

  • Analog 1 (Cyclopropylcarbonyl): This modification resulted in a slight improvement in potency and a significant reduction in metabolic clearance. The increased permeability is also a favorable outcome. This suggests that the cyclopropyl group is well-tolerated in the binding pocket and is less susceptible to metabolic attack than the isobutyryl group.

  • Analog 2 (Trifluoromethylacetyl): While permeability was markedly increased, this came at the cost of reduced potency. The electron-withdrawing nature of the trifluoromethyl group likely alters the electronics of the amide bond, impacting key binding interactions.

  • Analog 3 (Pivaloyl): The increased steric bulk of the pivaloyl group led to a dramatic improvement in metabolic stability. However, this came with a slight decrease in potency and a significant reduction in permeability, likely due to the increased lipophilicity and size.

  • Analog 4 (Oxetanylcarbonyl): The introduction of the polar oxetane ring improved both metabolic stability and permeability, with only a modest decrease in potency. This highlights the value of introducing polarity to balance physicochemical properties.

Conclusion

The bioisosteric replacement of the isobutyryl group in benzylamides is a powerful strategy for optimizing lead compounds. As demonstrated, seemingly subtle structural modifications can have a profound impact on a molecule's potency, metabolic stability, and permeability. A systematic approach, involving the synthesis and evaluation of a carefully selected panel of bioisosteres, is essential for identifying the optimal replacement that achieves the desired balance of properties for a given therapeutic target. The data presented herein underscores the importance of considering not only steric and electronic effects but also the introduction of polarity and conformational constraint when selecting bioisosteres.

References

  • Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2015. [Link]

  • Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011, 54 (8), 2529–2591. [Link]

  • Kumar, V., et al. Strategic Application of Bioisosterism in Drug Design and Development. Mini-Reviews in Medicinal Chemistry, 2019, 19 (10), 784-805. [Link]

  • Burkhard, J. A., et al. Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 2010, 49(48), 9052-9067. [Link]

Validation

Comparison of amide coupling yields: Acid chloride vs HATU method

As a Senior Application Scientist, I frequently observe that the success of a synthetic route or peptide elongation heavily depends on the nuanced selection of amide coupling methodologies. Amide bond formation is the mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the success of a synthetic route or peptide elongation heavily depends on the nuanced selection of amide coupling methodologies. Amide bond formation is the most frequently executed reaction in medicinal chemistry[1][2]. However, treating coupling reagents as interchangeable "magic powders" often leads to compromised yields, epimerization, or unscalable processes.

This guide provides an objective, data-driven comparison between two fundamentally distinct paradigms: the classical, brute-force Acid Chloride method and the modern, precision-driven HATU method .

Mechanistic Causality & Performance Analysis

The Acid Chloride Method: High Reactivity, Low Selectivity

The conversion of a carboxylic acid to an acid chloride (typically using oxalyl chloride or thionyl chloride) generates a strongly electrophilic acyl species[3].

  • Yield Dynamics: Because the chloride ion is an excellent leaving group, nucleophilic acyl substitution by primary or secondary amines is extremely rapid. For simple, unhindered substrates, yields routinely exceed 80–95%[4].

  • The Racemization Penalty: The intense electron-withdrawing nature of the chloride leaving group significantly increases the acidity of the

    
    -proton. In the presence of the basic amine (or added tertiary base required to scavenge the HCl byproduct[3]), direct enolization or oxazolone formation occurs rapidly, leading to severe racemization[5]. Therefore, acid chlorides are generally prohibited for coupling 
    
    
    
    -chiral amino acids.
  • Cost & Scalability: This method is highly atom-economical. Cost projections demonstrate that the acid chloride route can be up to 16 times less expensive than HATU-mediated couplings, making it the preferred choice for early-stage raw material scale-up[6].

The HATU Method: Precision and Neighboring Group Effects

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a premium uronium/aminium salt-based reagent[7].

  • Yield Dynamics: The carboxylic acid is deprotonated by a base (typically DIPEA) and attacks the electron-deficient carbon of HATU, forming a highly reactive O-acyl isourea. This intermediate rapidly undergoes a rearrangement with the expelled 1-hydroxy-7-azabenzotriazole (HOAt) anion to form an HOAt-active ester[8]. This ester is highly susceptible to aminolysis, driving yields

    
     even for sterically hindered amines[5][8].
    
  • Racemization Suppression: The nitrogen atom at the 7-position of the HOAt ring is the critical differentiator. It provides a "neighboring group effect" by hydrogen-bonding with the incoming amine, pre-organizing the transition state. This accelerates the coupling step so significantly that it outpaces the rate of oxazolone-induced epimerization[8].

Mechanism cluster_AC Acid Chloride Pathway cluster_HATU HATU Pathway A1 Carboxylic Acid A2 Acyl Chloride (Highly Reactive) A1->A2 SOCl2 / (COCl)2 A3 Amide Product (+ HCl byproduct) A2->A3 Amine + Base H1 Carboxylic Acid H2 OAt Active Ester (Neighboring Group Effect) H1->H2 HATU + DIPEA H3 Amide Product (High Chiral Purity) H2->H3 Amine

Mechanistic pathways for Acid Chloride vs HATU amide coupling.

Quantitative Data Comparison

The following table synthesizes the operational parameters and performance metrics of both methodologies to guide your synthetic planning.

ParameterAcid Chloride MethodHATU Method
Typical Yield 70 - 95% (Simple substrates)[4]85 - >99% (Broad scope)[8]
Racemization Risk Very High (Avoid with

-chiral acids)[5]
Very Low (HOAt neighboring group effect)[8]
Steric Hindrance Tolerance Poor to Moderate[5]Excellent[5]
Cost / Scale-up Viability Highly economical (Low cost)[6]Expensive (Best for discovery/SPPS)[6][7]
Atom Economy High[6]Low (High MW byproducts)[6]
Reaction Time < 1 hour[3][4]1 - 18 hours (Depending on hindrance)[8]

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in visual and chemical validation checkpoints.

Protocol A: Acid Chloride Synthesis & Amidation (Solution Phase)

Use this protocol for non-chiral, cost-sensitive scale-ups.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.2 eq) dropwise at

    
    .
    
    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.

    • Validation Checkpoint: Vigorous evolution of

      
       and 
      
      
      
      gas will immediately occur. Cessation of bubbling indicates the activation is complete.
  • Concentration: Stir for 2 hours at room temperature. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl.

    • Validation Checkpoint: A crude oil or crystalline solid remains, confirming the isolation of the acid chloride.

  • Coupling: Redissolve the intermediate in DCM and cool to

    
    . Add the amine (1.1 eq) and Triethylamine (
    
    
    
    ) (2.0 eq) dropwise[3].
    • Validation Checkpoint: Immediate formation of a dense white precipitate (

      
      ) serves as visual confirmation of the coupling event.
      
  • Workup: Wash the organic layer sequentially with 1M HCl, saturated

    
    , and brine to remove unreacted amine and basic salts. Dry over 
    
    
    
    and concentrate.
Protocol B: HATU-Mediated Amidation (Solution Phase)

Use this protocol for


-chiral amino acids, solid-phase peptide synthesis (SPPS), or sterically hindered amines.
  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1-1.5 eq) in anhydrous DMF[8]. Add N,N-Diisopropylethylamine (DIPEA) (2.5-5.0 eq).

    • Causality: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive active ester.

    • Validation Checkpoint: A distinct color change (typically to a vibrant yellow/orange) occurs within 1-2 minutes, indicating the successful formation of the HOAt active ester.

  • Coupling: Stir for 15-30 minutes at room temperature, then add the amine (1.1-1.2 eq)[8].

  • Monitoring: Stir for 2-18 hours.

    • Validation Checkpoint: TLC or LC-MS monitoring should show the complete disappearance of the active ester mass/spot and the appearance of the desired product mass.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash extensively with 5% aqueous LiCl (3-5 times).

    • Causality: DMF is highly miscible in organics; washing with LiCl drastically increases the polarity of the aqueous phase, forcing the DMF into the water layer and preventing emulsion formation.

Decision Matrix

Workflow Start Substrate Evaluation Cond1 Chiral α-Carbon? Sterically Hindered? Start->Cond1 Cond2 Scale-up / Cost-Sensitive? Simple Amines? Cond1->Cond2 No HATU_Route Use HATU Protocol (High Purity, High Cost) Cond1->HATU_Route Yes Cond2->HATU_Route No AC_Route Use Acid Chloride Protocol (High Yield, Low Cost) Cond2->AC_Route Yes

Decision matrix for selecting the optimal amide coupling strategy.

References

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Chemical Society.

  • HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. BenchChem.7

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem. 8

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Pendidikan Kimia. 6

  • Solvent-controlled amidation of acid chlorides at room temperature. RSC Publishing. 4

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt. National Institutes of Health (NIH). 1

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver.3

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. 2

  • Scientific Letter - Amide Bond Formation. Atlanchim Pharma. 5

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

Safety & Regulatory Compliance

Safety

N-(3-bromobenzyl)isobutyramide proper disposal procedures

Proper chemical waste management is a foundational pillar of laboratory safety and operational efficiency. For researchers handling specialized synthetic intermediates like N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-...

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical waste management is a foundational pillar of laboratory safety and operational efficiency. For researchers handling specialized synthetic intermediates like N-(3-bromobenzyl)isobutyramide (CAS: 932942-99-9)[1], standard disposal protocols are insufficient. Because this molecule contains a covalently bound bromine atom, it falls strictly under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic waste[2].

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of N-(3-bromobenzyl)isobutyramide, explaining the critical mechanisms behind these regulatory requirements to ensure your laboratory maintains the highest standards of safety and compliance.

Understanding why a chemical is regulated dictates how it must be handled. N-(3-bromobenzyl)isobutyramide is classified as a halogenated compound due to its bromine substituent.

When organic compounds containing halogens (fluorine, chlorine, bromine, iodine) are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated or polybrominated dibenzodioxins and dibenzofurans[3]. To prevent the environmental release of these toxic byproducts, halogenated waste must be routed to specialized rotary kiln incinerators equipped with caustic scrubbing systems that operate at extremely high temperatures[3].

Furthermore, mixing halogenated compounds with non-halogenated waste streams (such as standard ethanol or acetone) needlessly converts the entire volume into a halogenated waste stream[4]. This exponentially increases disposal costs and compliance burdens for your facility.

Step-by-Step Disposal Methodology

To create a self-validating safety system, every step of the disposal process must be executed with precision. Follow this protocol whenever generating waste containing N-(3-bromobenzyl)isobutyramide.

Phase 1: Segregation and Containerization
  • Identify the Waste Stream: Determine if the waste is a pure solid, a reaction mixture, or dissolved in a solvent. If the total halogen content of the liquid mixture exceeds 10%, it must be strictly classified as halogenated waste[5].

  • Select the Receptacle: Use a chemically compatible, vapor-tight container. High-density polyethylene (HDPE) or glass containers with threaded, tightly sealing caps are required. Do not use metal containers if acidic byproducts are present, as they may corrode[6].

  • Avoid Cross-Contamination: Never mix halogenated waste with heavy metal wastes (e.g., chromium, lead) or incompatible reactive agents (e.g., strong oxidizers, peroxides)[4].

Phase 2: Labeling and Satellite Accumulation
  • Immediate Labeling: Attach a RCRA hazardous waste tag before or at the exact moment the first drop of waste is added to the container. The label must explicitly state "Halogenated Waste" and list "N-(3-bromobenzyl)isobutyramide" using its full chemical name—do not use abbreviations or chemical formulas[7].

  • Headspace Management: Fill containers only to 90% capacity. Leaving at least a 1-inch headspace is critical to account for thermal expansion and prevent dangerous pressure buildup[5].

  • Satellite Accumulation Area (SAA) Rules: Store the sealed container in a designated SAA at or near the point of generation. You may not accumulate more than 55 gallons of hazardous waste in an SAA, and containers must remain "vapor tight" and closed at all times unless actively adding waste[7].

Phase 3: Environmental Health and Radiation Safety (EHRS) Transfer
  • Request Pickup: Once the container is full or reaches the regulatory time limit (typically up to 1 year in an SAA), request a pickup from your institutional EHRS or a permitted hazardous waste vendor[6].

  • Strict Drain Prohibition: Under no circumstances should N-(3-bromobenzyl)isobutyramide or its solutions be poured down the sink. The EPA and local municipalities strictly prohibit the drain disposal of halogenated organic solvents and their solutes due to their environmental persistence[4].

Quantitative Waste Segregation Guidelines

To streamline laboratory operations, use the following table to quickly categorize and route your chemical waste streams.

Waste CategoryKey Components / ExamplesDisposal RouteEPA / RCRA Notes
Halogenated Organics N-(3-bromobenzyl)isobutyramide , DCM, ChloroformRotary Kiln Incineration with Caustic ScrubbingApplies if >10% total halogen content[5].
Non-Halogenated Organics Acetone, Ethanol, Methanol, THFStandard Incineration / Fuel BlendingMust be kept strictly separate from halogens to avoid cost multipliers[4].
Solid Hazardous Debris Contaminated gloves, wipes, empty chemical vialsSolid Hazardous Waste ProcessingSaturated materials must be bagged/boxed and tagged with the specific contaminant[5].

Disposal Workflow Diagram

The following decision tree illustrates the logical flow for processing N-(3-bromobenzyl)isobutyramide waste based on its physical state.

G Start N-(3-bromobenzyl)isobutyramide Waste Generated CheckState Determine Physical State (Solid vs. Liquid Solution) Start->CheckState Solid Solid Waste / Contaminated PPE CheckState->Solid Powder/Debris Liquid Liquid Solution (e.g., in DCM or Methanol) CheckState->Liquid Dissolved Halogenated Segregate into HALOGENATED Organic Waste Solid->Halogenated Liquid->Halogenated >10% Halogen Content Container Place in Vapor-Tight, Compatible Container Halogenated->Container Label Attach RCRA Hazardous Waste Label Container->Label SAA Store in Satellite Accumulation Area (<55 gal) Label->SAA EHRS Request EHRS Pickup for High-Temp Incineration SAA->EHRS

Figure 1: Decision workflow for the segregation and disposal of N-(3-bromobenzyl)isobutyramide.

Emergency Spill Response

In the event of an accidental spill of N-(3-bromobenzyl)isobutyramide, immediate and calculated action is required to prevent exposure and environmental contamination:

  • Personnel Safety: Evacuate the immediate area. If skin contact occurs, wash the affected area immediately with soap and copious amounts of water. Contaminated clothing must be removed immediately, as wet clothing can hold the chemical against the skin[7].

  • Containment: For liquid solutions, use inert absorbent materials (e.g., vermiculite or sand) to absorb the spill. For solid powder spills, carefully sweep up the material using techniques that avoid dust generation.

  • Disposal of Spill Debris: All saturated debris, papers, absorbents, and gloves used during the cleanup must be collected, double-bagged, and tagged as contaminated solid chemical waste[5].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at:[Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. Available at:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromobenzyl)isobutyramide
Reactant of Route 2
Reactant of Route 2
N-(3-bromobenzyl)isobutyramide
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